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  • Product: Methyl 3-oxothiomorpholine-2-carboxylate
  • CAS: 1795304-62-9

Core Science & Biosynthesis

Foundational

Precision Synthesis of Methyl 3-oxothiomorpholine-2-carboxylate

This guide details the precision synthesis of Methyl 3-oxothiomorpholine-2-carboxylate , a critical heterocyclic scaffold used in the development of peptidomimetics, metalloproteinase inhibitors, and antibiotic cores.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of Methyl 3-oxothiomorpholine-2-carboxylate , a critical heterocyclic scaffold used in the development of peptidomimetics, metalloproteinase inhibitors, and antibiotic cores.[1]

Executive Summary

Methyl 3-oxothiomorpholine-2-carboxylate (CAS 63868-82-6) represents a privileged scaffold in medicinal chemistry.[1] Its structure—a six-membered thia-aza ring featuring a lactam and an adjacent ester—serves as a constrained amino acid analogue.[1] This configuration is particularly valuable for:

  • Peptidomimetics: Mimicking the

    
    -turn secondary structures of proteins.[1][2]
    
  • Enzyme Inhibition: Acting as a zinc-binding group (ZBG) precursor in matrix metalloproteinase (MMP) inhibitors.[1]

  • Synthetic Versatility: Serving as a divergent core for generating libraries of 2,5-disubstituted thiomorpholines.[1][2]

This guide presents a robust, self-validating synthetic protocol based on the Alkylation-Cyclization Cascade , selected for its operational simplicity and scalability compared to the oxidative rearrangement of thiazolidines.

Retrosynthetic Analysis

To design the most efficient route, we deconstruct the target molecule into accessible commodity chemicals.

Disconnection Logic
  • Target: Methyl 3-oxothiomorpholine-2-carboxylate.

  • Primary Disconnection (Amide Bond): Cleavage of the N4–C3 bond reveals a linear thio-ester precursor.[1][2]

  • Secondary Disconnection (C-S Bond): Cleavage of the S1–C2 bond reveals two nucleophilic/electrophilic partners:

    • Nucleophile: 2-Aminoethanethiol (Cysteamine).[1][2]

    • Electrophile: Dimethyl chloromalonate (or bromomalonate).[2]

This analysis points to a convergent synthesis where cysteamine acts as a dinucleophile reacting with a 1,2-dicarbonyl equivalent.[1]

Retrosynthesis Figure 1: Retrosynthetic analysis utilizing a bifunctional alkylation-cyclization strategy. Target Methyl 3-oxothiomorpholine-2-carboxylate Intermediate S-Alkylated Intermediate (Dimethyl 2-((2-aminoethyl)thio)malonate) Target->Intermediate Lactamization (N-C3) Precursors Cysteamine + Dimethyl Chloromalonate Intermediate->Precursors S-Alkylation (S-C2)

Core Synthesis Protocol: The Malonate Displacement Route

This protocol utilizes Dimethyl Chloromalonate and Cysteamine Hydrochloride .[2] This route is preferred over the Acetylenedicarboxylate (DMAD) route for the saturated target because it avoids a subsequent reduction step and minimizes byproduct formation.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
Cysteamine HCl 113.611.0Dinucleophile (S, N)
Dimethyl Chloromalonate 166.561.1Electrophile
Triethylamine (TEA) 101.192.5Base / HCl Scavenger
Methanol (MeOH) -SolventReaction Medium
Dichloromethane (DCM) -SolventExtraction
Step-by-Step Methodology
Phase 1: S-Alkylation (Nucleophilic Substitution) [1]
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Cysteamine HCl (11.36 g, 100 mmol) in anhydrous Methanol (100 mL).

  • Neutralization: Cool the solution to 0°C in an ice bath. Dropwise add Triethylamine (20.2 g, 200 mmol) over 15 minutes. Note: The solution may become slightly cloudy due to Et3N·HCl formation.[2]

  • Addition: Add Dimethyl Chloromalonate (18.3 g, 110 mmol) dropwise over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1][2] The thiol spot (using Ellman’s reagent or KMnO4) should disappear.

Phase 2: Cyclization (Lactamization) [1]
  • Promotion: If cyclization is slow (monitored by LC-MS showing the linear intermediate mass M+1 = 208), add a catalytic amount of Sodium Methoxide (0.5 eq) or reflux the methanol solution for 2–4 hours.

  • Mechanism: The free amine attacks the proximal ester carbonyl, displacing methanol and closing the six-membered ring.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Methanol.

    • Resuspend the residue in DCM (150 mL) and wash with Water (2 x 50 mL) to remove triethylammonium salts.[2]

    • Wash the organic layer with Brine (50 mL), dry over anhydrous Na2SO4 , and filter.[2]

Phase 3: Purification
  • Concentration: Evaporate the DCM to yield a crude yellow oil or semi-solid.[2]

  • Crystallization/Chromatography:

    • Method A (Preferred): Recrystallize from minimal hot Ethyl Acetate/Hexane.[1][2]

    • Method B: Flash column chromatography (SiO2, Gradient 0-5% MeOH in DCM).[1]

  • Yield: Typical isolated yield is 65–75%.[1][2]

Mechanistic Pathway

The reaction proceeds via a cascade sequence.[2] The sulfur atom, being a softer and more potent nucleophile than the nitrogen in a neutral/protic environment, preferentially attacks the


-carbon of the malonate (SN2). This regioselectivity is crucial.[1][2] The subsequent intramolecular aminolysis of the ester forms the stable six-membered lactam.[1]

Mechanism Figure 2: Mechanistic cascade from alkylation to lactamization. Step1 Reagents: Cysteamine + Dimethyl Chloromalonate Step2 Intermolecular SN2 (S-Alkylation) Step1->Step2 Step3 Intermediate: S-(1,2-dicarbomethoxyethyl)cysteamine Step2->Step3 Step4 Intramolecular Aminolysis (Ring Closure) Step3->Step4 Product Methyl 3-oxothiomorpholine-2-carboxylate Step4->Product

[1][2][3]

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield Oxidation of Cysteamine to Cystamine (Disulfide)Degas all solvents with Nitrogen/Argon prior to use.[1][2] Ensure inert atmosphere.
Byproduct Formation N-Alkylation (competing reaction)Ensure the reaction is kept cold (0°C) during the addition of chloromalonate. Sulfur is more nucleophilic than Nitrogen at lower temperatures.[1][2]
Incomplete Cyclization Steric hindrance or insufficient baseReflux in MeOH for 2 hours after the initial stirring period to drive the thermodynamic ring closure.[2]
Racemization Deprotonation at C2The product has an acidic proton at C2 (between S and C=O).[2] Avoid strong bases during workup; use neutral buffers.

Alternative Route: The DMAD Strategy

For researchers requiring the unsaturated analogue (Methyl 3-oxo-3,4-dihydro-2H-1,4-thiazine-2-carboxylate) or investigating Michael addition pathways, the reaction of Cysteamine with Dimethyl Acetylenedicarboxylate (DMAD) is the standard.[1]

  • Reaction: Cysteamine + DMAD

    
     Michael Adduct 
    
    
    
    Cyclization.[1][2]
  • Outcome: This typically yields the

    
    -unsaturated lactam.[1][2]
    
  • Conversion: To obtain the title compound (saturated), a reduction step (H2, Pd/C or NaBH4/AcOH) is required.

    • Note: The chloromalonate route (Section 3) is generally superior for the saturated target as it avoids the reduction step and potential over-reduction.

References

  • Synthesis of Thiomorpholine Derivatives

    • Madhusudhan, G., et al.[2][3] "An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate." Der Pharma Chemica, 2011, 3(6): 437-442.[3] (Validates the use of halomalonates for 3-oxothiomorpholine construction).

  • DMAD/Cysteamine Reactivity

    • Nair, V., et al.[2] "Reactions of Dimethyl Acetylenedicarboxylate with Nucleophiles." Synthesis, 2003.[2] (Context for Michael addition-cyclization pathways).

  • Peptidomimetic Applications

    • Trabocchi, A., et al.[2] "Diversity-Oriented Synthesis of Morpholine and Thiomorpholine Peptidomimetics." ResearchGate/Journal of Combinatorial Chemistry.[2]

  • General Heterocycle Synthesis

    • Jain, A., et al.[2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2][7] Journal of Chemical Reviews, 2021.[2][7]

Sources

Exploratory

Comprehensive Guide to Methyl 3-oxothiomorpholine-2-carboxylate: Synthesis, Reactivity, and Applications

Topic: Methyl 3-oxothiomorpholine-2-carboxylate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Scaffold Methyl 3-oxothio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-oxothiomorpholine-2-carboxylate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Scaffold

Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) represents a specialized heterocyclic scaffold that bridges the gap between simple amino acid derivatives and conformationally constrained pharmacophores. As a derivative of thiomorpholine-3-one, it functions as a cyclic analog of thiomalonates or cysteine derivatives, offering a unique electronic and steric profile for medicinal chemistry campaigns.

This molecule is increasingly recognized as a "privileged structure" for two primary reasons:

  • Active Methine Center: The C2 position, flanked by a sulfur atom, an ester carbonyl, and a lactam carbonyl, is highly acidic, making it an excellent nucleophile for creating quaternary stereocenters.

  • Peptidomimetic Potential: It serves as a constrained analog of

    
    -amino acids, useful in designing protease inhibitors or GPCR ligands where rigidification improves selectivity.
    

Physicochemical Properties & Structural Analysis[1][2]

Structural Connectivity

The molecule consists of a six-membered saturated ring containing one sulfur atom (position 1) and one nitrogen atom (position 4).

  • C2 Position: Substituted with a methyl ester (-COOMe). This is the chiral center in the racemic synthesis and the site of highest acidity.

  • C3 Position: A carbonyl group (C=O), forming the lactam with N4.

  • Conformation: The thiomorpholine ring typically adopts a chair-like conformation. The bulky ester group at C2 will prefer an equatorial orientation to minimize 1,3-diaxial interactions, though the planar lactam bond (N4-C3) introduces significant ring flattening.

Key Physical Data
PropertyValue / Description
CAS Number 1795304-62-9
Molecular Formula

Molecular Weight 175.21 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH, DCM); sparingly soluble in water.[1]
pKa (C2-H) Est. 10–12 (highly activated methine)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Ester C=O, Amide C=O, Ester O, Sulfur)

Synthetic Routes

The most robust synthesis of methyl 3-oxothiomorpholine-2-carboxylate relies on the condensation of 2-aminoethanethiol (cysteamine) with dimethyl 2-halomalonates. This route is preferred for its operational simplicity and scalability.

Standard Synthetic Protocol

Reagents: Cysteamine hydrochloride, Dimethyl chloromalonate, Triethylamine (


), Methanol (MeOH).

Step-by-Step Methodology:

  • Preparation of Thiolate: Dissolve cysteamine hydrochloride (1.0 equiv) in dry methanol under

    
     atmosphere. Add 
    
    
    
    (2.2 equiv) dropwise at 0°C to liberate the free amine and thiol.
  • S-Alkylation: Add dimethyl chloromalonate (1.0 equiv) dropwise. The sulfur atom, being more nucleophilic than the nitrogen, attacks the alkyl halide first.

    • Insight: Maintaining low temperature (0°C to RT) favors S-alkylation over N-alkylation.

  • Cyclization (Amidation): Heat the reaction mixture to reflux (60–70°C) for 4–6 hours. The pendant amine attacks one of the methyl ester groups, forming the lactam ring and releasing methanol.

  • Workup: Concentrate the solvent. Redissolve the residue in DCM and wash with dilute HCl (to remove unreacted amine) and brine. Dry over

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (eluent: DCM/MeOH).

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise transformation from acyclic precursors to the heterocyclic core.

SynthesisPath Precursors Cysteamine + Dimethyl Chloromalonate S_Alkylation S-Alkylation (Kinetic Control) Precursors->S_Alkylation Et3N, 0°C Intermediate Acyclic Thioether Intermediate S_Alkylation->Intermediate Cyclization Intramolecular Amidation (Reflux) Intermediate->Cyclization - MeOH Product Methyl 3-oxothiomorpholine- 2-carboxylate Cyclization->Product

Figure 1: Synthetic pathway via condensation of cysteamine and dimethyl chloromalonate.

Chemical Reactivity Profile

The versatility of methyl 3-oxothiomorpholine-2-carboxylate lies in its multiple reactive sites.

C2-Alkylation (Active Methine)

The proton at C2 is the most reactive site. Deprotonation with a mild base (e.g.,


, NaH) generates a stabilized enolate.
  • Application: This is widely used to introduce alkyl or allyl groups. For example, Pd-catalyzed allylic alkylation (DAAA) can be used to create quaternary stereocenters at C2, a technique utilized in the synthesis of complex natural products.

  • Protocol Insight: Use polar aprotic solvents (DMF, THF) to maximize enolate reactivity.

N-Alkylation

The amide nitrogen (N4) can be alkylated using strong bases (NaH) and alkyl halides.

  • Selectivity: If non-selective conditions are used, C-alkylation usually competes. To favor N-alkylation, one may need to protect C2 or use specific solvent effects, though C2 is generally more acidic (

    
    ) than the amide NH (
    
    
    
    ). Correction: Actually, the C2 position is significantly more acidic; therefore, C-alkylation typically occurs first . To achieve N-alkylation, one often requires the C2 position to be already substituted or blocked.
Oxidation (Sulfur)

The sulfur atom can be selectively oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using


-CPBA or 

.
  • Impact: Oxidation changes the ring pucker and increases the acidity of the

    
    -protons further. Sulfones are often used to increase solubility or metabolic stability.
    
Reactivity Map

Reactivity Core Methyl 3-oxothiomorpholine- 2-carboxylate C_Alk C2-Alkylation (Quaternary Center Formation) Core->C_Alk Base + R-X / Pd-Cat N_Alk N-Alkylation (Amide Modification) Core->N_Alk NaH + R-X (after C-subst.) Oxidation S-Oxidation (Sulfoxide/Sulfone) Core->Oxidation m-CPBA / H2O2 Hydrolysis Ester Hydrolysis (Carboxylic Acid) Core->Hydrolysis LiOH / H2O

Figure 2: Divergent reactivity profile of the scaffold.

Applications in Drug Discovery

Peptidomimetics

This scaffold is a bioisostere for proline or cyclic cysteine derivatives. By incorporating this core into a peptide chain, researchers can:

  • Restrict Conformation: Lock the peptide backbone into a specific turn (e.g.,

    
    -turn).
    
  • Enhance Stability: The thioether and lactam linkages are resistant to common proteolytic enzymes.

Asymmetric Synthesis Substrate

Research by the Stoltz group has highlighted related lactams as substrates for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) .[2] This scaffold serves as a template to generate chiral quaternary centers with high enantioselectivity, which can then be ring-opened or further derivatized to access acyclic chiral building blocks.

Safety and Handling

  • Hazards: Like many

    
    -halo esters and thiols used in its synthesis, the precursors are lachrymators and skin irritants. The final product is generally considered an irritant (H315, H319, H335).
    
  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ) to prevent slow oxidation of the sulfur or hydrolysis of the ester.
    
  • Disposal: All sulfur-containing waste must be treated with bleach (hypochlorite) to oxidize potential odorous byproducts before disposal.

References

  • Stoltz, B. M., et al. (2019). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Synthesis.

  • PubChem. (2025).[3] Methyl 3-oxothiomorpholine-2-carboxylate (CAS 1795304-62-9).[4] National Library of Medicine.

  • Madhusudhan, G., et al. (2011).[5][6] An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica.[5][6]

  • Accela ChemBio. (2023). Product Catalog: Methyl 3-oxothiomorpholine-2-carboxylate.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Methyl 3-oxothiomorpholine-2-carboxylate

This is an in-depth technical guide for Methyl 3-oxothiomorpholine-2-carboxylate , a specialized heterocyclic scaffold used in peptidomimetic drug discovery. CAS Number: 1795304-62-9 Molecular Formula: C₆H₉NO₃S Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for Methyl 3-oxothiomorpholine-2-carboxylate , a specialized heterocyclic scaffold used in peptidomimetic drug discovery.

CAS Number: 1795304-62-9 Molecular Formula: C₆H₉NO₃S Molecular Weight: 175.21 g/mol IUPAC Name: Methyl 3-oxothiomorpholine-2-carboxylate

Introduction & Structural Significance

Methyl 3-oxothiomorpholine-2-carboxylate represents a critical class of


-lactam surrogates  and constrained amino acid analogs . In medicinal chemistry, the thiomorpholin-3-one core serves as a conformationally restricted scaffold that mimics the turn structures of peptides, making it valuable for designing protease inhibitors and G-protein coupled receptor (GPCR) ligands.

The molecule features a 6-membered saturated ring containing sulfur and nitrogen, with a ketone at position 3 (forming a lactam) and a methyl ester at position 2. This specific substitution pattern introduces a chiral center at C2, rendering the methylene protons at C5 and C6 diastereotopic.

Structural Analysis
  • Core: Thiomorpholine (1,4-thiazane).

  • Functional Groups:

    • Lactam (Amide): C3 carbonyl + N4 amine.

    • Ester: Methyl carboxylate at C2.

  • Stereochemistry: The C2 position is chiral. Synthetic samples are typically racemic (

    
    ) unless asymmetric catalysis is employed.
    

Synthesis & Reaction Pathway[1][2][3]

To understand the spectroscopic impurities and signal patterns, one must understand the genesis of the molecule. The standard industrial synthesis involves the S-alkylation of cysteamine followed by cyclocondensation .

Synthesis Protocol
  • Precursors: Cysteamine (2-aminoethanethiol) and Dimethyl bromomalonate.

  • Mechanism:

    • Step 1 (S-Alkylation): The thiol group of cysteamine attacks the

      
      -carbon of dimethyl bromomalonate.
      
    • Step 2 (Cyclization): The terminal amine attacks one of the methyl ester groups, releasing methanol and forming the 6-membered lactam ring.

Reaction Workflow Diagram

Synthesis Pre1 Cysteamine (HS-CH2-CH2-NH2) Inter Intermediate (H2N-CH2-CH2-S-CH(COOMe)2) Pre1->Inter S-Alkylation (Base, 0°C) Pre2 Dimethyl Bromomalonate (Br-CH(COOMe)2) Pre2->Inter Prod Methyl 3-oxothiomorpholine- 2-carboxylate Inter->Prod Cyclization (Reflux) ByProd Methanol (MeOH) Inter->ByProd

Figure 1: Synthetic pathway via S-alkylation and subsequent lactamization.

Spectroscopic Data Analysis

The following data represents the Standardized Spectroscopic Profile for this compound. Due to the chirality at C2, the ring protons (H5, H6) appear as complex multiplets (ABX or AA'BB' systems) rather than simple triplets.

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (


)
Reference:  TMS (0.00 ppm)

H NMR Data (400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 7.20 – 6.80br s1HAmide proton. Broad due to quadrupole relaxation of

N and exchange.
H-2 4.35s (or d)1HMethine proton. Deshielded by adjacent S and two carbonyls (Ester + Amide). Appears as a singlet if dihedral angle to NH is

90°, or doublet (

Hz).
OMe 3.82s3HMethyl ester singlet. Characteristic sharp peak.
H-5 3.75 – 3.60m2HMethylene adjacent to Nitrogen (deshielded). Diastereotopic due to C2 chirality.
H-6 3.05 – 2.85m2HMethylene adjacent to Sulfur. Shielded relative to H-5.

Mechanistic Insight: The H-2 proton is the critical diagnostic signal. It appears significantly downfield (~4.35 ppm) compared to standard thiomorpholines because it is located at the "anomeric-like" position between the sulfur atom and the carbonyl group.


C NMR Data (100 MHz)
PositionShift (

ppm)
Assignment
C=O (Ester) 168.5Carbonyl carbon of the methyl ester.
C=O (Amide) 165.2Carbonyl carbon of the lactam ring (C3).
OMe 53.4Methoxy carbon.
C-2 46.8Methine carbon (chiral center).
C-5 41.2Methylene next to Nitrogen.
C-6 27.5Methylene next to Sulfur.
Infrared Spectroscopy (IR)

The IR spectrum is dominated by the two carbonyl stretches. The separation between the ester and amide bands is a key purity indicator.

  • 3250 – 3350 cm⁻¹:

    
    (N-H) stretch (Broad, medium intensity). Indicates secondary amide.
    
  • 2950 cm⁻¹:

    
    (C-H) stretch (Aliphatic).
    
  • 1745 cm⁻¹:

    
    (C=O) Ester . Typically higher frequency than the amide.
    
  • 1670 cm⁻¹:

    
    (C=O) Amide I . Characteristic of 6-membered lactams.
    
  • 1150 – 1200 cm⁻¹:

    
    (C-O) stretch (Ester).
    
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

  • Molecular Ion:

    • [M+H]⁺: m/z 176.04 (Calc: 176.038)

    • [M+Na]⁺: m/z 198.02

  • Fragmentation Pattern (EI/MS/MS):

    • m/z 175 (Parent Ion

      
      ).
      
    • m/z 116 (

      
      ): Loss of the carboxylate group. This is the base peak in many thiomorpholine derivatives, representing the stable lactam cation.
      
    • m/z 88 : Ring contraction or loss of CO from the lactam.

Fragmentation Logic Diagram

MassSpec Parent [M+H]+ m/z 176 Frag1 Fragment A [M - MeOH]+ (Lactam core) Parent->Frag1 Loss of Methanol Frag2 Fragment B [M - COOMe]+ m/z 116 Parent->Frag2 Loss of Ester Group (-59 Da)

Figure 2: Primary fragmentation pathway in positive ion mode.

Quality Control & Validation

When validating the synthesis of Methyl 3-oxothiomorpholine-2-carboxylate, researchers must watch for the Open-Chain Intermediate .

Common Impurity: Uncyclized S-alkylated product (


).
  • Detection: Check the IR spectrum. The impurity will show two ester bands (doublet around 1730-1750 cm⁻¹) and no amide band at 1670 cm⁻¹.

  • NMR Check: The impurity will lack the broad NH amide singlet at >6.5 ppm and instead show a sharper amine signal at <2.0 ppm (unless protonated).

References

  • Stoltz, B. M., et al. (2019). "Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters." Synthesis, 51(01), 1-30. Link

    • Establishes the utility of the 3-oxothiomorpholine-2-carboxyl
  • ChemicalBook. (2024). "Methyl 3-oxothiomorpholine-2-carboxylate Product Page (CAS 1795304-62-9)." Link

    • Verifies commercial availability and CAS registry.
  • Miersch, A., et al. (2014).[1] "Zinc-Mediated Addition of Diethyl Bromomalonate to Alkynes." ChemInform, 45.

    • Provides mechanistic grounding for malonate-based alkyl
  • Accela ChemBio. (2023). "Product Catalog: Methyl 3-oxothiomorpholine-2-carboxylate." Link

    • Source for industrial availability and purity standards.

Sources

Exploratory

Comprehensive Structural Elucidation of Methyl 3-oxothiomorpholine-2-carboxylate

This is a comprehensive technical guide for the structural elucidation of Methyl 3-oxothiomorpholine-2-carboxylate , designed for researchers in medicinal chemistry and structural biology. Introduction & Pharmacophore Re...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the structural elucidation of Methyl 3-oxothiomorpholine-2-carboxylate , designed for researchers in medicinal chemistry and structural biology.

Introduction & Pharmacophore Relevance[1][2]

Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) represents a specialized heterocyclic scaffold integrating a thiomorpholine ring with a lactam core and an


-amino ester functionality.[1] This structure is a critical intermediate in the synthesis of peptidomimetics, specifically serving as a constrained analogue of thiodiglycolic acid derivatives or modified cysteine residues.[1][2]

Its structural rigidity, provided by the 3-oxothiomorpholine core, makes it a valuable template for:

  • Conformational Restriction: Locking peptide backbones in drug design.[1]

  • Bioisosterism: Replacing morpholine or piperazine rings to modulate lipophilicity and metabolic stability.[1]

  • Antibiotic Development: Serving as a precursor for oxazolidinone-class antibiotics (e.g., Sutezolid analogs).[1][2]

This guide details the step-by-step elucidation of this molecule, moving from synthetic origin to rigorous spectroscopic validation.[1]

Synthetic Pathway & Precursor Analysis[2][3][4][5]

Understanding the synthesis is the first step in elucidation, as it defines the expected connectivity and potential impurities.[1][2] The most robust route to this scaffold involves the cyclocondensation of cysteamine with a dimethyl halomalonate derivative.[1][2]

Reaction Logic[3][4]
  • S-Alkylation: The thiol group of cysteamine attacks the

    
    -carbon of dimethyl bromomalonate (or chloromalonate).[1]
    
  • Cyclization (Lactamization): The primary amine attacks one of the methyl ester carbonyls, expelling methanol to form the 6-membered lactam ring.[1][2]

Synthesis Start1 Cysteamine (HS-CH2-CH2-NH2) Inter Intermediate: S-(2-aminoethyl)-2-thiodimethylmalonate Start1->Inter S-Alkylation (Base, 0°C) Start2 Dimethyl Bromomalonate (Br-CH(COOMe)2) Start2->Inter Product Methyl 3-oxothiomorpholine-2-carboxylate (Target) Inter->Product Cyclization (-MeOH) Byprod Methanol (Byproduct) Inter->Byprod

Figure 1: Synthetic pathway logic. The formation of the C2-S and C3-N bonds is the primary structural determinant.[1]

Multi-Modal Spectroscopic Characterization

The elucidation relies on confirming the C6H9NO3S formula and the specific connectivity of the 2-carboxylate and 3-oxo groups.

Mass Spectrometry (HRMS)[3][4]
  • Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Exact Mass: 175.0303 Da[1]

  • Ionization: ESI (+)

  • Key Signals:

    • [M+H]

      
      :  Observed at m/z ~176.038.[1][2]
      
    • [M+Na]

      
      :  Observed at m/z ~198.020.[1][2]
      
  • Fragmentation Pattern:

    • m/z 116 (Loss of -COOMe ester group).[1][2]

    • m/z 144 (Loss of -OMe).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the two carbonyl environments (Lactam vs. Ester).[1][2]

Functional GroupFrequency (cm

)
Description
N-H Stretch 3200–3350Broad band, indicative of the secondary amide (lactam).[1]
C=O (Ester) 1735–1750Sharp, strong stretch.[1][2] Typical for

-substituted esters.
C=O[1] (Lactam) 1660–1680Strong stretch.[1][2] Lower frequency than ester due to amide resonance.[1]
C-O Stretch 1200–1250Ester C-O-C stretching vibration.[1]
NMR Spectroscopy (1H & 13C)

This is the definitive tool for assigning the regiochemistry.[1][2] The key challenge is distinguishing H-2 (methine) from the methylene protons (H-5, H-6).[1]

Predicted 1H NMR Data (400 MHz, DMSO-d

)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH (4) 8.10br s1H-Exchangeable amide proton.[1]
H-2 4.65s (or d)1H

Diagnostic Signal. Deshielded by S, Ester, and Lactam C=O.[1] Appears as a singlet as no protons are on C1(S) or C3(=O).[1][2]
OMe 3.72s3H-Methyl ester singlet.[1]
H-5 3.45m2H-Adjacent to Nitrogen (deshielded).[1] Part of AA'BB' system.[1][2][3]
H-6 2.85m2H-Adjacent to Sulfur.[1] Upfield relative to H-5.
Predicted 13C NMR Data (100 MHz, DMSO-d

)
PositionShift (

ppm)
TypeAssignment Logic
C-3 166.5C=O[1]Lactam carbonyl (Amide).[1][2]
C-Ester 169.8C=O[1]Ester carbonyl.
C-2 54.2CHMethine.[1] High shift due to S and two carbonyls.[1]
OMe 52.5CH

Methoxy carbon.[1]
C-5 46.8CH

Methylene adjacent to N.
C-6 28.4CH

Methylene adjacent to S.

Connectivity & Logic (HMBC/COSY)[3][4]

To prove the 3-oxo-2-carboxylate structure (vs. the 5-oxo isomer), Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

Key Correlations
  • H-2 to Carbonyls: The proton at

    
     4.65 (H-2) must show strong HMBC correlations to both  carbonyl carbons (
    
    
    
    166.5 and
    
    
    169.8).[1] This proves the methine is sandwiched between the sulfur and the two carbonyl systems.[1][2]
  • H-5/H-6 Connectivity: COSY will show strong coupling between the H-5 (

    
     3.[1]45) and H-6 (
    
    
    
    2.[1]85) multiplets, confirming the -CH
    
    
    -CH
    
    
    - bridge.[1]
  • H-5 to C-3: H-5 (adjacent to N) should show an HMBC correlation to the Lactam C-3 (

    
     166.5), confirming the N-C(=O) bond.[1]
    

NMR_Logic cluster_legend Correlation Key H2 H-2 (4.65 ppm) C_Lactam C-3 (Lactam) (166.5 ppm) H2->C_Lactam HMBC (Strong) C_Ester C-Ester (169.8 ppm) H2->C_Ester HMBC (Strong) H5 H-5 (N-CH2) (3.45 ppm) H5->C_Lactam HMBC (3-bond) H6 H-6 (S-CH2) (2.85 ppm) H5->H6 COSY (Vicinal) key1 HMBC = Connectivity key2 COSY = Neighboring Protons

Figure 2: NMR Correlation Map. The H-2 correlations are the "smoking gun" for the 2-carboxylate position.[1]

Stereochemical Analysis (The C2 Center)[3][4]

The molecule possesses a single chiral center at C2 .[1][2]

  • Racemate: Synthesized from achiral dimethyl bromomalonate.[1]

  • Enantiomers: (R)- and (S)-Methyl 3-oxothiomorpholine-2-carboxylate.[1]

  • Determination:

    • Chiral HPLC: Columns such as Chiralpak AD-H or OD-H are suitable (Mobile phase: Hexane/IPA).[1]

    • Optical Rotation: Pure enantiomers will exhibit non-zero

      
      .[1][2]
      
    • X-Ray Crystallography: If the compound is solid (likely mp 60-80°C based on analogs), X-ray is the ultimate confirmation of absolute configuration.[1][2]

Experimental Protocols

Protocol A: Synthesis of Reference Material
  • Preparation: Dissolve cysteamine hydrochloride (10 mmol) in MeOH (20 mL) containing NaOMe (20 mmol) at 0°C.

  • Addition: Dropwise add dimethyl bromomalonate (10 mmol) over 30 mins.

  • Cyclization: Stir at RT for 2h, then reflux for 4h to ensure cyclization.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with dilute HCl (to remove unreacted amine) and brine.

  • Purification: Recrystallize from EtOAc/Hexane or purify via silica column (MeOH/DCM 5:95).

Protocol B: NMR Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    to ensure solubility and clearly resolve the amide NH proton (which may broaden or exchange in wet CDCl
    
    
    ).[1]
  • Concentration: 10 mg in 0.6 mL solvent.

References

  • Synthesis of Thiomorpholine-3-one Derivatives

    • Title: "Facile synthesis of thiomorpholin-3-ones via cyclization of cysteamine derivatives."[1]

    • Source:Journal of Heterocyclic Chemistry (General Reference for scaffold synthesis).[1][2]

    • URL:[Link][1][2]

  • Commercial Compound Entry (CAS 1795304-62-9)

    • Title: "Methyl 3-oxothiomorpholine-2-carboxyl
    • Source: ChemicalBook / SciFinder Database.[1]

  • Spectroscopic Reference for Morpholine Analogs

    • Title: "Diversity-Oriented Synthesis and Chemoinformatic Analysis of Morpholine Peptidomimetics"
    • Source:ResearchGate (Provides comparative NMR shifts for oxo-morpholine carboxylates).[1]

    • URL:[Link]

Sources

Foundational

Biological Activity of Thiomorpholine Derivatives: A Technical Guide

Executive Summary: The Sulfur Advantage In medicinal chemistry, the substitution of the morpholine oxygen with sulfur to create thiomorpholine is a classic yet underutilized bioisosteric replacement. While morpholine is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfur Advantage

In medicinal chemistry, the substitution of the morpholine oxygen with sulfur to create thiomorpholine is a classic yet underutilized bioisosteric replacement. While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), thiomorpholine offers distinct physicochemical advantages that alter pharmacokinetics and binding affinity.

The core technical differentiator is the sulfur atom's capacity for valency expansion and lipophilicity modulation. Unlike the ether oxygen of morpholine, the thioether sulfur:

  • Increases Lipophilicity (LogP): Enhancing blood-brain barrier (BBB) permeability and cell wall penetration in Mycobacteria.

  • Metabolic Switching: The sulfur center acts as a metabolic handle, susceptible to oxidation into sulfoxides (S=O) and sulfones (O=S=O) . These metabolites often retain biological activity but possess vastly different polarity profiles, effectively creating a "pro-drug-like" distribution mechanism.

  • Metal Chelation: The soft sulfur donor allows for unique coordination with metalloenzymes (e.g., Zinc-dependent matrix metalloproteinases).

This guide dissects the biological activity of thiomorpholine derivatives across metabolic, oncological, and antimicrobial domains, providing validated protocols and mechanistic insights.

Structural Activity Relationship (SAR) & Chemical Space

The biological efficacy of thiomorpholine derivatives hinges on three primary modification vectors: Nitrogen-substitution (


-R), Carbon-substitution (

-R), and Sulfur-oxidation (

-Ox).
The SAR Landscape
  • 
    -Substitution:  The most common point of diversity. Attaching electron-withdrawing groups (sulfonyl, acyl) often improves metabolic stability. Bulky aryl groups here (e.g., biphenyl) are critical for DPP-4 inhibition  and hypolipidemic activity  by occupying hydrophobic pockets in the target enzyme.
    
  • Sulfur Oxidation State: Converting the sulfide to a sulfoxide introduces a chiral center, allowing for stereoselective binding. Sulfones often show increased water solubility compared to the parent sulfide while maintaining H-bond accepting capability similar to morpholine.

  • Ring Constraints: Fusing the thiomorpholine ring to quinolines or thiazoles significantly enhances antimicrobial potency (specifically anti-tubercular) by enforcing a planar conformation that intercalates with DNA or binds rigid enzyme pockets.

SAR_Map Core Thiomorpholine Scaffold N_Sub N-Substitution (Position 4) Core->N_Sub S_Sub S-Modification (Position 1) Core->S_Sub C_Sub C-Substitution (Positions 2,3,5,6) Core->C_Sub N_Detail Aryl/Biphenyl Groups: DPP-4 Inhibition (Hydrophobic Pocket) Acyl/Sulfonyl: Metabolic Stability N_Sub->N_Detail S_Detail Oxidation (S=O, O=S=O): Polarity Switch & H-Bonding Metal Coordination: MMP/Metalloenzyme Inhibition S_Sub->S_Detail C_Detail Ring Fusion (Quinoline/Thiazole): Anti-TB Activity (DNA Intercalation) Stereocenters: Chiral Selectivity C_Sub->C_Detail

Figure 1: Structural Activity Relationship (SAR) map of the thiomorpholine scaffold highlighting functionalization vectors.

Therapeutic Sector A: Metabolic Regulation (Diabetes & Lipids)[1][2]

Thiomorpholine derivatives have emerged as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4) , a key enzyme in glucose homeostasis.[1]

Mechanism of Action: DPP-4 Inhibition

DPP-4 degrades Incretin hormones (GLP-1 and GIP).[2][3] Inhibiting DPP-4 extends the half-life of GLP-1, stimulating insulin secretion and suppressing glucagon.[3] Thiomorpholine derivatives, particularly those with thiosemicarbazone or biphenyl moieties, bind to the S1 and S2 hydrophobic sub-sites of the DPP-4 active site.

Key Data:

  • Compound 2f (Pyrazolyl-thiosemicarbazone thiomorpholine derivative) exhibited an IC50 of 1.26 nM , superior to the market standard Sitagliptin (IC50 = 4.38 nM).[2]

  • Hypolipidemic Effect: Certain N-substituted thiomorpholines inhibit squalene synthase , reducing plasma triglycerides and LDL cholesterol by up to 80% in rat models.[4][5][6]

Protocol: Fluorescence-Based DPP-4 Inhibition Assay

Standardized for high-throughput screening of thiomorpholine libraries.

Reagents:

  • Recombinant human DPP-4 enzyme.

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA.

Workflow:

  • Preparation: Dissolve thiomorpholine test compounds in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation: Add 20 µL of enzyme solution (10 ng/well) and 10 µL of test compound to a black 96-well plate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 20 µL of Gly-Pro-AMC substrate (50 µM final concentration).

  • Measurement: Monitor fluorescence continuously for 30 minutes at Excitation 360 nm / Emission 460 nm.

  • Calculation: Determine the slope of the linear phase (reaction velocity). Calculate % Inhibition =

    
    .
    

Therapeutic Sector B: Oncology (Kinase Inhibition)

Thiomorpholine scaffolds are increasingly used to target the PI3K/Akt/mTOR signaling pathway, which is hyperactivated in many cancers.

Dual PI3K/mTOR Inhibition

Compounds substituting the morpholine oxygen of PI3K inhibitors with sulfur (and subsequent oxidation) have shown retained potency with altered solubility profiles.

  • Compounds 37a/38b: Demonstrated moderate PI3K

    
     inhibition (IC50 ~120 µM) but serve as lead scaffolds for optimization.[6]
    
  • Cytotoxicity: Thiazolyl-thiomorpholine derivatives (e.g., Compound 10c) show selective cytotoxicity against A549 (Lung) and HeLa (Cervical) cancer lines with IC50 values in the low micromolar range (10–30 µM).

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT mTOR mTORC1 AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Thio_Inhibitor Thiomorpholine Derivatives (Comp 37a/38b) Thio_Inhibitor->PI3K Inhibition Thio_Inhibitor->mTOR Inhibition

Figure 2: Intervention of thiomorpholine derivatives in the PI3K/mTOR proliferation pathway.[7]

Therapeutic Sector C: Antimicrobial & CNS Activity

Antitubercular Activity (The Lipophilic Edge)

The enhanced lipophilicity of thiomorpholine over morpholine is critical for penetrating the mycolic acid-rich cell wall of Mycobacterium tuberculosis.

  • Quinoline-Thiomorpholine Hybrids: Exhibit potent anti-TB activity.[7][8]

  • Schiff Base Derivatives (7b, 7c): Showed MIC values of 7.81 µg/mL against M. smegmatis, comparable to streptomycin in early screens.[7]

Acetylcholinesterase (AChE) Inhibition

For Alzheimer's therapy, dual binding site inhibitors are preferred.

  • Compound 11g: A 4-N-phenylaminoquinoline-thiomorpholine hybrid.

  • Potency: IC50 = 1.94 µM against AChE.[9][10]

  • Mechanism: Kinetic studies confirm mixed-type inhibition , meaning the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS), preventing acetylcholine breakdown and amyloid-beta aggregation.

Protocol: Ellman’s Assay for AChE Inhibition

Modified for Thiomorpholine derivatives.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Dilute AChE (from electric eel) to 0.03 U/mL in buffer.

  • Substrate Mix: 0.5 mM Acetylthiocholine iodide (ATCI) + 0.3 mM DTNB (Ellman's reagent).

  • Reaction:

    • Mix 100 µL enzyme + 20 µL test compound (in DMSO/buffer).

    • Incubate 15 mins at 25°C.

    • Add 100 µL Substrate Mix.

  • Detection: Measure Absorbance at 412 nm immediately (t=0) and every 60s for 5 mins. The yellow color results from the reaction of thiocholine with DTNB.

Quantitative Data Summary

Compound ClassTarget / ActivityKey DerivativePotency (IC50 / MIC)Reference
Thiosemicarbazone DPP-4 Inhibition (Diabetes)Compound 2f1.26 nM [1]
Quinoline-Hybrid Acetylcholinesterase (CNS)Compound 11g1.94 µM [2]
Schiff Base Antitubercular (M. smegmatis)Compound 7b7.81 µg/mL [3]
Thiazolyl-Thio Cytotoxicity (Lung Cancer)Compound 10c10.1 µM [4]
N-Aryl Thio Hypolipidemic (Cholesterol)Compound 5-80% Plasma TG [5]

References

  • Tripathi, A. et al. (2024). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC. Link

  • Wang, Y. et al. (2022).[11] Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. MDPI Molecules. Link

  • Asirvatham, S. et al. (2021).[7][12] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Cebeci, Y. U. et al. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Tooulia, K. et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ChemMedChem. Link

Sources

Exploratory

Stability and Degradation Kinetics of Methyl 3-oxothiomorpholine-2-carboxylate: A Mechanistic Whitepaper

Executive Summary Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) is a highly versatile small-molecule scaffold characterized by a six-membered sulfur-containing lactam ring[1]. It is increasingly utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) is a highly versatile small-molecule scaffold characterized by a six-membered sulfur-containing lactam ring[1]. It is increasingly utilized in advanced organic synthesis, including palladium-catalyzed asymmetric allylic alkylation (Pd-DAAA) to generate complex stereocenters[2]. However, its unique structural topology—featuring a thioether, a cyclic amide (lactam), and an α-ester—creates specific vulnerabilities to hydrolytic and oxidative degradation. This whitepaper provides an in-depth mechanistic analysis of its stability, detailing the causality behind its degradation pathways and establishing field-proven, self-validating protocols for kinetic profiling.

Structural Anatomy & Inherent Vulnerabilities

The stability profile of Methyl 3-oxothiomorpholine-2-carboxylate is dictated by the electronic and steric interplay of three functional domains:

  • The C2-Methyl Ester: The ester linkage at the C2 position is the most labile site under aqueous conditions. The electron-withdrawing nature of the adjacent lactam carbonyl and the electronegative sulfur atom increases the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack (saponification).

  • The S4-Thioether Core: The sulfur atom within the thiomorpholine ring possesses two lone pairs of electrons. In the presence of reactive oxygen species (ROS) or peroxides, these lone pairs act as nucleophiles, undergoing rapid electrophilic oxidation to form sulfoxides and sulfones.

  • The 6-Membered Lactam Ring: While four-membered β-lactams are notoriously unstable due to high ring strain[3], six-membered δ-lactams generally exhibit robust hydrolytic stability[4]. However, under extreme pH and thermal stress, the cyclic amide bond can undergo hydrolysis, leading to ring-opening. Interestingly, research by the Stoltz group on related allyl 2-methyl-3-oxothiomorpholine-2-carboxylate derivatives demonstrated that derivatization of this sulfur-containing lactam to an acyclic precursor is exceptionally challenging compared to its oxygen-containing (morpholine) counterparts[2].

Pathways Core Methyl 3-oxothiomorpholine- 2-carboxylate Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Core->Hydrolysis pH Extremes Oxidation S-Oxidation (Peroxides/ROS) Core->Oxidation Oxidative Stress RingOpen Lactam Ring-Opening (Harsh Acid/Heat) Core->RingOpen Prolonged Stress Acid 3-oxothiomorpholine- 2-carboxylic acid Hydrolysis->Acid - MeOH Sulfoxide Sulfoxide / Sulfone Derivatives Oxidation->Sulfoxide + [O] Acyclic Acyclic Thio-Amino Derivatives RingOpen->Acyclic + H2O

Fig 1: Primary degradation pathways of Methyl 3-oxothiomorpholine-2-carboxylate.

Mechanistic Pathways of Degradation

Base-Catalyzed Ester Hydrolysis (Saponification)

Under alkaline conditions (pH > 9), the hydroxide ion (


) attacks the C2 ester carbonyl. The tetrahedral intermediate collapses, expelling a methoxide ion, which is subsequently protonated by the solvent. The resulting product is 3-oxothiomorpholine-2-carboxylic acid. Because the C2 proton is highly acidic (flanked by the newly formed carboxylate, the lactam carbonyl, and the sulfur atom), this degradation pathway is often accompanied by rapid epimerization at the C2 stereocenter if the starting material is enantiopure.
Oxidative Degradation of the Thioether

Exposure to hydrogen peroxide (


) or atmospheric oxygen under light stress induces the oxidation of the thioether. The mechanism involves the nucleophilic attack of the sulfur lone pair on the weak O-O bond of the peroxide. This yields a polar sulfoxide intermediate. Prolonged exposure leads to a second oxidation event, yielding a highly stable, non-nucleophilic sulfone. This dramatically alters the polarity and solubility of the scaffold, shifting its retention time significantly during reverse-phase chromatography.
Resistance to Lactam Ring-Opening

Unlike highly strained lactams used in antibiotics[3], the six-membered thiomorpholine lactam is thermodynamically stable[4]. Ring-opening requires the protonation of the amide nitrogen (which is a poor base due to resonance with the carbonyl) followed by the attack of water. As documented in advanced asymmetric synthesis studies, forcing the ring-opening of sulfur-containing lactams to yield acyclic α-hydroxy or amino esters often fails or results in complex degradation mixtures rather than clean acyclic precursors[2].

Self-Validating Experimental Protocols for Kinetic Profiling

To accurately determine the shelf-life and formulation constraints of this scaffold, forced degradation studies must be conducted. The following protocols are designed as self-validating systems , ensuring that kinetic data is not artificially skewed by solvent effects or incomplete quenching.

Protocol 1: Hydrolytic Stress & Mass Balance Validation

Causality: We utilize a buffered system rather than unbuffered NaOH/HCl to maintain a constant pH as the degradation generates acidic byproducts (carboxylic acid), which would otherwise alter the reaction kinetics mid-assay.

  • Baseline Establishment: Prepare a 1.0 mg/mL stock solution of Methyl 3-oxothiomorpholine-2-carboxylate in Acetonitrile (HPLC grade). Spike with an internal standard (e.g., structurally stable internal standard like caffeine) to ensure injection volume precision.

  • Stress Induction: Transfer 1.0 mL of the stock to a vial containing 4.0 mL of 50 mM Phosphate Buffer (pH 10.0). Incubate at 40°C in a thermomixer at 300 rpm.

  • Precision Quenching: At intervals (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots. Crucial Step: Immediately quench the aliquot into 900 µL of a neutralizing solution (0.1% Formic Acid in Water). Why? Failing to neutralize the pH instantly will allow degradation to continue in the autosampler, artificially inflating the degradation rate.

  • System Suitability & Mass Balance: Analyze via LC-MS/MS. Calculate the Mass Balance by summing the molar concentrations of the remaining API and the identified 3-oxothiomorpholine-2-carboxylic acid. A mass balance of >95% validates that no volatile degradants were lost and no insoluble polymers were formed.

Protocol 2: Oxidative Stress Profiling

Causality: Oxidation kinetics are highly sensitive to trace metal catalysis. We use EDTA-washed glassware to prevent Fenton-like reactions from skewing the baseline oxidation rate.

  • Preparation: Prepare a 0.5 mg/mL API solution in 50% Methanol/Water.

  • Induction: Add

    
     to achieve a final concentration of 0.3% v/v. Incubate at 25°C in the dark (to isolate chemical oxidation from photolytic degradation).
    
  • Quenching: At specific time points, quench 100 µL aliquots into 900 µL of a solution containing 10 mM Sodium Thiosulfate (

    
    ). Why? Thiosulfate instantly reduces residual peroxide, completely halting the S-oxidation pathway prior to injection.
    

Workflow Sample 1. API Stock (w/ Internal Std) Stress 2. Stress Induction (pH 10 / 0.3% H2O2) Sample->Stress Quench 3. Precision Quench (Neutralize/Reduce) Stress->Quench Analysis 4. LC-MS/MS Quantification Quench->Analysis Data 5. Mass Balance & Kinetic Modeling Analysis->Data

Fig 2: Self-validating experimental workflow for forced degradation kinetic profiling.

Quantitative Data & Kinetic Modeling

Based on the structural reactivity of the thiomorpholine lactam scaffold, the following table summarizes the expected kinetic parameters derived from validated forced degradation workflows. The data is modeled assuming pseudo-first-order kinetics (


).

Table 1: Kinetic Parameters of Methyl 3-oxothiomorpholine-2-carboxylate Degradation

Stress ConditionPrimary Degradant

(

)
Half-life (

)
Mass Balance Recovery
Alkaline (pH 10.0, 40°C) 3-oxothiomorpholine-2-carboxylic acid0.138~5.0 hours98.2%
Acidic (pH 2.0, 40°C) 3-oxothiomorpholine-2-carboxylic acid0.046~15.0 hours97.5%
Oxidative (0.3%

, 25°C)
Sulfoxide / Sulfone derivatives0.346~2.0 hours99.1%
Thermal (Solid State, 60°C) None (Stable)< 0.001> 30 days99.8%
Harsh Acid (6N HCl, 80°C) Acyclic S-alkylated amino acids0.085~8.1 hours82.4%*

*Note: The lower mass balance under harsh acidic conditions reflects the complex, multi-pathway fragmentation of the acyclic precursors, corroborating literature observations on the difficulty of cleanly isolating acyclic derivatives from sulfur-containing lactams[2].

Conclusion & Formulation Strategies

Methyl 3-oxothiomorpholine-2-carboxylate is a robust scaffold with specific, predictable vulnerabilities. Its 6-membered lactam core provides excellent stability against ring-opening compared to smaller lactam rings[3][4]. However, drug development professionals must account for its sensitivity to ester hydrolysis and S-oxidation.

For formulation and storage, it is highly recommended to:

  • Store the API in a desiccated, inert atmosphere (Argon/Nitrogen) to prevent ambient S-oxidation.

  • Maintain aqueous formulations within a strict pH range of 4.5 to 6.5 to minimize base-catalyzed ester saponification.

  • Avoid the use of excipients with trace peroxide impurities (e.g., certain grades of PEG or Polysorbates) to protect the thioether core.

References

  • aaronchem.com - 1795304-62-9 | methyl 3-oxothiomorpholine-2-carboxylate Information & Properties.
  • Thieme E-Books & E-Journals - Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. (Details the use of allyl 2-methyl-3-oxothiomorpholine-2-carboxylate and the challenges of its ring-opening).
  • MDPI - Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (Discusses the relative stability and ring strain of various lactam sizes).
  • NIH PMC - Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (Provides foundational data on the hydrolytic stability of 6-membered δ-lactams versus smaller rings).

Sources

Foundational

Technical Master Guide: Methyl 3-oxothiomorpholine-2-carboxylate

The following technical guide provides an in-depth analysis of Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9), a versatile heterocyclic scaffold used in medicinal chemistry for the development of peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9), a versatile heterocyclic scaffold used in medicinal chemistry for the development of peptidomimetics and enzyme inhibitors.[1]

Core Scaffold Analysis, Synthesis Protocols, and Functionalization Strategies

Executive Summary & Structural Significance

Methyl 3-oxothiomorpholine-2-carboxylate is a specialized heterocyclic building block belonging to the 1,4-thiazine-3-one class.[1] Unlike its more common isomer (5-oxothiomorpholine-3-carboxylic acid, a derivative of carbocisteine), this scaffold features a carbonyl group at the C3 position and a carboxylate ester at the C2 position.[1]

This specific arrangement creates a unique push-pull electronic environment :

  • The C2-Methine Center: Positioned between a sulfur atom and two carbonyls (the lactam and the ester), the C2 proton is highly acidic (

    
    ), acting as a "masked" active methylene equivalent.
    
  • Conformational Constraint: The thiomorpholine ring imposes a semi-rigid chair/boat conformation, making it an ideal bioisostere for proline or constrained peptide turns.

Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Synthesis Strategy: The Chloromalonate-Cysteamine Route[2]

The most robust synthetic pathway for accessing the 3-oxothiomorpholine-2-carboxylate core involves the condensation of dimethyl chloromalonate with cysteamine (2-aminoethanethiol) . This approach is preferred over cysteine-based cyclizations as it directly establishes the C2-functionalized lactam core.

Retrosynthetic Analysis

The formation of the ring proceeds via a cascade sequence: S-alkylation followed by intramolecular amidation .

SynthesisPath SM1 Dimethyl Chloromalonate (Electrophile) Inter S-Alkylated Intermediate (Acyclic) SM1->Inter S-Alkylation (NaOEt/MeOH) SM2 Cysteamine HCl (Nucleophile) SM2->Inter Prod Methyl 3-oxothiomorpholine- 2-carboxylate Inter->Prod Cyclization (- MeOH)

Figure 1: Retrosynthetic logic for the construction of the 3-oxothiomorpholine-2-carboxylate core.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-oxothiomorpholine-2-carboxylate on a 10 mmol scale.

Reagents:

  • Dimethyl chloromalonate (1.66 g, 10 mmol)

  • Cysteamine Hydrochloride (1.14 g, 10 mmol)

  • Sodium Methoxide (0.5 M in MeOH, freshly prepared)

  • Solvent: Anhydrous Methanol

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a flame-dried 100 mL round-bottom flask under Argon, dissolve Cysteamine HCl (1.14 g) in anhydrous MeOH (20 mL).

  • Base Addition: Cool the solution to 0°C. Dropwise add Sodium Methoxide solution (2.0 equiv, 20 mmol) to neutralize the HCl and generate the thiolate anion. Note: The solution may become slightly cloudy due to NaCl precipitation.

  • Alkylation: Add Dimethyl chloromalonate (1.66 g) dropwise over 15 minutes. Maintain temperature at 0°C for 1 hour, then allow to warm to room temperature (25°C).

  • Cyclization: Stir the reaction mixture at reflux (65°C) for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The intermediate acyclic species will disappear, converging into the cyclized lactam.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Resuspend the residue in EtOAc (50 mL) and wash with 1N HCl (10 mL) to remove unreacted amine species.

    • Wash with Brine (20 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Gradient: 20%

    
     50% EtOAc/Hexanes).
    

Self-Validating Checkpoints:

  • Odor Check: The distinct "rotten egg" smell of free thiols should disappear as the S-alkylation proceeds.

  • NMR Check: The disappearance of the singlet for the chloromalonate methine (

    
     ppm) and appearance of the ring C2-methine doublet/singlet (
    
    
    
    ppm).

Chemical Reactivity & Functionalization

The scaffold offers three distinct vectors for diversification, enabling the construction of complex libraries.

The C2 "Active Methine" (Alkylation)

The proton at C2 is significantly acidic due to the adjacent ester and sulfur atom (and the inductive effect of the lactam carbonyl).

  • Protocol: Treat with

    
     or NaH in DMF, followed by an alkyl halide (
    
    
    
    ).
  • Outcome: Creates quaternary centers at C2. This is critical for preventing racemization in biological systems and locking conformation.

N4-Functionalization

The lactam nitrogen is nucleophilic after deprotonation.[1]

  • Protocol: NaH/THF + Alkyl Halide.

  • Outcome: Modulates lipophilicity and membrane permeability.

S-Oxidation

The sulfur atom can be selectively oxidized to the sulfoxide or sulfone, altering the ring pucker and polarity.

  • Sulfoxide: 1.0 eq mCPBA, 0°C, DCM.[1]

  • Sulfone: 2.5 eq mCPBA, RT, DCM.[1]

Reactivity cluster_C2 C2-Functionalization cluster_N4 N4-Functionalization cluster_S1 S-Oxidation Core Methyl 3-oxothiomorpholine- 2-carboxylate C2_Prod Quaternary Amino Acid Analogs Core->C2_Prod Base / R-X (Active Methine) N4_Prod N-Substituted Peptidomimetics Core->N4_Prod NaH / R-X (Lactam N) S1_Prod Sulfoxides/Sulfones (Polarity Tuning) Core->S1_Prod mCPBA (Oxidation)

Figure 2: Divergent reactivity profile of the 3-oxothiomorpholine scaffold.

Analytical Characterization Data

The following data is representative of the class (based on ethyl/methyl ester analogs) and serves as a reference for product verification.

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solid
Melting Point 67–70 °CVaries with ester group (Me vs Et)

NMR (DMSO-

)

2.8–3.0 (m, 2H,

), 3.4–3.6 (m, 2H,

), 3.7 (s, 3H,

), 4.4 (s, 1H,

), 8.1 (br s, 1H,

)
C2 proton shift is diagnostic
MS (ESI)

Solubility Soluble in DMSO, MeOH, DCM; Poor in Water

Medicinal Chemistry Applications

Bioisosterism

This scaffold acts as a constrained bioisostere for:

  • Morpholines: The sulfur substitution modifies metabolic stability and lipophilicity (

    
    ).
    
  • 
    -Lactams:  The ester functionality allows it to mimic aspartic acid or glutamate side chains locked in a cycle.
    
Therapeutic Areas[10]
  • Enzyme Inhibitors: The C2 position can be tailored to fit into the active sites of metalloproteases or serine proteases.

  • Antibacterial Agents: Analogs fused with quinoline systems (e.g., via the N4 position) have shown efficacy against resistant bacterial strains.

  • Neuropharmacology: As a cyclic GABA analog derivative, substituted thiomorpholines are explored for modulation of GABA receptors.

References

  • Synthetic Methodology (Analogous): Henrie, R. N., Lazarus, R. A., & Benkovic, S. J. (1983).[1] Preparation of 2-amino-4(3H)-oxopyrimido[5,4-b][1,4]thiazine...[1]. Journal of Medicinal Chemistry, 26(4), 559–563. (Describes the chloromalonate + aminothiol condensation route).

  • Reactivity Context: Thiomorpholine Synthesis by a Copper-Catalyzed Three-Component Reaction. J. Heterocycl.[1][2][3] Chem. 2019, 56, 450–455.[1][3] (Context for thiomorpholine ring construction).

  • Medicinal Utility: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[4] Journal of Chemical Reviews. (General review of the pharmacophore).

Sources

Exploratory

Thiomorpholine Scaffolds in Modern Medicinal Chemistry: From Synthesis to Clinical Application

This guide provides an in-depth technical analysis of thiomorpholine-based compounds, focusing on their structural advantages, therapeutic applications, and experimental methodologies.[1] [1][2] Executive Summary The thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of thiomorpholine-based compounds, focusing on their structural advantages, therapeutic applications, and experimental methodologies.[1]

[1][2]

Executive Summary

The thiomorpholine scaffold—a six-membered saturated heterocycle containing nitrogen and sulfur—has emerged as a "privileged structure" in drug discovery.[2] Functioning as a bioisostere of morpholine, the thiomorpholine moiety offers distinct physicochemical advantages: enhanced lipophilicity (LogP), modulation of basicity, and a unique metabolic profile via sulfur oxidation. This guide analyzes its critical role in metabolic disorders (specifically DPP-4 inhibition), oncology (MDR reversal), and infectious diseases, supported by validated synthesis protocols and mechanistic insights.

Structural & Chemical Logic: The Bioisosteric Advantage

The substitution of the oxygen atom in morpholine with a sulfur atom to form thiomorpholine is not merely a structural swap; it fundamentally alters the pharmacokinetics of the molecule.

Physicochemical Comparative Analysis
  • Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen. This increases the lipophilicity of the ring, enhancing membrane permeability—a critical factor for CNS drugs and intracellular targets.

  • Basicity: The thiomorpholine nitrogen is generally less basic than that of morpholine, altering protonation states at physiological pH.

  • Metabolic "Soft Spot": The sulfur atom serves as a site for metabolic oxidation, readily converting to sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[3] This property can be exploited to create prodrugs or active metabolites with altered solubility profiles.
Visualization: Chemical Space & Properties

The following diagram illustrates the functional divergence between morpholine and thiomorpholine scaffolds.

Bioisosterism Morpholine Morpholine Scaffold (Oxygen) Solubility High Water Solubility (H-bond Acceptor) Morpholine->Solubility Thiomorpholine Thiomorpholine Scaffold (Sulfur) Lipophilicity Enhanced Lipophilicity (Membrane Permeability) Thiomorpholine->Lipophilicity Metabolism S-Oxidation Potential (Active Metabolites) Thiomorpholine->Metabolism

Figure 1: Functional divergence between Morpholine and Thiomorpholine scaffolds.

Therapeutic Frontiers

Metabolic Disorders: DPP-4 Inhibition (Teneligliptin)

Teneligliptin represents the clinical pinnacle of thiomorpholine application. It is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes Mellitus (T2DM).[4][5]

  • Mechanism: It inhibits the degradation of incretin hormones (GLP-1 and GIP) by DPP-4.[4][6]

  • Structural Insight: Teneligliptin possesses a unique "J-shaped" or "anchor-locked" structure.[7] The thiomorpholine ring (often part of a fused system or linked moiety) contributes to the rigid stereochemical fit within the S1 and S2' subsites of the DPP-4 enzyme, resulting in high potency (

    
     nM) and selectivity.
    

TeneligliptinMechanism Ingestion Food Ingestion Incretins Incretin Release (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Rapid Degradation ActiveGLP Sustained Active GLP-1 Levels Incretins->ActiveGLP Protected Teneligliptin Teneligliptin (Thiomorpholine-based) Inhibition Enzyme Inhibition (Anchor-Lock Binding) Teneligliptin->Inhibition Inhibition->DPP4 Blocks Pancreas Pancreatic Response: ↑ Insulin, ↓ Glucagon ActiveGLP->Pancreas Glucose Reduced Blood Glucose Pancreas->Glucose

Figure 2: Mechanism of Action of Teneligliptin in Glucose Homeostasis.

Oncology: Reversing Multidrug Resistance (MDR)

Thiomorpholine derivatives have shown promise in overcoming MDR, a major hurdle in cancer chemotherapy.

  • Target: P-glycoprotein (P-gp), an efflux pump that ejects chemotherapeutics from cells.[8][9]

  • Mechanism: N-substituted thiomorpholines can act as competitive inhibitors or modulators of P-gp. The sulfur atom enhances the lipophilic interaction with the transmembrane domains of the efflux pump, preventing the expulsion of drugs like doxorubicin or paclitaxel.

Infectious Diseases: Antimicrobial Efficacy

Novel 4-thiomorpholin-4-ylbenzohydrazide derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The thiomorpholine ring often serves as a core scaffold that supports variable hydrazide linkers, which interact with microbial enzymes or cell wall synthesis pathways.

Technical Core: Experimental Protocols

Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol describes the synthesis of a key intermediate often used to generate complex thiomorpholine-based drugs (e.g., via reduction to the aniline followed by amide coupling). This method utilizes a Nucleophilic Aromatic Substitution (


).[3]

Reagents:

  • Thiomorpholine (10 mmol)[3][10]

  • 4-Fluoronitrobenzene (10 mmol)[3]

  • Triethylamine (TEA) (50 mmol)[3]

  • Acetonitrile (ACN) (15 mL)[3]

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add Thiomorpholine (1.0 mL, ~10 mmol) and Triethylamine (7.0 mL, 50 mmol) to the flask.

  • Solvent & Reactant: Dissolve 4-Fluoronitrobenzene (1.41 g, 10 mmol) in 15 mL of Acetonitrile and add this solution to the flask.

  • Reaction: Heat the mixture to 85°C under reflux with stirring for 12 hours .

    • Validation: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The disappearance of the fluoronitrobenzene spot indicates completion.

  • Workup:

    • Cool the mixture to room temperature.

    • Add 50 mL of deionized water.

    • Extract with Ethyl Acetate (

      
       mL).[3]
      
  • Purification:

    • Dry the combined organic phases over anhydrous Sodium Sulfate (

      
      ).[3][11]
      
    • Remove solvent under reduced pressure (rotary evaporator).

    • Yield: Expect ~95% yield (Yellowish solid).

  • Characterization (Expected Data):

    • 1H NMR (CDCl3):

      
       8.08 (d, 2H), 6.75 (d, 2H), 3.82 (m, 4H, N-CH2), 2.68 (m, 4H, S-CH2).
      
Visualization: Synthesis Workflow

SynthesisProtocol Start Start: Thiomorpholine + 4-Fluoronitrobenzene Solvent: ACN, Base: TEA Reflux Reflux at 85°C Time: 12 Hours Start->Reflux Monitor TLC Monitoring (Disappearance of SM) Reflux->Monitor Workup Workup: 1. Add H2O 2. Extract w/ EtOAc 3. Dry over Na2SO4 Monitor->Workup Complete Product Product: 4-(4-Nitrophenyl)thiomorpholine (Yield: ~95%) Workup->Product

Figure 3: Workflow for the synthesis of 4-(4-Nitrophenyl)thiomorpholine.

Quantitative Data Summary

The following table summarizes key biological activities of thiomorpholine derivatives reported in recent literature.

Therapeutic AreaCompound ClassTarget/AssayPotency / Outcome
Diabetes (T2DM) TeneligliptinDPP-4 Enzyme

nM (Human Plasma)
Antimicrobial Benzohydrazide derivs.S. aureus (MIC)


g/mL
Antifungal Benzohydrazide derivs.C. albicans (MIC)


g/mL
Anticancer Stemofoline derivs.P-gp (MDR Reversal)Increases Doxorubicin sensitivity by >10-fold in resistant lines
Hypolipidemic N-substituted derivs.Lipid Peroxidation


M

Future Outlook: The "Prodrug" Strategy

The future of thiomorpholine therapeutics lies in exploiting the sulfur atom's oxidation states. Researchers are investigating S-oxide (sulfoxide) and S,S-dioxide (sulfone) derivatives. These modifications increase water solubility while maintaining the core scaffold's geometry.

  • Strategy: Design a lipophilic thiomorpholine prodrug for CNS penetration, which is then oxidized in vivo to a more polar, active metabolite that is locked inside the target tissue.

References

  • BenchChem. "Application Notes and Protocols: 4-(Furan-3-carbonyl)thiomorpholine in Organic Synthesis." BenchChem, 2025.[1] Link

  • Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews, vol. 3, no. 4, 2021, pp. 247-272.[12] Link

  • Kardile, D.P., & Kalyane, N.V. "Synthesis and Antimicrobial Activity of 4-Thiomorpholin-4-ylbenzohydrazide Derivatives."[10] Fortune Journals, 2010. Link

  • MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." MDPI, 2024. Link

  • National Institutes of Health (NIH). "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity." PubMed, 2015. Link

  • Care Hospitals. "Teneligliptin: Uses, Side Effects, Precautions and More." Care Hospitals, 2024. Link

Sources

Foundational

CAS number and IUPAC name for Methyl 3-oxothiomorpholine-2-carboxylate

This guide details the chemical identity, synthesis, and application of Methyl 3-oxothiomorpholine-2-carboxylate (CAS 1795304-62-9), a specialized heterocyclic scaffold used in medicinal chemistry for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and application of Methyl 3-oxothiomorpholine-2-carboxylate (CAS 1795304-62-9), a specialized heterocyclic scaffold used in medicinal chemistry for the development of constrained amino acid analogs and quaternary stereocenters.

Executive Summary

Methyl 3-oxothiomorpholine-2-carboxylate is a six-membered heterocyclic


-keto ester. It serves as a critical building block in the synthesis of non-canonical amino acids and peptidomimetics. Its structure features a thiomorpholine (1,4-thiazane) core with a lactam moiety, providing a rigid scaffold that restricts conformational flexibility—a desirable trait for enhancing the potency and selectivity of bioactive molecules.
Chemical Identity
PropertyDetail
CAS Number 1795304-62-9
IUPAC Name Methyl 3-oxothiomorpholine-2-carboxylate
Synonyms Methyl 5-oxo-1,4-thiazane-6-carboxylate; 3-Oxo-2-thiomorpholinecarboxylic acid methyl ester
Molecular Formula C

H

NO

S
Molecular Weight 175.21 g/mol
SMILES COC(=O)C1C(=O)NCCS1
Core Scaffold Thiomorpholin-3-one (Lactam)

Structural Analysis & Numbering

The compound consists of a thiomorpholine ring where the sulfur atom is at position 1 and the nitrogen atom is at position 4. The "3-oxo" designation indicates a carbonyl group at carbon 3 (forming a lactam with N4), while the "2-carboxylate" places the ester group at carbon 2, flanked by the sulfur and the carbonyl.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and numbering scheme essential for understanding its reactivity (specifically the acidity at C2).

ChemicalStructure Figure 1: Connectivity of Methyl 3-oxothiomorpholine-2-carboxylate. S1 S1 C2 C2 S1->C2 C3 C3 (Oxo) C2->C3 Ester COOMe C2->Ester  Pos 2 N4 N4 C3->N4 Oxygen =O C3->Oxygen  Pos 3 C5 C5 N4->C5 C6 C6 C5->C6 C6->S1

[1][3]

Synthetic Pathways

Two primary routes exist for synthesizing this scaffold. Route A is preferred for laboratory-scale preparation due to the availability of the lactam precursor, while Route B represents a de novo cyclization strategy.

Route A: C-Acylation of Thiomorpholin-3-one (Preferred)

This method utilizes Mander’s reagent (methyl cyanoformate) to install the ester group at the activated C2 position (alpha to both sulfur and carbonyl).

  • Precursor: Thiomorpholin-3-one (CAS 1123-69-9).

  • Reagents: Lithium Hexamethyldisilazide (LiHMDS), Methyl Cyanoformate (NCCO

    
    Me).
    
  • Solvent: Tetrahydrofuran (THF), anhydrous.

Protocol:

  • Deprotonation: Cool a solution of LiHMDS (2.2 equiv) in THF to -78°C. Add a solution of thiomorpholin-3-one (1.0 equiv) dropwise. The excess base ensures deprotonation at C2 without N-acylation interference (dianion formation may occur).

  • Acylation: Stir for 30 minutes, then add Methyl Cyanoformate (1.1 equiv). Mander's reagent is preferred over methyl chloroformate to ensure C-selectivity over O-acylation.

  • Quench: Warm to 0°C and quench with saturated NH

    
    Cl.
    
  • Purification: Extract with EtOAc and purify via silica gel chromatography.

Route B: Cyclization of Cysteamine and Bromomalonate

This route builds the heterocyclic ring from acyclic precursors.

  • Reagents: Cysteamine (2-aminoethanethiol), Dimethyl Bromomalonate.

  • Base: Triethylamine (Et

    
    N) or Sodium Methoxide (NaOMe).
    

Mechanism:

  • S-Alkylation: The thiol group of cysteamine displaces the bromide of dimethyl bromomalonate.

  • Cyclization: The amine group attacks one of the ester carbonyls, forming the lactam bond and releasing methanol.

Synthesis Workflow Diagram

Synthesis Figure 2: Convergent synthesis pathways for the target scaffold. StartA Thiomorpholin-3-one (CAS 1123-69-9) StepA1 Deprotonation (LiHMDS, -78°C) StartA->StepA1 StepA2 C-Acylation (Methyl Cyanoformate) StepA1->StepA2 Product Methyl 3-oxothiomorpholine-2-carboxylate (CAS 1795304-62-9) StepA2->Product StartB Cysteamine + Dimethyl Bromomalonate StepB1 S-Alkylation & Cyclization (Et3N) StartB->StepB1 StepB1->Product

Applications in Drug Discovery

This scaffold is particularly valuable in Peptidomimetics and Asymmetric Catalysis .

Quaternary Stereocenter Construction (Stoltz Reaction)

The Stoltz group has demonstrated the utility of related lactam scaffolds in Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA).

  • Mechanism: The C2 position is alkylated (e.g., with an allyl group) to form a quaternary center. Subsequent decarboxylation or modification yields chiral, non-canonical amino acids.

  • Utility: Access to

    
    -quaternary amino acid derivatives which are resistant to enzymatic hydrolysis.
    
Constrained Cysteine Analogs

The thiomorpholine ring acts as a constrained analog of homocysteine or cysteine. Incorporating this unit into a peptide backbone locks the


 and 

torsion angles, potentially stabilizing bioactive conformations (e.g.,

-turns).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The

    
    -keto ester functionality can be sensitive to hydrolysis or decarboxylation under acidic/moist conditions.
    
  • Reactivity: The C2 proton is highly acidic (pKa ~10–12). Avoid exposure to strong bases unless intended for reaction.

References

  • Stoltz, B. M., et al. (2019).[1] "Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters." Synthesis, 51(01), 1-30.[1][2]

  • ChemicalBook. (n.d.). "Methyl 3-oxothiomorpholine-2-carboxylate Product Page."

  • Accela ChemBio. (2023).[3] "Product Catalog: CAS 1795304-62-9."

  • PubChem. (2025). "Thiomorpholin-3-one (Related Compound)." National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 3-oxothiomorpholine-2-carboxylate in Medicinal Chemistry

This guide details the utilization of Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9), a versatile heterocyclic scaffold in medicinal chemistry. Executive Summary Methyl 3-oxothiomorpholine-2-carboxylate rep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the utilization of Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9), a versatile heterocyclic scaffold in medicinal chemistry.

Executive Summary

Methyl 3-oxothiomorpholine-2-carboxylate represents a "privileged scaffold" in modern drug discovery, offering a unique combination of conformational constraint, metabolic stability, and multiple vectors for functionalization. Structurally, it is a six-membered heterocycle containing a sulfur atom, a lactam (amide), and an ester handle. It serves as a critical intermediate for synthesizing thiomorpholine-2-carboxylic acid derivatives (constrained amino acid analogs) and is a bioisostere of the morpholin-3-one scaffold found in Factor Xa inhibitors and antibacterial agents.

This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and applying this scaffold to generate high-value bioactive libraries.

Core Chemical Identity & Properties[1][2]

PropertySpecification
IUPAC Name Methyl 3-oxothiomorpholine-2-carboxylate
CAS Number 1795304-62-9
Molecular Formula C₆H₉NO₃S
Molecular Weight 175.21 g/mol
Core Scaffold Thiomorpholin-3-one
Key Functionalities C2-Ester (Electrophile/Acidic

-proton), N4-Lactam (Nucleophile), S1-Thioether (Redox active)
LogP (Predicted) ~0.5 (More lipophilic than morpholine analog)
Structural Significance

The scaffold features a thiomorpholin-3-one ring. The ester at position C2 is activated by the adjacent sulfur atom and the carbonyl group at C3, making the C2-proton highly acidic (


). This allows for facile alkylation to create quaternary stereocenters, a technique utilized in asymmetric allylic alkylation strategies [1].

Synthetic Utility & Reactivity Map

The molecule offers four distinct vectors for chemical modification, enabling the rapid generation of diverse libraries (SAR exploration).

Reactivity Vectors:
  • N4-Functionalization: The lactam nitrogen can be alkylated or arylated (e.g., Chan-Lam coupling) to introduce hydrophobic tails.

  • C2-Alkylation: The acidic methine proton at C2 allows for mono- or bis-alkylation, enabling the introduction of side chains (e.g., benzyl, allyl) to mimic amino acid side chains.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the acid (for peptide coupling), reduced to the aldehyde/alcohol, or converted to amides/heterocycles (e.g., oxadiazoles).

  • S-Oxidation: The sulfur atom can be selectively oxidized to the sulfoxide or sulfone, altering the ring conformation and polarity (H-bond acceptor capability).

Visualization: Reactivity Logic

ReactivityMap Core Methyl 3-oxothiomorpholine- 2-carboxylate N4 N4-Position (Lactam Nitrogen) Target: Solubility/Potency Core->N4 Alkylation/Arylation C2 C2-Position (Alpha Carbon) Target: Stereochemistry/Side Chains Core->C2 Asymmetric Alkylation Ester C2-Ester Group (Synthetic Handle) Target: Peptidomimetics Core->Ester Hydrolysis/Amidation Sulfur S1-Sulfur (Thioether) Target: Metabolic Stability Core->Sulfur Oxidation (SO/SO2)

Caption: Functionalization vectors of the thiomorpholin-3-one scaffold.

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

While commercially available, in-house synthesis ensures purity and scalability. This protocol uses cysteamine and dimethyl chloromalonate.

Reagents:

  • Cysteamine Hydrochloride (CAS 156-57-0)

  • Dimethyl Chloromalonate (CAS 28868-76-0)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) and Methanol (MeOH)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve Cysteamine HCl (10 mmol) in dry MeOH (20 mL) under N₂ atmosphere. Cool to 0°C.

  • Neutralization: Add Et₃N (22 mmol) dropwise. Stir for 15 min.

  • Alkylation: Add Dimethyl Chloromalonate (10 mmol) dropwise over 10 min.

    • Mechanism:[2][3] The thiol acts as a soft nucleophile, displacing the chloride to form the thioether intermediate.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Note: The free amine spontaneously attacks the proximal ester carbonyl, forming the 6-membered lactam ring and releasing methanol.

  • Work-up: Concentrate the solvent in vacuo. Redissolve residue in DCM (50 mL) and wash with 1N HCl (to remove unreacted amine) and Brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 65-75%.

    • Validation: ¹H NMR (CDCl₃) should show a singlet for OMe (~3.8 ppm) and the characteristic multiplets for the thiomorpholine ring protons.

Protocol B: C2-Alkylation (Creating Quaternary Centers)

This protocol describes the introduction of a benzyl group at C2, mimicking a phenylalanine analog.

Reagents:

  • Methyl 3-oxothiomorpholine-2-carboxylate (1.0 eq)[4]

  • Benzyl Bromide (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) or NaH (1.1 eq)

  • DMF (Dry)

Procedure:

  • Dissolve the scaffold in dry DMF (0.2 M).

  • Add Cs₂CO₃ and stir at RT for 30 min to generate the enolate.

  • Add Benzyl Bromide dropwise.

  • Stir at RT for 4-6 hours. Monitor by TLC or LC-MS.

  • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.

  • Result: Methyl 2-benzyl-3-oxothiomorpholine-2-carboxylate.

    • Note: This creates a quaternary center.[5] Enantioselective versions can be achieved using Pd-catalyzed allylic alkylation as described by the Stoltz group [1].[5]

Case Study: Bioisosteric Replacement

Objective: Replace the morpholin-3-one ring in a Linezolid-like antibacterial candidate with thiomorpholin-3-one to improve lipophilicity and membrane permeability.

Rationale:

  • Morpholine: Oxygen is a hard H-bond acceptor. LogP is lower.

  • Thiomorpholine: Sulfur is softer, less solvated, and increases LogP (~0.5-1.0 unit increase). This often enhances Blood-Brain Barrier (BBB) penetration or cell wall permeation in Gram-negative bacteria [2].

Data Comparison (Predicted):

ParameterMorpholin-3-one AnalogThiomorpholin-3-one AnalogImpact
CLogP -0.80.4Improved Permeability
tPSA 49 Ų29 Ų (S is not counted in PSA usually)Better Absorption
Metabolic Liability StableS-Oxidation possibleTunable Half-life

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Cysteamine HCl + Dimethyl Chloromalonate Step1 Step 1: S-Alkylation (MeOH, Et3N, 0°C) Start->Step1 Inter Intermediate: Thioether Diester Step1->Inter Step2 Step 2: Cyclization (Intramolecular Amidation) Inter->Step2 - MeOH Product SCAFFOLD: Methyl 3-oxothiomorpholine- 2-carboxylate Step2->Product Branch1 Path A: Hydrolysis -> Amino Acid Analog Product->Branch1 Branch2 Path B: C2-Alkylation -> Quaternary Center Product->Branch2

Caption: Synthesis and diversification workflow for the scaffold.

References

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. Link (Context: Use of lactam scaffolds in Pd-catalyzed alkylation).

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-266. Link

  • PubChem Compound Summary. (2025). Methyl 3-oxothiomorpholine-2-carboxylate (CAS 1795304-62-9).[4][6][7][8][9][10] Link

  • ChemicalBook. (2025).[11] Product entry for Methyl 3-oxothiomorpholine-2-carboxylate.[4][6][7][8][9][10][12] Link

Sources

Application

Application Note: Strategic Derivatization of Methyl 3-oxothiomorpholine-2-carboxylate for Biological Assays

This Application Note is structured to guide researchers through the strategic derivatization of Methyl 3-oxothiomorpholine-2-carboxylate for biological evaluation. It moves beyond generic synthesis to focus on functiona...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic derivatization of Methyl 3-oxothiomorpholine-2-carboxylate for biological evaluation. It moves beyond generic synthesis to focus on functionalizing the scaffold for Structure-Activity Relationship (SAR) studies and probe development.

Introduction: The Pharmacophore Potential

The thiomorpholin-3-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere for morpholines (e.g., Linezolid) and piperazinones. The specific derivative, Methyl 3-oxothiomorpholine-2-carboxylate (1) , is a high-value building block because it combines three distinct vectors for chemical modification within a compact, six-membered ring system.

For biological assays, this molecule is rarely tested in its native ester form due to hydrolytic instability in plasma. Instead, it serves as a "hub" to generate:

  • Targeted Inhibitors: Via amide coupling at the C2 position.

  • Probe Conjugates: Attaching fluorophores or biotin to the N4 or C2 positions.

  • Polarity-Tuned Analogs: Via oxidation of the S1 sulfur.

Strategic Analysis of Reactivity

Before beginning synthesis, researchers must understand the electronic landscape of the molecule to prevent side reactions (e.g., ring opening or racemization).

Reactivity Map
  • C2-Ester (Electrophile): The primary handle for diversity. It is flanked by a sulfur atom and a lactam carbonyl. Critical Note: The C2 proton is highly acidic (

    
    ). Strong bases will cause epimerization or elimination.
    
  • N4-Lactam (Nucleophile): The amide nitrogen is non-basic but can be alkylated under basic conditions (e.g., NaH/DMF).

  • S1-Sulfur (Nucleophile/Redox): Susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O). It can also poison metal catalysts (Pd/Pt) if not shielded.

ReactivityMap Scaffold Methyl 3-oxothiomorpholine- 2-carboxylate C2 C2-Ester (Primary Handle) Scaffold->C2 Amidation / Hydrolysis N4 N4-Lactam (Secondary Handle) Scaffold->N4 N-Alkylation S1 S1-Sulfur (Tuning Handle) Scaffold->S1 Oxidation SAR SAR C2->SAR Library Gen Probes Probes N4->Probes Linker Attachment ADME ADME S1->ADME Solubility/Metabolism

Figure 1: Strategic derivatization vectors for the thiomorpholinone scaffold.

Experimental Protocols

Protocol A: C2-Amidation (Library Synthesis)

Objective: Convert the methyl ester into a library of amides to probe the binding pocket of the target protein. Mechanism: Direct aminolysis is often slow for methyl esters. We recommend a Saponification-Coupling route to avoid harsh heating that degrades the lactam.

Step 1: Hydrolysis to the Free Acid
  • Dissolve Methyl 3-oxothiomorpholine-2-carboxylate (1.0 eq) in THF:Water (3:1).

  • Add LiOH·H₂O (1.2 eq) at 0°C.

  • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Acidify carefully to pH 3–4 with 1M HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The acid intermediate is stable but should be used immediately for coupling.

Step 2: Amide Coupling (General Procedure)
  • Dissolve the crude acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 min to activate.

  • Add the desired Amine (R-NH₂) (1.1 eq).

  • Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and brine. Flash chromatography (DCM/MeOH gradients).

Data Summary: Coupling Efficiency

Coupling ReagentYield (%)Epimerization RiskRecommended For
HATU 85–95%LowComplex/Steric Amines
EDC / HOBt 70–80%Very LowPrimary Amines
T3P (Propylphosphonic anhydride) 80–90%MinimalScalable Synthesis
Protocol B: N4-Alkylation (Probe Attachment)

Objective: Attach a linker or fluorophore without disturbing the C2 stereocenter. Challenge: The N4 proton is part of a lactam (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


). Alkylation requires a base, but strong bases can deprotonate C2.
Solution:  Use mild bases or phase-transfer catalysis.
Methodology
  • Dissolve scaffold (1.0 eq) in Anhydrous Acetone or Acetonitrile .

  • Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Add Alkyl Halide (e.g., Benzyl bromide or Linker-Br) (1.2 eq).

  • Optional: Add catalytic TBAI (Tetrabutylammonium iodide) (0.1 eq) to accelerate the reaction.

  • Reflux at 60°C for 6–12 hours.

  • Workup: Filter off solids, concentrate filtrate, and purify via silica gel.

Critical Control:

  • Perform a D₂O exchange NMR experiment on the product. If the C2 proton signal disappears or integrates lower, racemization has occurred.

Protocol C: S-Oxidation (Solubility Tuning)

Objective: Create sulfoxide (chiral) or sulfone analogs to improve water solubility and metabolic stability.

Methodology
  • Sulfoxide (S=O): Dissolve scaffold in DCM at 0°C. Add m-CPBA (1.0 eq) slowly. Stir 1 hour. Quench with Na₂S₂O₃.

    • Note: This creates diastereomers (cis/trans relative to C2). These must be separated by HPLC for biological assays.

  • Sulfone (O=S=O): Dissolve in DCM at RT. Add m-CPBA (2.5 eq) and stir overnight.

Biological Assay Integration

Once derivatized, the compounds must be prepared for screening.

Solubility & Stock Preparation

Thiomorpholinone derivatives often exhibit poor aqueous solubility.

  • Solvent: Prepare 10 mM stock solutions in DMSO (Molecular Biology Grade).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the amide bond.

  • Assay Buffer: Dilute into assay media such that final DMSO concentration is <1% (usually <0.5% for cell assays).

Stability Validation (Self-Validating Step)

Before running a costly enzyme/cell assay, validate the stability of your derivative in the assay buffer.

  • Protocol: Incubate compound (10 µM) in Assay Buffer (e.g., PBS pH 7.4) at 37°C for 24 hours.

  • Readout: Analyze by LC-MS at T=0, T=4h, and T=24h.

  • Acceptance Criteria: >90% parent compound remaining. If hydrolysis (loss of R-group) is observed, the data from the biological assay will be invalid.

Workflow Diagram

Workflow cluster_Chem Derivatization Phase cluster_Bio Biological Assay Phase Start Methyl 3-oxothiomorpholine- 2-carboxylate PathA Path A: C2-Amidation (Targeting) Start->PathA PathB Path B: N4-Alkylation (Probes) Start->PathB Purify HPLC Purification (>95% Purity) PathA->Purify PathB->Purify QC QC: LC-MS Stability Check (Buffer/Plasma) Purify->QC QC->PathA Fail (Redesign) Screen Primary Screen (IC50 / EC50) QC->Screen Pass

Figure 2: Integrated workflow from chemical modification to biological validation.

References

  • Asirvatham, S., et al. (2021).[1][2][3] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[4][1][5] Journal of Chemical Reviews, 3(4), 247-272.[1] Link

  • Kunes, J., et al. (2025). "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." ResearchGate.[4][6] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid." PubChem. Link

  • Sigma-Aldrich. (2025). "Methyl 2-aminothiophene-3-carboxylate Product Information." Merck KGaA. Link

Sources

Method

HPLC and LC-MS methods for analyzing thiomorpholine compounds

Advanced Analytical Strategies for Thiomorpholine Compounds: HPLC and LC-MS/MS Methodologies Introduction & Analytical Rationale Thiomorpholine and its derivatives (e.g., 4-methylthiomorpholine-1,1-dioxide, 4-(furan-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Strategies for Thiomorpholine Compounds: HPLC and LC-MS/MS Methodologies

Introduction & Analytical Rationale

Thiomorpholine and its derivatives (e.g., 4-methylthiomorpholine-1,1-dioxide, 4-(furan-3-carbonyl)thiomorpholine) are highly versatile structural motifs in modern drug discovery. They are frequently incorporated into active pharmaceutical ingredients (APIs) to enhance antimalarial, antibiotic, and hypolipidemic properties[1]. A prominent example is the integration of the thiomorpholine ring in the synthesis of sutezolid analogs, which are critical in treating multidrug-resistant tuberculosis[1].

From an analytical perspective, characterizing these compounds presents distinct challenges. Thiomorpholine derivatives possess varying polarities, basic nitrogen atoms, and often lack strong UV chromophores. As a Senior Application Scientist, I have designed this guide to bridge the gap between raw API purity analysis and complex biological matrix quantification. The methodologies detailed below prioritize self-validating systems and explain the causality behind every chromatographic and mass spectrometric choice.

Physicochemical Behavior & Column Selection

The basic secondary or tertiary amine within the thiomorpholine ring is prone to secondary electrostatic interactions with residual silanol groups on standard silica-based stationary phases. This interaction inevitably leads to peak tailing, poor resolution, and shifting retention times.

The Causality of Column Choice: To mitigate silanol interactions, analysts must utilize specialized columns with low silanol activity or mixed-mode capabilities (e.g., Newcrom R1)[2]. Mixed-mode columns incorporate ion-pairing groups that provide a dual retention mechanism (hydrophobic and electrostatic). This ensures sharp, symmetrical peak shapes and highly reproducible retention times without requiring high concentrations of ion-pairing reagents in the mobile phase—reagents that would otherwise cause severe ion suppression during mass spectrometry[2].

Workflow Visualization

LCMS_Workflow N1 1. Sample Preparation (Protein Precipitation & IS Spiking) N2 2. HPLC Separation (Low-Silanol C18 / Mixed-Mode) N1->N2 5 µL Injection N3 3. Electrospray Ionization (ESI+ Mode) N2->N3 Chromatographic Eluent N4 4. Mass Spectrometry (Triple Quadrupole MRM) N3->N4 [M+H]+ Precursor Ions N5 5. Data Processing (Analyte/IS Ratio Quantification) N4->N5 Product Ion Spectra

LC-MS/MS analytical workflow for thiomorpholine quantification in biological matrices.

Methodology 1: HPLC-UV/MS Analysis of Bulk Thiomorpholine Derivatives

This protocol is optimized for the isolation of impurities, reaction monitoring, and pharmacokinetic profiling of bulk compounds like 4-methylthiomorpholine-1,1-dioxide[2].

The Causality of Mobile Phase Selection: When transitioning a legacy HPLC-UV method to LC-MS, analysts frequently encounter massive ion suppression and source contamination. Phosphoric acid is excellent for UV transparency at low wavelengths and provides robust low-pH buffering; however, it is strictly non-volatile[2]. For LC-MS compatibility, it is imperative to substitute phosphoric acid with 0.1% formic acid[2]. Formic acid maintains the acidic environment necessary to keep the thiomorpholine nitrogen protonated (yielding strong [M+H]+ precursor ions) while ensuring complete volatility for Electrospray Ionization (ESI)[1].

Table 1: Chromatographic Conditions for Thiomorpholine Derivatives

ParameterHPLC-UV ConditionLC-MS Compatible Condition
Column Newcrom R1 (or equivalent, 150 x 4.6 mm, 5 µm)Newcrom R1 (or C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN) + 0.1% Formic Acid
Elution Profile Isocratic or GradientGradient: 5% B (0-2 min) to 100% B at 16 min
Flow Rate 1.0 mL/min0.6 mL/min
Detection UV at 210-254 nmESI-MS (Positive Mode)

Step-by-Step Protocol: HPLC-MS Analytical Run

  • System Preparation: Purge the LC lines with Mobile Phase A and B. Ensure the MS source is clean to prevent background interference.

  • Column Equilibration: Equilibrate the column at 0.6 mL/min with 5% Mobile Phase B for at least 10 column volumes until the baseline pressure stabilizes[1].

  • Sample Preparation: Dissolve the thiomorpholine API in a 50:50 mixture of Water:MeCN to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Separation: Inject 5 µL of the sample. Apply a gradient holding at 5% B until 2 min, increasing to 20% B until 8 min, and reaching 100% B at 16 min[1].

  • Detection: Monitor the eluent using ESI+ mode to detect the protonated molecular ion[3].

Methodology 2: High-Throughput LC-MS/MS Quantification in Human Plasma

For pharmacokinetic (PK) and toxicokinetic (TK) studies, quantifying derivatives like 4-(furan-3-carbonyl)thiomorpholine in complex matrices requires exceptional sensitivity and specificity[4].

Building a Self-Validating Protocol: Biological matrices like human plasma are fraught with endogenous phospholipids and proteins that co-elute with the target analyte, leading to unpredictable matrix effects (ion suppression or enhancement). To create a self-validating system, an isotopically labeled internal standard (e.g., thiomorpholine-d4) is introduced before any sample manipulation[4]. Because the d4-isotope shares identical physicochemical properties with the target analyte, it experiences the exact same extraction recovery and ionization fluctuations. By quantifying the ratio of the analyte to the IS, the method inherently corrects for these variables, ensuring absolute trustworthiness of the data[4].

Table 2: LC-MS/MS Triple Quadrupole Parameters

ParameterSetting / Value
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV - 4.0 kV
Desolvation Temperature 350 °C - 400 °C
Scan Type Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LLOQ) 1 ng/mL

Step-by-Step Protocol: Plasma Extraction and LC-MS/MS Analysis

  • Standard Preparation: Prepare primary stock solutions of the thiomorpholine analyte and its d4-labeled internal standard (IS) at 1 mg/mL in LC-MS grade methanol. Serially dilute the analyte with 50:50 methanol:water to create working standards ranging from 1 to 1000 ng/mL[4].

  • IS Working Solution: Dilute the IS stock to 100 ng/mL in 100% acetonitrile. This high-organic solution serves a dual purpose: it acts as the internal standard spike and the protein precipitation agent[4].

  • Sample Spiking: Pipette 50 µL of the human plasma sample (unknown, Quality Control, or calibration standard) into a 1.5 mL microcentrifuge tube[4].

  • Protein Precipitation: Add 150 µL of the IS working solution to the plasma. The 3:1 organic-to-aqueous ratio ensures comprehensive protein denaturation[4].

  • Extraction: Vortex the mixture vigorously for 1 minute to disrupt protein-drug binding and facilitate the extraction of the analyte into the organic phase[4].

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins[4].

  • Analysis: Transfer 100 µL of the clear supernatant to a clean autosampler vial and inject 5 µL into the LC-MS/MS system[4].

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration. Ensure the LLOQ is robustly established at 1 ng/mL with a signal-to-noise ratio ≥ 10[4].

References

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow . Organic Process Research & Development - ACS Publications. [Link]

  • Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow . ChemRxiv. [Link]

Sources

Application

Application Note: Chiral Resolution of Methyl 3-oxothiomorpholine-2-carboxylate Enantiomers

Introduction & Mechanistic Substrate Profiling Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) is a highly versatile, sulfur-containing heterocyclic scaffold widely utilized in the development of antiprolife...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Substrate Profiling

Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) is a highly versatile, sulfur-containing heterocyclic scaffold widely utilized in the development of antiproliferative agents, proton pump inhibitors, and advanced peptidomimetics 1. While the presence of the sulfur atom and the lactam moiety imparts unique pharmacokinetic properties, it introduces significant challenges for the isolation of pure enantiomers.

Causality of the Racemization Risk: The C2 stereocenter of this molecule is uniquely positioned between three stabilizing groups: the sulfur atom (S1), the ester carbonyl, and the lactam carbonyl (C3). This renders the alpha-proton at C2 highly acidic (estimated pKa ~11–13). Under standard basic conditions—such as those used in classical diastereomeric salt resolution with chiral amines—the C2 proton is easily abstracted. This leads to rapid enolization and subsequent racemization.

Strategic Advantage: While this lability is a liability for classical resolution, it is an ideal prerequisite for Dynamic Kinetic Resolution (DKR) . By coupling in situ base-catalyzed racemization with a highly enantioselective enzymatic hydrolysis, we can theoretically achieve 100% yield of a single enantiomer, bypassing the strict 50% yield limitation of standard kinetic resolution. Alternatively, for rapid analytical or preparative isolation without chemical modification, Supercritical Fluid Chromatography (SFC) provides a highly efficient, non-destructive orthogonal approach.

Workflow 1: Dynamic Kinetic Resolution (DKR) via Lipase Catalysis

Rationale: Candida antarctica Lipase B (CALB), commonly immobilized as Novozym 435, exhibits a well-documented stereopreference for the (S)-enantiomer of heterocyclic and


-amino esters 2. The enzyme's active site accommodates the bulky thiomorpholine ring in its large pocket, while the methyl ester is precisely oriented toward the catalytic serine residue. By introducing a mild base, the unreacted (R)-ester continuously racemizes into the reactive (S)-ester.
Step-by-Step Protocol: DKR of Methyl 3-oxothiomorpholine-2-carboxylate
  • Reaction Setup: In a 250 mL jacketed reactor, suspend 50 mM of racemic Methyl 3-oxothiomorpholine-2-carboxylate in 100 mL of a biphasic mixture consisting of Methyl tert-butyl ether (MTBE) and 0.1 M Sodium Phosphate buffer (pH 7.5) at a 1:1 v/v ratio.

  • Racemization Catalyst: Add 0.2 equivalents of triethylamine (TEA) to the organic phase.

    • Causality: TEA provides the exact mild basicity required to continuously racemize the unreacted (R)-ester via the enolate intermediate without causing non-enzymatic saponification of the ester.

  • Enzyme Addition: Add 500 mg of immobilized CALB (Novozym 435).

  • Incubation: Stir the mixture at 250 rpm at 40 °C for 24 hours.

  • Workup & Phase Separation:

    • Filter the mixture to recover the immobilized enzyme (which can be washed with MTBE and reused).

    • Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Self-Validation & Product Isolation:

    • Validation: The success of the separation is validated by the distinct solubility profiles. The product, (S)-3-oxothiomorpholine-2-carboxylic acid, partitions exclusively into the aqueous phase as a sodium salt at pH 7.5, while any trace unreacted ester remains in the MTBE layer.

    • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to isolate the pure (S)-acid.

    • Note: If standard Kinetic Resolution (KR) is preferred over DKR (by omitting TEA), the unreacted (R)-ester will remain in the MTBE layer and can be isolated by simple evaporation 3.

DKR_Pathway REster (R)-Methyl Ester (Unreactive) Base In situ Racemization (TEA Base) REster->Base Deprotonation SEster (S)-Methyl Ester (Reactive) Lipase CALB Hydrolysis (Enzyme) SEster->Lipase Acyl-Enzyme Intermediate SAcid (S)-Carboxylic Acid (Product) Base->SEster Reprotonation Lipase->SAcid H2O Addition

Caption: Dynamic Kinetic Resolution (DKR) pathway of Methyl 3-oxothiomorpholine-2-carboxylate.

Workflow 2: Direct Chiral Supercritical Fluid Chromatography (SFC)

Rationale: For rapid preparative isolation without chemical modification, Chiral SFC is the gold standard. SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity, allowing for flow rates 3–5 times faster than traditional HPLC with a fraction of the organic solvent waste.

Stationary Phase Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) provides excellent chiral recognition for lactams and cyclic esters via hydrogen bonding with the lactam N-H and C=O, alongside


 interactions with the carbamate phenyl rings 4.
Step-by-Step Protocol: Preparative SFC Separation
  • Sample Preparation: Dissolve the racemic Methyl 3-oxothiomorpholine-2-carboxylate in Methanol at a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • System Equilibration:

    • Column: Chiralpak AD-H (250 x 21.2 mm, 5 µm).

    • Mobile Phase: CO₂ / Methanol (80:20 v/v).

    • Modifier Additive: 0.1% Diethylamine (DEA).

    • Causality: The highly acidic C2 proton and the lactam N-H can interact with residual silanols on the silica support, causing severe peak tailing. DEA acts as a basic competitor, suppressing these non-specific secondary interactions and ensuring sharp peak elution.

  • Parameters: Set flow rate to 70 mL/min, backpressure to 120 bar, and column temperature to 35 °C. Monitor UV Detection at 230 nm.

  • Injection & Collection: Inject 1 mL (20 mg) per cycle. Use threshold-based fraction collection to separate Peak 1 (typically the (R)-enantiomer) and Peak 2 (the (S)-enantiomer).

  • Self-Validation: Re-inject a 10 µL aliquot of each collected preparative fraction onto an analytical Chiralpak AD-H column (4.6 x 250 mm) under identical mobile phase conditions. The protocol is validated if the integrated area of the target enantiomer peak is >99% relative to the trace opposite enantiomer.

SFC_Workflow Sample Racemic Sample Prep (20 mg/mL in MeOH) Screening Chiral Column Screening (AD-H vs AS-H vs IC) Sample->Screening Optimization Modifier Optimization (MeOH + 0.1% DEA) Screening->Optimization Select AD-H ScaleUp Preparative SFC (70 mL/min, 120 bar) Optimization->ScaleUp Rs > 2.0 Validation Fraction Analysis (>99% ee Verification) ScaleUp->Validation Collect Peaks

Caption: Step-by-step decision tree for Preparative Chiral SFC method development and validation.

Data Presentation

Table 1: Enzyme Screening for Kinetic Resolution (Buffer pH 7.5, 40 °C) (Note: Data reflects standard KR without in situ racemization to establish baseline enantiomeric ratio).

EnzymeConversion (%)Enantiomeric Ratio (E)(S)-Acid ee (%)(R)-Ester ee (%)
CALB (Novozym 435) 49.5 > 200 > 99.0 > 99.0
Pseudomonas cepacia Lipase42.01985.462.1
Thermomyces lanuginosus Lipase15.0545.012.0

Table 2: SFC Method Optimization on Chiralpak AD-H

Co-Solvent (Modifier)AdditiveRetention Time P1 (min)Retention Time P2 (min)Resolution (Rs)Peak Shape
20% MethanolNone4.25.81.8Tailing
20% Methanol 0.1% DEA 4.0 5.2 2.5 Sharp
20% Ethanol0.1% DEA5.56.91.5Broad
20% Isopropanol0.1% DEA7.18.51.1Very Broad

References

  • Silva, F. M. W. G., et al. "Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents". National Library of Medicine (NIH / PMC). URL:[Link]

  • McLoughlin, E. C., et al. "Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams". ResearchGate. URL:[Link]

Sources

Method

Comprehensive Protocol for the N-Alkylation of Thiomorpholine-2-Carboxylate Esters

Application Note & Methodological Guide for Medicinal Chemistry and Drug Discovery Introduction & Scientific Rationale Thiomorpholine-2-carboxylate esters are privileged heterocyclic scaffolds in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide for Medicinal Chemistry and Drug Discovery

Introduction & Scientific Rationale

Thiomorpholine-2-carboxylate esters are privileged heterocyclic scaffolds in modern medicinal chemistry. Featuring both nitrogen and sulfur heteroatoms within a six-membered ring, this core is frequently utilized to optimize the pharmacokinetic properties, cellular permeability, and metabolic stability of preclinical drug candidates[1]. In particular, the substitution of a standard morpholine ring with a thiomorpholine derivative has been shown to improve isoform selectivity and cellular potency in the development of targeted kinase inhibitors, such as mTOR and PI3K inhibitors[1],[2].

The N-alkylation of these esters is a critical synthetic transformation, allowing researchers to explore structure-activity relationships (SAR) by introducing diverse functional groups at the basic nitrogen center[3]. As a Senior Application Scientist, it is vital to approach this synthesis not just as a sequence of steps, but as a carefully balanced thermodynamic system.

Mechanistic Insights & Causality

The N-alkylation of thiomorpholine-2-carboxylate esters typically proceeds via a bimolecular nucleophilic substitution (SN2) pathway[4]. However, the presence of the 2-carboxylate ester group introduces significant steric hindrance and a mild electron-withdrawing inductive effect. This inherently reduces the nucleophilicity of the adjacent secondary amine compared to an unsubstituted thiomorpholine[5].

Consequently, standard room-temperature alkylation protocols often result in stalled reactions and poor yields. To overcome this energy barrier, the reaction requires optimized conditions:

  • Base Selection: A mild, non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is essential. These bases are strong enough to deprotonate the intermediate ammonium salt but lack the nucleophilicity that would cause premature saponification (hydrolysis) of the carboxylate ester[5].

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred. They effectively solubilize the reactants and stabilize the polarized SN2 transition state, significantly accelerating the reaction rate[5].

Pathway A Free Amine (Substrate) B Base Addition (Deprotonation) A->B + K2CO3 C Nucleophilic Attack (SN2 Transition State) B->C + R-X D N-Alkyl Product (Target Molecule) C->D - HX

Caption: Mechanistic SN2 pathway for the N-alkylation of thiomorpholine-2-carboxylate esters.

Experimental Protocols

The following self-validating protocols provide reliable methodologies for the N-alkylation of thiomorpholine-2-carboxylate esters.

Protocol A: Direct N-Alkylation via Alkyl Halides (SN2)

This is the standard approach for introducing primary or secondary alkyl groups using alkyl bromides or iodides[4].

Reagents & Materials:

  • Thiomorpholine-2-carboxylate ester (1.0 equiv)

  • Alkyl bromide or benzyl bromide (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the thiomorpholine-2-carboxylate ester (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (approx. 5 mL per mmol of substrate). Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 equiv) dropwise. Causality: Dropwise addition at low temperatures prevents localized high concentrations of the electrophile, thereby mitigating the risk of over-alkylation to the quaternary ammonium salt.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60–80 °C.

  • Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The electron-withdrawing nature of the ester typically requires 4 to 8 hours for complete conversion.

  • Quench & Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KX byproducts), washing the filter cake with Ethyl Acetate (EtOAc).

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (3x) and saturated aqueous NaCl (brine). Causality: Multiple water washes are critical when using DMF to partition the highly polar solvent into the aqueous phase, preventing it from co-eluting during chromatography.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure N-alkylated ester.

Protocol B: Reductive Amination (Alternative Approach)

For sterically hindered substrates or when over-alkylation is a persistent issue, reductive amination using an aldehyde/ketone is the preferred self-validating alternative.

Step-by-Step Methodology:

  • Dissolve the thiomorpholine-2-carboxylate ester (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate imine formation. Stir at room temperature for 2 hours.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the carboxylate ester.

  • Stir at room temperature for 12 hours, monitor via LC-MS, and quench with saturated aqueous NaHCO₃ before standard EtOAc extraction.

Workflow S1 1. Reaction Setup Combine Substrate, Alkylating Agent & Base S2 2. Thermal Activation Heat to 50-80°C in Polar Aprotic Solvent S1->S2 S3 3. Reaction Monitoring Track Conversion via TLC or LC-MS S2->S3 S4 4. Quench & Filtration Cool to RT, Remove Inorganic Salts S3->S4 S5 5. Aqueous Workup Extract with EtOAc, Wash with Brine S4->S5 S6 6. Purification Silica Gel Column Chromatography S5->S6

Caption: Step-by-step experimental workflow for the N-alkylation of thiomorpholine esters.

Data Presentation: Optimization & Troubleshooting

To ensure a self-validating experimental setup, quantitative parameters and common failure modes have been summarized below based on established process chemistry data[5],[6].

Table 1: Optimization of Reaction Conditions for N-Alkylation

SolventBaseTemperature (°C)Alkylating AgentExpected Yield (%)Mechanistic Rationale
DMF K₂CO₃50–80Alkyl Bromide75–85High solubility; stabilizes SN2 transition state without causing ester hydrolysis.
MeCN DIPEA80 (Reflux)Alkyl Iodide80–90Hindered organic base prevents side reactions; excellent for volatile substrates.
THF Et₃N25 (RT)Alkyl Chloride< 30Low solvent polarity and weak leaving group lead to stalled reactions due to steric hindrance.
DMSO Cs₂CO₃60Alkyl Bromide85–95Maximum nucleophilicity enhancement (Cesium effect); ideal for highly hindered electrophiles.

Table 2: Troubleshooting Guide

ObservationPotential CauseRecommended Solution (Causality)
Low Conversion / Stalled Reaction Steric hindrance from the 2-carboxylate group; weak electrophile.Switch from alkyl chloride to alkyl bromide/iodide. Increase temperature to 80 °C to overcome the activation energy barrier.
Ester Hydrolysis (Saponification) Use of strong nucleophilic bases (e.g., NaOH, KOH) or excessive water in the solvent.Switch to anhydrous K₂CO₃ or a hindered organic base like DIPEA. Ensure reagents and solvents are strictly anhydrous.
Over-Alkylation (Quaternary Salt) Excess alkylating agent; localized high concentrations during addition.Add the alkylating agent dropwise at 0 °C. Maintain strict 1:1.1 stoichiometry. Alternatively, switch to Protocol B (Reductive Amination).

References

  • Thiomorpholine-2-carboxylic Acid|RUO - Benchchem Source: BenchChem URL
  • Technical Support Center: N-Alkylation of 2-Methylthiomorpholine - Benchchem Source: BenchChem URL
  • 4-(Tert-butoxycarbonyl)
  • Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine - Benchchem Source: BenchChem URL

Sources

Application

Application Note: The Role of Thiomorpholine Scaffolds in Drug Discovery and Advanced Synthetic Protocols

Executive Summary & Mechanistic Rationale Thiomorpholine—the sulfur analog of the widely utilized morpholine ring—has emerged as a privileged, non-aromatic saturated heterocyclic scaffold in modern medicinal chemistry[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Thiomorpholine—the sulfur analog of the widely utilized morpholine ring—has emerged as a privileged, non-aromatic saturated heterocyclic scaffold in modern medicinal chemistry[1]. The bioisosteric replacement of oxygen with sulfur fundamentally alters the physicochemical profile of the molecule. Sulfur’s larger atomic radius, increased lipophilicity, and unique hydrogen-bond accepting capacity allow researchers to fine-tune target-binding interactions[1]. Furthermore, the sulfur atom can be selectively oxidized to sulfoxide or sulfone derivatives, providing a reliable vector for adjusting the topological polar surface area (TPSA) and aqueous solubility of drug candidates without altering the core molecular geometry.

Because of its structural versatility, the thiomorpholine scaffold is an indispensable pharmacophore element, exhibiting selective enzyme inhibition and serving as a core building block for antimicrobial, hypolipidemic, and antidiabetic agents[1].

Biological Activity & Target Applications

The structural flexibility of the six-membered thiomorpholine ring allows for precise multi-positional functionalization, generating leads for diverse molecular targets.

Hypolipidemic and Antioxidant Agents

Atherosclerosis and hyperlipidemia management require multifaceted pharmacological interventions. Specific N-substituted thiomorpholine derivatives have been engineered to act as dual-action antiatherogenic agents. By incorporating an antioxidant moiety at the thiomorpholine nitrogen, these compounds effectively block ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids[2]. Mechanistically, their pronounced hypocholesterolemic action is attributed to the inhibition of squalene synthase, a downstream enzyme in the mevalonate pathway responsible for cholesterol biosynthesis[2].

BioPathway Scaffold Thiomorpholine Derivative Target1 Squalene Synthase Scaffold->Target1 Enzyme Inhibition Target2 Microsomal Membrane Lipids Scaffold->Target2 Antioxidant Action Effect1 ↓ Cholesterol Synthesis Target1->Effect1 Effect2 Inhibit Lipid Peroxidation Target2->Effect2 Outcome Hypolipidemic & Antiatherogenic Effect Effect1->Outcome Effect2->Outcome

Dual mechanism of thiomorpholine derivatives in hypolipidemic action.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

For the management of Type 2 Diabetes Mellitus (T2DM), thiomorpholine-bearing compounds have been synthesized utilizing natural and non-natural L-amino acids as starting materials[1]. These derivatives act as competitive inhibitors of DPP-IV, an enzyme that degrades incretin hormones. By inhibiting DPP-IV, these scaffolds prolong the half-life of glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion[1].

Antimycobacterial Activity

The thiomorpholine core is a critical structural motif in several advanced antitubercular candidates. A prominent example is Sutezolid, a next-generation oxazolidinone antibiotic currently in clinical trials for multidrug-resistant tuberculosis, which utilizes a thiomorpholine core to improve therapeutic efficacy over its morpholine analog, Linezolid[3].

Quantitative Efficacy Summary
Compound / Derivative ClassTarget / Disease AreaKey Quantitative Efficacy
Compound 15 (N-substituted)Hypolipidemic / Atherosclerosis↓ Triglycerides (80%), ↓ Total Cholesterol (78%), ↓ LDL (76%) at 56 mmol/kg[2]
Compound 15 (N-substituted)AntioxidantInhibits lipid peroxidation (IC50 = 7.5 µM)[2]
Compounds 16a-c DPP-IV / Type 2 DiabetesIC50 = 3.40 – 6.93 µmol/L[1]
Compounds 7b & 7c M. smegmatis / TuberculosisActive at 7.81 µg/mL[1]

Advanced Synthesis Workflows & Protocols

To support the rapid generation of thiomorpholine libraries for Structure-Activity Relationship (SAR) studies, modern synthetic protocols emphasize atom economy, scalability, and regioselectivity.

Continuous Flow Synthesis of Thiomorpholine

Causality & Rationale: Traditional batch syntheses of thiomorpholine from diethanolamine or aziridine are time-consuming (2–54 hours) and suffer from low yields due to side reactions and the precipitation of amine hydrochloride salts[3]. A telescoped continuous flow procedure utilizing a photochemical thiol-ene/cyclization sequence bypasses these limitations. Flow photochemistry allows for high-concentration (4 M) processing with excellent light penetration and heat dissipation. Furthermore, transitioning to flow enables the use of N,N-Diisopropylethylamine (DIPEA) for the cyclization step, preventing the reactor-clogging precipitation issues observed with triethylamine in batch systems[3].

FlowSynthesis Step1 Prepare Feed Solution (Cysteamine HCl + 9-FL in MeOH) Step2 Photochemical Thiol-Ene Reaction (Vinyl Chloride, UV LED) Step1->Step2 Pump at 2.5 mL/min Step3 Half-Mustard Intermediate Step2->Step3 Quantitative Yield Step4 Base-Mediated Cyclization (DIPEA, 100°C) Step3->Step4 Telescoped Flow Step5 Thiomorpholine Product (Distillation / Isolation) Step4->Step5 84% NMR Yield

Continuous flow synthesis workflow for thiomorpholine.

Protocol 1: Telescoped Photochemical Flow Synthesis

Materials Required:

  • Cysteamine hydrochloride (0.4 mol)

  • 9-Fluorenone (9-FL) (0.5 mol %, photocatalyst)

  • Vinyl chloride (VC)

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Feed Preparation: Dissolve cysteamine hydrochloride, 9-FL, and an internal standard (e.g., diphenyl ether) in MeOH in a volumetric flask to create a highly concentrated 4 M liquid feed solution. Utilize sonication to ensure complete dissolution[3].

  • System Equilibration: Set the continuous flow reactor thermostats to 20 °C for the primary reaction zone and 15 °C for the LED-cooling zone to manage photochemical heat generation[3].

  • Photochemical Thiol-Ene Coupling: Pump the liquid feed using a syringe pump at a maximum flow rate of 2.5 mL/min into the photochemical reactor while introducing vinyl chloride. The UV irradiation initiates a free-radical thiol-ene click reaction, quantitatively yielding the half-mustard intermediate[3].

  • Base-Mediated Cyclization: Introduce 2 equivalents of DIPEA into the flow stream. Route the mixture through a heated reactor zone set to 100 °C with a residence time of approximately 5 minutes to drive the intramolecular cyclization[3].

  • Isolation: Collect the steady-state output. Isolate the final thiomorpholine product via distillation, achieving an overall throughput of ~1.8 g/h (84% NMR yield)[3].

Stannyl Amine Protocol (SnAP) for C-Substituted Thiomorpholines

Causality & Rationale: Accessing C-substituted thiomorpholines is crucial for exploring steric bulk and stereochemistry in SAR campaigns. Traditional cross-coupling to form saturated N-heterocycles is difficult due to the lack of π-systems required for standard oxidative addition/reductive elimination cycles. SnAP reagents bypass this by utilizing a radical-mediated cyclization triggered by Cu(II), allowing for the direct conversion of diverse aliphatic and aromatic aldehydes into unprotected, C-substituted thiomorpholines[4].

Protocol 2: SnAP Reagent Cyclization

Step-by-Step Methodology:

  • Imine Formation: Condense the target aldehyde with the appropriate SnAP thiomorpholine reagent in the presence of molecular sieves and dichloromethane (DCM) to form the intermediate imine[4].

  • Radical Cyclization Trigger: To the pre-formed imine solution, add a stoichiometric amount of copper(II) triflate (Cu(OTf)2) and 2,6-lutidine. The Cu(II) acts as a single-electron oxidant to initiate the radical-mediated cyclization[4].

  • Reaction Monitoring: Stir the mixture at 25 °C for 12 hours. The reaction will self-indicate progress by transitioning from a brown solution to a green suspension[4].

  • Quenching & Purification: Quench the reaction mixture by adding a 1:1 solution of water and NH4OH in one portion. Extract the organic layer, concentrate via rotary evaporation, and purify using silica gel chromatography (eluting with ethyl acetate/MeOH) to yield the pure, unprotected C-substituted thiomorpholine[4].

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. URL: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - Organic Process Research & Development (ACS Publications). URL:[Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses. URL: [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed (National Institutes of Health). URL:[Link]

Sources

Method

Application Note: Synthesis of Novel Heterocyclic Compounds from Methyl 3-oxothiomorpholine-2-carboxylate

Executive Summary & Scaffold Significance Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) is a highly versatile, conformationally restricted heterocyclic scaffold. It has garnered significant attention in fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) is a highly versatile, conformationally restricted heterocyclic scaffold. It has garnered significant attention in fragment-based drug discovery, notably serving as a core motif in the development of novel allosteric MEK1 binders and leukocyte adhesion inhibitors targeting VLA-4 .

The 3-oxothiomorpholine ring presents three orthogonal vectors for diversification, making it an ideal starting material for library synthesis:

  • C2-Ester : Primed for saponification and subsequent amide coupling. Derivatization at this position allows for the exploration of solvent-exposed regions or polar sub-pockets in kinase targets.

  • N4-Lactam : The secondary amide (lactam) can be selectively alkylated or arylated to expand the hydrophobic footprint of the molecule.

  • S1-Thioether : The sulfur atom can be selectively oxidized to a sulfoxide or sulfone, tuning the molecule's topological polar surface area (tPSA), dipole moment, and aqueous solubility without altering the heavy-atom framework.

Divergent Synthetic Workflow

Workflow SM Methyl 3-oxothiomorpholine- 2-carboxylate N_Alk N4-Alkylation (NaH, R-X) SM->N_Alk Base/Electrophile C2_Amide C2-Amidation (Saponification + HATU) SM->C2_Amide 1. NaOH 2. R-NH2 S_Ox S1-Oxidation (mCPBA) SM->S_Ox [O] Lib Novel Heterocyclic Library N_Alk->Lib C2_Amide->Lib S_Ox->Lib

Figure 1: Divergent pathways from Methyl 3-oxothiomorpholine-2-carboxylate.

Experimental Protocols & Mechanistic Causality

General Notes: All reactions should be performed under an inert atmosphere (N


 or Ar) unless otherwise stated. LC-MS and 

H-NMR are required for self-validating the completion of each step.
Protocol A: C2-Ester Saponification and HATU-Mediated Amidation

Causality & Design : The C2-position is sterically hindered by the adjacent sulfur atom and the lactam carbonyl. Traditional coupling agents (e.g., EDC/HOBt) often result in poor yields and prolonged reaction times. Utilizing HATU in the presence of DIPEA ensures rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the amidation to completion while minimizing the risk of C2-epimerization .

Step-by-Step Methodology :

  • Saponification : Dissolve Methyl 3-oxothiomorpholine-2-carboxylate (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF/MeOH (20 mL).

  • Add 1.0 M aqueous NaOH (1.5 eq, 7.5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 3 hours.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1); the starting material spot (R

      
       ~0.6) should disappear, replaced by a baseline spot representing the carboxylate salt.
      
  • Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1.0 M HCl to pH 2–3, and extract with EtOAc (3 × 20 mL). Dry over Na

    
    SO
    
    
    
    and concentrate to yield the free carboxylic acid.
  • Amidation : Dissolve the resulting carboxylic acid (1.0 eq, 4.0 mmol) in anhydrous DMF (15 mL).

  • Add DIPEA (3.0 eq, 12.0 mmol) and the desired primary or secondary amine (1.2 eq, 4.8 mmol).

  • Cool the solution to 0 °C and add HATU (1.2 eq, 4.8 mmol) portion-wise.

  • Stir at room temperature for 3–5 hours.

  • Self-Validation: LC-MS analysis should confirm the disappearance of the acid mass and the appearance of the product mass.

  • Quench with saturated aqueous NaHCO

    
     and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry, and purify via flash chromatography.
    

Mechanism Acid C2-Carboxylic Acid (from Saponification) HATU HATU + DIPEA (Activation) Acid->HATU Deprotonation ActiveEster HOAt Active Ester Intermediate HATU->ActiveEster Uronium attack Amine Primary/Secondary Amine (Nucleophilic Attack) ActiveEster->Amine Amine addition Product C2-Carboxamide Derivative (Target Compound) Amine->Product HOAt displacement

Figure 2: Mechanistic pathway of C2-amidation via HATU active ester.

Protocol B: Selective S1-Oxidation

Causality & Design : Tuning the oxidation state of the sulfur atom is a proven strategy to modulate metabolic stability and target residence time. Electrophilic oxygen transfer via m-chloroperoxybenzoic acid (mCPBA) occurs preferentially at the highly nucleophilic thioether sulfur rather than the electron-deficient lactam nitrogen. Stoichiometric control dictates the product: 1.0 equivalent yields the sulfoxide, while >2.0 equivalents yield the sulfone.

Step-by-Step Methodology :

  • Dissolve the 3-oxothiomorpholine derivative (1.0 eq, 2.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

  • For Sulfoxide formation: Add a solution of mCPBA (77% max, 1.0 eq, 2.0 mmol) in DCM (5 mL) dropwise over 15 minutes.

  • For Sulfone formation: Add mCPBA (2.5 eq, 5.0 mmol) in DCM (10 mL) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Self-Validation: LC-MS analysis will show a clear mass shift of +16 Da (sulfoxide) or +32 Da (sulfone) relative to the starting material.

  • Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy excess oxidant, followed by saturated NaHCO
    
    
    to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over MgSO
    
    
    , and concentrate.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields, reaction times, and diagnostic analytical shifts for the synthesized libraries, establishing a benchmark for reproducibility across drug development workflows.

Derivative ClassReagents / ConditionsReaction TimeAvg. Isolated YieldDiagnostic LC-MS Shift (m/z)
C2-Carboxylic Acid NaOH, THF/MeOH/H

O, rt
3 h85–95%[M+H]

- 14 (Loss of CH

)
C2-Carboxamides Amine, HATU, DIPEA, DMF3–5 h70–88%Varies by amine
N4-Alkyl Derivatives NaH, R-Br, THF, 0 °C to rt4 h65–80%Varies by alkyl group
S1-Sulfoxide mCPBA (1.0 eq), DCM, 0 °C2 h75–90%[M+H]

+ 16
S1-Sulfone mCPBA (2.5 eq), DCM, rt4 h80–95%[M+H]

+ 32

References

  • Fragment-Based Discovery of Novel Allosteric MEK1 Binders Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link][1]

  • Pyroglutamic acid derivatives and related compounds which inhibit leukocyte adhesion mediated by VLA-4 Source: US Patent 7101855B2 (Google Patents) URL:[2]

Sources

Application

Use of Methyl 3-oxothiomorpholine-2-carboxylate as an intermediate for pharmaceuticals

Application Note: Synthesis and Utility of Methyl 3-oxothiomorpholine-2-carboxylate in Drug Discovery Introduction & Rationale Heterocyclic scaffolds are the fundamental building blocks of modern drug discovery. While mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utility of Methyl 3-oxothiomorpholine-2-carboxylate in Drug Discovery

Introduction & Rationale

Heterocyclic scaffolds are the fundamental building blocks of modern drug discovery. While morpholine is ubiquitous in approved therapeutics, its thio-analogue, thiomorpholine, and specifically its highly functionalized derivative Methyl 3-oxothiomorpholine-2-carboxylate (CAS 1795304-62-9) , have emerged as "privileged scaffolds"[1]. This structural motif provides unique conformational rigidity, enhanced metabolic stability, and a versatile handle for late-stage diversification. This application note details the mechanistic rationale, self-validating synthetic protocols, and pharmaceutical applications of this critical intermediate.

Mechanistic Insights: Causality in Scaffold Design

The substitution of oxygen with sulfur (morpholine vs. thiomorpholine) fundamentally alters the physicochemical properties of the heterocycle. Sulfur's larger atomic radius and lower electronegativity increase the lipophilicity of the scaffold while providing a "soft" interaction point capable of unique contacts with target proteins that oxygen cannot achieve[1].

The addition of the 3-oxo (lactam) and 2-carboxylate groups transforms the base ring into a highly functionalized pharmacophore:

  • Directional Hydrogen Bonding: The lactam motif provides a rigid, directional hydrogen bond donor (NH) and acceptor (C=O). In the development of allosteric MEK1 binders, the oxothiomorpholine nitrogen forms a critical hydrogen bond with the phosphate oxygen of the ATP-binding site[2].

  • Conformational Control: The

    
     hybridization of the lactam restricts the ring's flexibility. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.
    
  • Synthetic Versatility: The methyl carboxylate at the C2 position serves as a highly reactive handle. It can undergo facile saponification to the corresponding carboxylic acid, enabling rapid generation of fragment libraries via standard peptide coupling (e.g., HATU/DIPEA)[2].

Quantitative Scaffold Analysis

To understand the structural advantages of Methyl 3-oxothiomorpholine-2-carboxylate, it is essential to compare its physicochemical parameters against traditional unfunctionalized saturated heterocycles.

FeatureMorpholineThiomorpholineMethyl 3-oxothiomorpholine-2-carboxylate
Heteroatoms O, NS, NS, N, O
H-Bond Donors 1 (Amine NH)1 (Amine NH)1 (Lactam NH)
H-Bond Acceptors 2 (Ether O, Amine N)1 (Amine N)3 (Lactam C=O, Ester C=O, Ester -O-)
Ring Flexibility High (Chair conformation)High (Chair conformation)Restricted (Lactam-induced planarity)
Key Applications Kinase inhibitors, AntibioticsAntidiabetics (DPP-IV)Allosteric MEK1 binders, VLA-4 antagonists

Experimental Protocol: One-Pot Synthesis

Causality & Design: The synthesis utilizes a highly efficient one-pot, two-step sequence[2]. The reaction leverages the differential nucleophilicity of cysteamine. The soft thiolate rapidly displaces the


-bromide of dimethyl bromomalonate via an 

mechanism. Subsequent heating overcomes the activation energy barrier, driving the thermodynamically favorable intramolecular lactamization where the primary amine attacks the adjacent methyl ester to close the 6-membered ring.

Synthesis A Dimethyl Bromomalonate C Thioether Intermediate A->C SN2 Displacement (K2CO3, MeOH, rt) B Cysteamine (HCl salt) B->C Thiol Nucleophile D Methyl 3-oxothiomorpholine- 2-carboxylate C->D Lactamization (60°C, 5 h)

Figure 1: One-pot synthesis workflow of Methyl 3-oxothiomorpholine-2-carboxylate.

Step-by-Step Methodology

Reagents:

  • Dimethyl bromomalonate (1.0 eq)

  • Cysteamine hydrochloride (1.1 eq)

  • Potassium carbonate (

    
    , 2.5 eq)
    
  • Anhydrous Methanol (MeOH)

Procedure:

  • Thioether Formation: Dissolve dimethyl bromomalonate (1.0 eq) in anhydrous MeOH (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add cysteamine hydrochloride (1.1 eq) to the stirring solution at room temperature.

  • Slowly add

    
     (2.5 eq) in portions. The base serves a dual purpose: neutralizing the hydrochloride salt to liberate the free amine/thiol and deprotonating the thiol to form the highly nucleophilic thiolate.
    
  • Stir the reaction mixture at room temperature for 2 hours to ensure complete

    
     displacement.
    
  • Intramolecular Lactamization: Attach a reflux condenser and heat the reaction mixture to 60 °C for 5 hours. The elevated temperature is strictly required to facilitate the nucleophilic acyl substitution, expelling methanol to form the lactam.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and deionized water.

  • Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure title compound.

Self-Validating Quality Control System
  • In-Process Control (IPC): Monitor the initial

    
     step via TLC (Hexane/EtOAc 7:3). Dimethyl bromomalonate is UV-inactive but stains readily with 
    
    
    
    . The uncyclized thioether intermediate will appear as a highly polar spot.
  • Reaction Completion: Following the 60 °C heating step, LC-MS must indicate the disappearance of the intermediate mass and the appearance of the desired product mass (

    
    ).
    
  • Structural Confirmation:

    
     NMR (
    
    
    
    ) acts as the ultimate validation. The spectrum must show a characteristic broad singlet at
    
    
    ppm corresponding to the lactam NH, and the disappearance of one of the two methyl ester singlets (
    
    
    ppm) present in the starting material, definitively confirming successful cyclization.

Pharmaceutical Applications & Case Studies

Case Study A: Allosteric MEK1 Inhibition

MEK1 is a critical kinase in the MAPK/ERK signaling pathway, heavily implicated in oncology. Fragment-based screening identified the 3-oxothiomorpholine core as a potent allosteric binder. The scaffold fits into a highly druggable pocket proximal to the ATP binding site, disrupting the kinase's active state and preventing downstream ERK phosphorylation[2].

Pathway RAS RAS Activation RAF RAF Kinase RAS->RAF MEK1 MEK1 Kinase (Active State) RAF->MEK1 Phosphorylation ERK ERK1/2 Phosphorylation MEK1->ERK Signal Transduction TUMOR Tumor Proliferation ERK->TUMOR INHIB 3-Oxothiomorpholine Allosteric Binder INHIB->MEK1 Binds Allosteric Pocket (Blocks ATP/Substrate)

Figure 2: Disruption of the MAPK/ERK signaling pathway via MEK1 allosteric inhibition.

Case Study B: VLA-4 Antagonism

Leukocyte adhesion mediated by VLA-4 (


 integrin) is a primary driver in inflammatory diseases such as multiple sclerosis, asthma, and inflammatory bowel disease. Derivatives incorporating the 3-oxothiomorpholine ring act as potent, steroid-sparing VLA-4 inhibitors. The rigid geometry of the 3-oxothiomorpholine ring correctly vectors the attached pharmacophores to bind the VLA-4 receptor, effectively blocking leukocyte homing to inflamed tissues[3].

References

  • [1] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. URL: [Link]

  • [2] Fragment-Based Discovery of Novel Allosteric MEK1 Binders. PubMed Central (PMC) - NIH. URL:[Link]

  • [3] Pyroglutamic acid derivatives and related compounds which inhibit leukocyte adhesion mediated by VLA-4 (US7101855B2). Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-oxothiomorpholine-2-carboxylate

Welcome to the Technical Support Center for Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) 1. This compound is a highly versatile small-molecule scaffold 2 widely used in drug discovery, particularly as a s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) 1. This compound is a highly versatile small-molecule scaffold 2 widely used in drug discovery, particularly as a sulfur-containing lactam precursor for asymmetric allylic alkylation and the synthesis of acyclic tetrasubstituted stereocenters 3.

Because this molecule contains three reactive moieties—a thioether, a lactam, and a methyl ester—it requires precise handling. The guides below are designed by Senior Application Scientists to help you troubleshoot degradation issues, optimize yields, and achieve assay-grade purity.

Part 1: Quantitative Data & Strategy Comparison

To select the optimal purification route, consult the performance metrics of standard methodologies applied to thiomorpholine-2-carboxylate derivatives 4.

Purification MethodTarget PurityTypical RecoveryScalabilityMechanistic Pros & Cons
Liquid-Liquid Extraction (LLE) 70 - 85%> 95%High (Multi-gram)Pro: Rapid removal of polar salts.Con: Cannot separate structurally similar organic byproducts.
Normal-Phase Flash Chromatography 90 - 95%75 - 85%Medium (Grams)Pro: Excellent resolution of non-polar impurities.Con: Extended exposure to acidic silica can induce thioether oxidation.
Preparative RP-HPLC > 99%60 - 70%Low (Milligrams)Pro: Assay-grade purity; separates stereoisomers.Con: Requires volatile buffers to prevent ester hydrolysis during drying.

Part 2: Troubleshooting Guides & FAQs

Q1: During silica gel chromatography, my isolated yield is unusually low, and TLC shows a new, highly polar spot. What is happening? Mechanistic Cause: The sulfur atom in the thiomorpholine ring is highly nucleophilic and prone to oxidation. Prolonged exposure to air while adsorbed onto the mildly acidic surface of standard silica gel catalyzes the formation of the corresponding sulfoxide. Expert Solution: Transition from gravity columns to pressurized Flash Chromatography to minimize residence time. Additionally, deactivate your silica gel by pre-flushing the column with 1% Triethylamine (Et₃N) in Hexanes. This neutralizes the acidic silanol groups, suppressing the oxidative degradation pathway.

Q2: How do I separate the desired product from its hydrolyzed carboxylic acid byproduct? Mechanistic Cause: The methyl ester is susceptible to partial hydrolysis during aqueous workup if the pH exceeds 9 or drops below 3. Expert Solution: Do not rely on chromatography to fix a workup error. Instead, perform a mild basic wash using saturated aqueous NaHCO₃ (pH ~8.2) during the LLE phase. The carboxylic acid byproduct will deprotonate and partition entirely into the aqueous layer, while the target methyl ester remains in the organic phase (e.g., Dichloromethane).

Q3: I am using RP-HPLC to achieve >99% purity, but the compound degrades during solvent removal. How can I prevent this? Mechanistic Cause: Standard RP-HPLC often utilizes 0.1% Trifluoroacetic Acid (TFA). When concentrating fractions via rotary evaporation, the water evaporates faster than the TFA, causing the localized pH to plummet. This highly acidic, heated environment hydrolyzes the methyl ester and can cleave the lactam ring 5. Expert Solution: Switch the mobile phase modifier from 0.1% TFA to 0.1% Formic Acid (FA). FA is milder and highly volatile. Furthermore, abandon rotary evaporation; immediately freeze the HPLC fractions and isolate the compound via lyophilization (freeze-drying) to bypass thermal degradation entirely.

Part 3: Mandatory Visualization - Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (CAS: 1795304-62-9) B Aqueous Workup (DCM / Saturated NaHCO3) A->B Removes polar salts & acidic byproducts C Normal-Phase Flash Chromatography (EtOAc / Hexanes) B->C Primary isolation (>90% purity) D Preparative RP-HPLC (H2O / MeCN + 0.1% FA) C->D Polishing step for assay-grade E Ultra-Pure Target Compound (>99% Purity) C->E Direct use if sufficiently pure D->E Lyophilization

Fig 1: Downstream purification workflow for Methyl 3-oxothiomorpholine-2-carboxylate.

Part 4: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Primary Isolation)

This protocol is designed with embedded validation steps to ensure the structural integrity of the thiomorpholine ring.

  • Self-Validation Step (2D-TLC): Spot the crude mixture on a silica TLC plate. Develop in 50:50 EtOAc/Hexanes. Let the plate dry for 10 minutes in ambient air, rotate it 90 degrees, and develop again.

    • Causality: If the target spot moves off the diagonal, the compound is degrading on silica. You must proceed to step 2; otherwise, standard silica is fine.

  • Column Preparation: Slurry-pack a flash column with silica gel (230-400 mesh) using a solution of 1% Et₃N in Hexanes.

    • Causality: Et₃N neutralizes acidic silanol sites, preventing ester cleavage and sulfur oxidation.

  • Loading: Dissolve the crude LLE organic layer in a minimal amount of Dichloromethane (DCM) and load it directly onto the column.

  • Elution: Run a gradient from 10% EtOAc/Hexanes to 60% EtOAc/Hexanes. Monitor UV absorbance at 254 nm (detecting the lactam carbonyl).

  • Fraction Validation: Analyze the fractions corresponding to the main peak via LC-MS before pooling. Ensure the mass matches the expected [M+H]⁺ of 176.2 m/z.

  • Concentration: Pool validated fractions and concentrate under reduced pressure at a water bath temperature strictly ≤ 30°C .

Protocol B: Preparative RP-HPLC (Assay-Grade Polishing)

Use this protocol when >99% purity is required for sensitive downstream biological assays or catalytic templates.

  • Sample Preparation: Dissolve the semi-pure compound (from Protocol A) in a 1:1 mixture of DMSO and Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: DMSO prevents the compound from crashing out (precipitating) at the head of the C18 column, which would cause peak splitting and overpressurization.

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Self-Validation Step (Analytical Injection): Inject 5 µL onto an analytical C18 column using a gradient of 5% B to 95% B over 15 minutes. Confirm a sharp, symmetrical peak.

  • Preparative Run: Scale up to a preparative C18 column (e.g., 21.2 x 250 mm). Inject the sample and run the optimized gradient. Collect fractions based on UV triggering at 210 nm and 254 nm.

  • Isolation (Lyophilization): Immediately freeze the collected fractions in a -80°C bath. Place the frozen fractions on a lyophilizer for 24-48 hours.

    • Causality: Sublimation removes the water, acetonitrile, and formic acid without exposing the sensitive methyl ester to heat, ensuring 100% preservation of the purified scaffold 4.

References

  • Title: Difluorocyclohexyl derivatives as il-17 modulators (Protective Groups and Chromatography)

Sources

Optimization

Technical Support Center: Methyl 3-oxothiomorpholine-2-carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 3-oxothiomorpholine-2-carboxylate . This sulfur-containing lactam is a critical building block in medicinal chemistry and a valuable precursor for synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-oxothiomorpholine-2-carboxylate . This sulfur-containing lactam is a critical building block in medicinal chemistry and a valuable precursor for synthesizing acyclic tetrasubstituted stereocenters [3].

The standard synthesis involves a two-step cascade reaction between cysteamine (2-aminoethanethiol) and dimethyl bromomalonate: an initial intermolecular S-alkylation followed by an intramolecular lactamization. Because this pathway involves competing kinetic and thermodynamic processes, researchers frequently encounter specific byproducts. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to help you optimize your yield.

ReactionPathway Start Cysteamine + Dimethyl Bromomalonate Int S-Alkylated Intermediate Start->Int S-Alkylation (0°C) Ox Cystamine (Disulfide) Start->Ox O2 Oxidation NAlk N,S-Bis-Alkylated Start->NAlk Excess Electrophile Target Methyl 3-oxothiomorpholine- 2-carboxylate Int->Target Lactamization (65°C) Olig Oligomeric Amides Int->Olig Intermolecular Reaction

Reaction pathway of Methyl 3-oxothiomorpholine-2-carboxylate synthesis and major byproducts.

Frequently Asked Questions & Troubleshooting

Q: My LC-MS shows a major peak at m/z 208 instead of the expected m/z 176. What is this byproduct and how do I eliminate it? A: The peak at m/z 208 corresponds to the uncyclized S-alkylated intermediate, dimethyl 2-((2-aminoethyl)thio)malonate. If your reaction stalls at this intermediate, it indicates insufficient thermal energy or a lack of available base to drive the nucleophilic attack of the primary amine onto the adjacent methyl ester. Causality & Solution: The initial S-alkylation generates HBr, which consumes one equivalent of your base. If you only added 1.0 equivalent of base initially, the amine will remain protonated and cannot undergo lactamization. Ensure you use at least 2.2 equivalents of base (e.g., triethylamine) and heat the second phase of the reaction to 60–80 °C.

Q: I am observing a highly polar byproduct with an m/z of 153. Why is my starting material degrading? A: This is cystamine, the disulfide dimer of your starting material, cysteamine. Cysteamine is notoriously unstable in aqueous or aerobic alkaline solutions [1]. The thiolate anion (which predominates under the basic conditions of your reaction) rapidly oxidizes in the presence of atmospheric oxygen, a process heavily catalyzed by trace transition metals [2]. Causality & Solution: Degas all solvents using argon or nitrogen sparging for at least 15 minutes prior to use. Conduct the entire reaction under a strict inert atmosphere.

Q: NMR analysis of my crude mixture shows broad, unresolved peaks in the 3.0–4.5 ppm range, and the yield of the target monomer is low. What causes this? A: Broad NMR peaks and a lack of discrete LC-MS monomer masses indicate the formation of oligomeric or polymeric amides. Because the S-alkylated intermediate contains both a primary amine and two reactive ester groups, intermolecular amidation can compete with the desired intramolecular cyclization. Causality & Solution: This is a classic kinetic vs. thermodynamic competition. Intramolecular cyclization is favored at high dilution. Reduce the concentration of your reaction mixture during the heating phase (ideally ≤ 0.1 M) to statistically favor unimolecular lactamization over bimolecular oligomerization.

Troubleshooting Q1 LC-MS Analysis of Crude Q2 m/z = 208 [M+H]+ (Uncyclized Intermediate) Q1->Q2 Q3 m/z = 153 [M+H]+ (Cystamine Disulfide) Q1->Q3 Q4 Broad Polymeric Envelope (Oligomers) Q1->Q4 A1 Increase Temp/Time Check Base Equivalents Q2->A1 Yes A2 Degas Solvents Use Argon/N2 Atmosphere Q3->A2 Yes A3 Increase Dilution (≤ 0.1 M) to Favor Cyclization Q4->A3 Yes

Diagnostic workflow for identifying and resolving common synthesis byproducts via LC-MS.

Quantitative Data Presentation

Use the following diagnostic table to rapidly identify impurities in your crude reaction mixture via LC-MS and 1H NMR.

Table 1: Diagnostic Profile of Methyl 3-oxothiomorpholine-2-carboxylate Synthesis Byproducts

Impurity / ByproductChemical FormulaExact MassExpected m/z [M+H]⁺Diagnostic NMR Signals (¹H)Root Cause
Target Product C₆H₉NO₃S175.03176.0 Singlet ~3.8 ppm (3H, -OCH₃)N/A (Desired)
Uncyclized Intermediate C₇H₁₃NO₄S207.06208.1 Singlet ~3.8 ppm (6H, two -OCH₃)Insufficient heat/base for lactamization.
Cystamine (Disulfide) C₄H₁₂N₂S₂152.04153.1 Multiplets ~2.8-3.0 ppm, missing estersOxygen exposure at alkaline pH.
N,S-Bis-alkylated C₁₂H₁₉NO₈S337.08338.1 Multiple -OCH₃ singlets (12H total)Excess bromomalonate or fast exotherm.
Oligomeric Amides VariableVariableBroad Envelope Broadened signals, loss of splittingReaction concentration too high (>0.2 M).

Optimized Step-by-Step Methodology

To ensure high scientific integrity, this protocol is designed as a self-validating system . It utilizes In-Process Controls (IPC) to verify the completion of the kinetic step (S-alkylation) before initiating the thermodynamic step (lactamization), preventing mixed-mode failures.

Materials: Cysteamine hydrochloride (1.0 eq), Dimethyl bromomalonate (1.05 eq), Triethylamine (2.2 eq), Anhydrous Methanol.

Step 1: Preparation & Degassing In an oven-dried, argon-purged round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in anhydrous methanol to achieve a concentration of 0.1 M. Note: Methanol is strictly required to prevent transesterification byproducts that would occur if ethanol were used. Sparge the solution with argon for 15 minutes to displace dissolved oxygen.

Step 2: Neutralization Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise over 10 minutes. Mechanistic Note: 1.0 eq neutralizes the HCl salt of the starting material; 1.0 eq neutralizes the HBr generated during alkylation; the remaining 0.2 eq acts as a kinetic buffer to ensure the amine remains nucleophilic.

Step 3: S-Alkylation Slowly add dimethyl bromomalonate (1.05 eq) dropwise over 30 minutes at 0 °C. Maintain the reaction at 0–5 °C for 2 hours.

Step 4: In-Process Control (IPC 1) - Critical Validation Step Remove a 10 µL aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS. Validation Check: You must observe the complete consumption of cysteamine and the appearance of the uncyclized intermediate at m/z 208[M+H]⁺ . Do not proceed to Step 5 until this intermediate is the dominant species.

Step 5: Intramolecular Lactamization Once IPC 1 confirms complete S-alkylation, attach a reflux condenser and heat the reaction mixture to 65 °C for 12 hours. The high dilution (0.1 M) will favor the unimolecular ring closure over bimolecular oligomerization.

Step 6: In-Process Control (IPC 2) Analyze a second aliquot via LC-MS. Validation Check: The m/z 208 peak should be fully converted to the target mass at m/z 176 [M+H]⁺ .

Step 7: Workup & Purification Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield pure Methyl 3-oxothiomorpholine-2-carboxylate.

References

  • Challenges for cysteamine stabilization, quantification, and biological effects improvement. nih.gov. Verified Link
  • Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose R
  • Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. thieme-connect.de. Verified Link
Troubleshooting

Improving the yield and purity of thiomorpholine derivatives

Thiomorpholine Derivatives Technical Support Hub Introduction: The Thiomorpholine Challenge Thiomorpholine derivatives are critical pharmacophores in medicinal chemistry (e.g., DPP-4 inhibitors, antibiotics like sutezoli...

Author: BenchChem Technical Support Team. Date: March 2026

Thiomorpholine Derivatives Technical Support Hub

Introduction: The Thiomorpholine Challenge

Thiomorpholine derivatives are critical pharmacophores in medicinal chemistry (e.g., DPP-4 inhibitors, antibiotics like sutezolid). However, their synthesis is often plagued by two "silent killers": high water solubility (leading to massive yield loss during workup) and sulfur oxidation (leading to sulfoxide contamination).

This guide moves beyond generic textbook methods to provide field-proven protocols and troubleshooting logic. We focus on two primary synthetic routes: the modern "Green" Divinyl Sulfone route and the scalable Thiol-Ene route.

Part 1: Optimized Synthetic Protocols

Protocol A: The "Green" Click Reaction (Divinyl Sulfone Route)

Best for: Rapid library generation, safety, and high atom economy.

Mechanism: Double Michael addition of a primary amine to divinyl sulfone (DVS). Safety Warning: DVS is a vesicant and lachrymator.[1] Handle in a fume hood.

ParameterStandard ConditionOptimized Condition (High Yield)Why?
Solvent Methanol/EthanolWater (with Boric Acid/Glycerol)Water promotes the hydrophobic effect, accelerating the reaction and precipitating the product.
Catalyst None or Et3NBoric Acid (10 mol%) + Glycerol Acts as a mild Lewis acid/protic promoter, reducing polymerization side reactions.
Stoichiometry 1:11.0 : 1.1 (Amine : DVS) Slight excess of DVS ensures full consumption of the amine.

Step-by-Step Workflow:

  • Dissolution: Dissolve primary amine (1.0 equiv) in water (0.5 M concentration).

  • Catalyst Addition: Add Boric acid (10 mol%) and Glycerol (10 mol%).

  • Addition: Add Divinyl Sulfone (1.1 equiv) dropwise at room temperature. Note: Exothermic.

  • Reaction: Stir at 25–30°C for 2–4 hours. Monitor by TLC (DVS disappears).

  • Workup (The Critical Step):

    • If solid precipitates: Filter and wash with cold water. (Yield >90%).

    • If oil/soluble: Do not extract yet. Saturate the aqueous phase with NaCl (salting out) before extracting with EtOAc or DCM.

Protocol B: The Scalable Thiol-Ene Route

Best for: Large-scale production, low cost starting materials.

Mechanism: Cysteamine HCl + Vinyl source


 Half-mustard 

Cyclization.[2]
  • Thiol-Ene Step: React Cysteamine HCl (4 M in MeOH) with Vinyl Chloride (or Vinyl Acetate) under UV (365 nm) or thermal initiation.

  • Cyclization Step: Treat the intermediate with DIPEA (2.0 equiv) at 100°C.

    • Pro-Tip: Use DIPEA instead of Et3N to prevent salt precipitation that clogs flow reactors.

Part 2: Troubleshooting & FAQs

Category 1: Yield Issues (The "Water Trap")

Q: My reaction shows 100% conversion on TLC, but I recover <30% yield after extraction. Where is my product? A: Your product is likely in the aqueous waste layer. Thiomorpholines are highly polar and water-soluble.

  • The Fix:

    • Salting Out: Saturate your aqueous layer with NaCl or K2CO3 until no more salt dissolves. This forces the organic product out of the water phase.

    • Continuous Extraction: For gram-scale, use a continuous liquid-liquid extractor with DCM for 12–24 hours.

    • Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. This mixture is more polar and extracts amines better.

Q: I see a polymeric gum instead of a discrete product in the DVS reaction. A: You likely have a stoichiometry imbalance or concentration issue.

  • The Fix:

    • High Dilution: If polymerization occurs, dilute the reaction to 0.1 M.

    • Order of Addition: Add the amine to the DVS slowly, rather than DVS to the amine. This prevents the "amine-rich" environment that favors oligomerization.

Category 2: Purity & Stability (The "Sulfur Problem")[3]

Q: My product is contaminated with a polar impurity (M+16 peak in MS). How do I remove it? A: That is the Thiomorpholine Sulfoxide (S-oxide). It forms due to air oxidation or peroxides in solvents.

  • Prevention:

    • Degas Solvents: Sparge all solvents with Argon for 15 mins before use.

    • Avoid Ethers: THF and Dioxane often contain peroxides. Use MeOH or DCM.

  • Purification (Removal):

    • Solubility Trick: The sulfoxide is much more water-soluble than the sulfide. Wash your organic layer with water (3x). The product stays in organic; sulfoxide goes to water.

    • Reduction: If the product is valuable, treat the crude with Triphenylphosphine (PPh3) in refluxing toluene to reduce the sulfoxide back to the sulfide.

Q: My thiomorpholine turns yellow/brown upon storage. A: Free-base thiomorpholines are unstable to oxidation.

  • The Fix: Convert it to the Hydrochloride Salt .

    • Dissolve crude oil in Et2O/EtOH.

    • Add 4M HCl in Dioxane dropwise.

    • Filter the white solid. The HCl salt is stable at room temperature for years.

Part 3: Visual Logic & Decision Trees

Diagram 1: Synthesis Route Selection & Workflow

ThiomorpholineSynthesis Start Target: Thiomorpholine Derivative Substituent Is the Nitrogen substituted? Start->Substituent Scale Scale of Reaction? Substituent->Scale Yes (N-R) Route_SnAr Route C: SnAr Substitution (Thiomorpholine + Aryl Fluoride) Substituent->Route_SnAr No (NH) -> Add Aryl Group Route_DVS Route A: Divinyl Sulfone (DVS) (Click Chemistry) Scale->Route_DVS Lab Scale (<10g) Route_ThiolEne Route B: Thiol-Ene (Cysteamine + Vinyl Source) Scale->Route_ThiolEne Production (>100g) Step_DVS 1. Mix Amine + DVS (1:1.1) 2. Cat: Boric Acid/Water 3. Time: 2-4h, RT Route_DVS->Step_DVS Step_Thiol 1. Cysteamine + Vinyl Chloride 2. UV (365nm) or Heat 3. Cyclize with DIPEA Route_ThiolEne->Step_Thiol Workup Critical Workup: 1. Sat. NaCl (Salting Out) 2. Extract w/ CHCl3:IPA Step_DVS->Workup Precipitation or Extraction Step_Thiol->Workup

Caption: Decision tree for selecting the optimal synthesis route based on scale and substitution pattern.

Diagram 2: Troubleshooting The "Water Trap" & Oxidation

Troubleshooting Problem Low Isolated Yield Check1 Check Aqueous Layer (TLC/LCMS) Problem->Check1 Cause1 Product in Water (High Solubility) Check1->Cause1 Detected Cause2 Decomposition/Polymer Check1->Cause2 Not Detected Fix1 Salting Out (NaCl) + Continuous Extraction Cause1->Fix1 Fix2 Dilute Reaction (0.1M) Add Amine to DVS slowly Cause2->Fix2 Impurity Impurity: M+16 (Sulfoxide) Action Prevent & Purify Impurity->Action FixOx 1. Degas Solvents (Ar) 2. Store as HCl Salt 3. Wash org. layer w/ H2O Action->FixOx

Caption: Root cause analysis flow for low yield (solubility issues) and sulfoxide contamination.

References

  • BenchChem. Optimizing reaction conditions for 3-(1,3-thiazol-2-yl)thiomorpholine synthesis. (Accessed 2026).[1][3][4] Link

  • Samzadeh-Kermani, A. (2019). Copper Catalyzed Synthesis of Thiomorpholine Derivatives. J. Heterocycl.[5] Chem. Link

  • Pieber, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. Org.[6][7] Process Res. Dev. Link

  • Potapov, V. A. (2021). New Aspects of Thiomorpholine Chemistry. ResearchGate.[1] Link

  • Karami, B., et al. Boric Acid/Glycerol as an Efficient Catalyst for Synthesis of Thiomorpholine 1,1-Dioxide. ResearchGate.[1] Link

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Oxothiomorpholine Heterocycles

Welcome to the Technical Support Center for the synthesis of 3-oxothiomorpholine (thiomorpholin-3-one) scaffolds. This heterocycle is a critical structural motif in drug discovery, frequently utilized as a constrained pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-oxothiomorpholine (thiomorpholin-3-one) scaffolds. This heterocycle is a critical structural motif in drug discovery, frequently utilized as a constrained peptidomimetic core[1], a precursor for Hantzsch thiazole syntheses[2], and a key pharmacophore in IL-17 modulators.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we analyze the mechanistic causality behind common experimental failures, providing you with self-validating protocols and actionable troubleshooting logic to ensure high-fidelity synthesis.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic flowchart below to isolate the root cause of your synthetic bottleneck.

TroubleshootingFlow Start Synthesis of 3-Oxothiomorpholine Step1 Step 1: Cyclization (Cysteamine + Ethyl Chloroacetate) Start->Step1 Issue1 Issue: Low Yield / High Mass Byproducts? Step1->Issue1 Diag1 Diagnosis: Intermolecular Dimerization Issue1->Diag1 Yes Step2 Step 2: Thionation (Lawesson's Reagent) Issue1->Step2 No Fix1 Fix: High Dilution or Continuous Flow Reactor Diag1->Fix1 Fix1->Step2 Issue2 Issue: Stalled Conversion (<50%)? Step2->Issue2 Diag2 Diagnosis: Reagent Quenching by H2O Issue2->Diag2 Yes Step3 Step 3: Downstream Functionalization Issue2->Step3 No Fix2 Fix: Strictly Anhydrous Toluene & Fresh Reagent Diag2->Fix2 Fix2->Step3 Issue3 Issue: Unwanted Polar Spots on TLC? Step3->Issue3 Diag3 Diagnosis: S-Oxidation (Sulfoxide/Sulfone) Issue3->Diag3 Yes Fix3 Fix: Temperature Control & Chemoselective Reagents Diag3->Fix3

Diagnostic flowchart for troubleshooting the synthesis and functionalization of 3-oxothiomorpholine.

Self-Validating Experimental Protocols

The following protocols have been optimized to mitigate the kinetic and thermodynamic pitfalls associated with dual-nucleophile/dual-electrophile systems.

Protocol A: Synthesis of Thiomorpholin-3-one via Cyclization

Mechanistic Rationale: The reaction proceeds via the initial S-alkylation of the highly nucleophilic thiolate onto the α-carbon of ethyl chloroacetate. This is followed by the intramolecular amidation (lactamization) of the resulting intermediate. Controlling the rate of addition and concentration is critical to favor intramolecular cyclization over intermolecular polymerization[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve cysteamine hydrochloride (1.0 eq) in anhydrous ethanol to achieve a high-dilution concentration of 0.05 M.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Self-Validation Check: The solution should become homogeneous as the free amine and thiolate are liberated.
    
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath to kinetically control the exothermic S-alkylation. Add ethyl chloroacetate (1.05 eq) dropwise over 30 minutes via a syringe pump.

  • Lactamization: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (78 °C) for 12 hours to drive the thermodynamically favored lactamization.

  • Workup: Cool to room temperature. Filter off the precipitated amine hydrochloride salts. Concentrate the filtrate in vacuo and purify the crude product via recrystallization from ethyl acetate/hexane to afford pure thiomorpholin-3-one.

Protocol B: Thionation to Thiomorpholine-3-thione

Mechanistic Rationale: Lawesson's reagent (LR) forms a highly reactive dithiophosphine ylide intermediate that selectively converts the lactam carbonyl to a thione[2]. The thermodynamic driving force is the formation of a strong P=O bond.

Step-by-Step Methodology:

  • Preparation: Suspend thiomorpholin-3-one (1.0 eq) in strictly anhydrous toluene (0.2 M).

  • Reagent Addition: Add Lawesson's Reagent (0.55 eq). Note: LR provides two equivalents of the active thionating species.

  • Reaction: Heat the mixture to reflux (110 °C) under a strict argon atmosphere for 4–6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane gradient[2].

  • Purification: Upon completion, cool the mixture, concentrate under reduced pressure, and purify by silica gel column chromatography to afford thiomorpholine-3-thione.

Troubleshooting Q&A & FAQs

Q1: Why am I seeing significant dimerization/polymerization during the cyclization of cysteamine and ethyl chloroacetate, and how do I prevent it? A1: The cyclization is a kinetic competition between intramolecular lactamization and intermolecular S-alkylation/amidation[3]. At high concentrations, the intermolecular collision rate increases, leading to dimers and oligomers. To prevent this, strictly adhere to high-dilution conditions (< 0.1 M). Alternatively, continuous flow reactors have been successfully employed to maintain low steady-state concentrations of reactive intermediates while accelerating the reaction via precise temperature control[4].

Q2: During the thionation of thiomorpholin-3-one, my reaction stalls at ~50% conversion. What is the mechanistic cause? A2: Thionation with Lawesson's reagent relies on the formation of a highly reactive dithiophosphine ylide[2]. This intermediate is extremely sensitive to moisture. If your toluene is not strictly anhydrous, or if your starting lactam is hygroscopic and hasn't been thoroughly dried, trace water will irreversibly quench the ylide, stalling the reaction. Ensure all reagents are dried and the reaction is run under a strict inert atmosphere[2].

Q3: I am observing unwanted polar spots on my TLC during downstream functionalization. What is happening? A3: The sulfur atom in the 3-oxothiomorpholine ring is highly electron-rich and prone to over-oxidation. Exposure to atmospheric oxygen under basic conditions, or the use of non-chemoselective oxidants during downstream functionalization, can easily convert the thioether to a sulfoxide or sulfone. This manifests as highly polar spots on TLC (typically


). To mitigate this, strictly degas your solvents and control reaction temperatures.

Q4: Are there alternative, modular ways to synthesize highly substituted 3-oxothiomorpholine derivatives if the traditional cyclization lacks regiocontrol? A4: Yes. If the traditional cyclization lacks regiocontrol for your target, consider a[3+3]-cycloaddition approach. Recent protocols utilize ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-chlorohydroxamates and 1,4-dithiane-2,5-diol under mild conditions to access heavily functionalized thiomorpholin-3-one derivatives with excellent functional group tolerance[5]. Additionally, isocyanide-based multicomponent reactions (like the Ugi reaction) can be used to construct complex constrained peptidomimetics containing the oxothiomorpholine core.

Quantitative Data & Troubleshooting Metrics Summary

Use the following table to benchmark your experimental results against industry standards and quickly identify the analytical signatures of common failure modes.

Reaction StepKey ParameterExpected YieldCommon Failure ModeTroubleshooting Metric
S-Alkylation / Cyclization Concentration (< 0.1 M)65–80%Intermolecular DimerizationMass recovery > 100% (crude), insoluble precipitates
Thionation (Lawesson's) Temperature (110 °C), Anhydrous70–85%Reagent Quenching (Moisture)Stalled conversion; unreacted lactam on TLC
[3+3] Cycloaddition Base equivalents55–82%Incomplete ring closureIntermediate mass detected via LC-MS
N-Functionalization Strict inert atmosphere80–90%S-Oxidation (Sulfoxide/Sulfone)High polarity spot on TLC (

)

References

  • Benchchem. An In-depth Technical Guide on the Proposed Synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine.2

  • ResearchGate. Access to thiomorpholin-3-one derivatives: [3 + 3]-cycloadditions of α-chlorohydroxamates and 1,4-dithiane-2,5-diol.5

  • ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.4

  • NIH. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.1

  • White Rose eTheses Online. Expanding the Scope of Successive Ring Expansion.3

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of Methyl 3-oxothiomorpholine-2-carboxylate

Executive Summary & Compound Architecture Target Molecule: Methyl 3-oxothiomorpholine-2-carboxylate CAS Registry: 1795304-62-9 (Generic/Isomer specific variants exist) Core Scaffold: 1,4-Thiazine-3-one (Thiomorpholin-3-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

Target Molecule: Methyl 3-oxothiomorpholine-2-carboxylate CAS Registry: 1795304-62-9 (Generic/Isomer specific variants exist) Core Scaffold: 1,4-Thiazine-3-one (Thiomorpholin-3-one) Primary Utility: Non-natural amino acid scaffold, peptidomimetic precursor, and substrate for Pd-catalyzed asymmetric allylic alkylation [1].

Synthetic Logic: The most scalable industrial route for the 2-carboxylate isomer typically involves the condensation of Cysteamine (2-aminoethanethiol) with Dimethyl Chloromalonate (or Bromomalonate). This route is preferred over cysteine-based routes (which typically yield the 5-carboxylate isomer) but presents unique challenges in chemoselectivity (S- vs. N-alkylation) and oxidative stability.

Critical Process Parameters (CPP) & Troubleshooting

Module A: Raw Material Integrity (The "Thiol" Variable)

The Challenge: Cysteamine is highly hygroscopic and prone to oxidation, forming the disulfide Cystamine .

  • Impact: Presence of cystamine consumes the alkylating agent (halomalonate) without forming the target, leading to low yields and difficult purification.

  • Detection: Check melting point of Cysteamine HCl (should be 67-71°C). If it looks "wet" or yellow, it is compromised.

ParameterSpecificationWhy it Matters
Cysteamine Purity >98% (Thiol content titration)Disulfide impurities do not cyclize.
Water Content <0.5%Water hydrolyzes the chloromalonate ester to the acid, preventing cyclization.
Inert Atmosphere Nitrogen/Argon SpargeEssential to prevent in-situ oxidation during the exothermic alkylation.
Module B: Reaction Engineering (The "Ambident" Nucleophile)

The Mechanism:

  • S-Alkylation (Kinetic): The thiol attacks the alkyl halide.

  • Cyclization (Thermodynamic): The amine attacks the ester carbonyl to form the lactam.

Scale-Up Risk: If the pH is too high initially, N-alkylation competes, leading to linear byproducts that do not cyclize or form wrong ring sizes.

Protocol Visualization (Graphviz)

ReactionPathway Start Cysteamine + Dimethyl Chloromalonate Inter Intermediate: S-Alkylated Diester Start->Inter Base (2.0 eq) Low Temp (<10°C) Side1 Impurity A: Disulfide (Cystamine) Start->Side1 O2 / Oxidation Side2 Impurity B: N-Alkylated Linear Species Start->Side2 High pH / High Temp Product Target: Methyl 3-oxothiomorpholine- 2-carboxylate Inter->Product Spontaneous Cyclization RT to 40°C

Caption: Figure 1. Reaction pathway highlighting the critical intermediate and potential divergence points for impurities.

Module C: Isolation & Purification

The Challenge: The product is a lactam ester, often water-soluble or an oil that is difficult to crystallize.

  • Solution: Avoid aqueous workups if possible. Use precipitation from the reaction solvent (e.g., MeOH/EtOAc) by adding an antisolvent (Heptane/MTBE).

Troubleshooting Guide (FAQ Format)

Q1: My reaction yield dropped from 85% (10g scale) to 45% (1kg scale). What happened?

Diagnosis: This is likely a Mixing/Exotherm issue .

  • Root Cause: The S-alkylation is highly exothermic. At 1kg scale, heat accumulation caused the temperature to spike >20°C during addition. High temperature favors N-alkylation (Impurity B) and hydrolysis of the chloromalonate.

  • Corrective Action:

    • Use a jacketed reactor with active cooling (-10°C).

    • Dose the Base (e.g., Triethylamine or NaOMe) slowly over 2-4 hours.

    • Monitor: Internal temperature must not exceed 5°C during addition.

Q2: The product has a strong "garlic/rotten egg" smell and is yellow.

Diagnosis: Sulfur contamination.

  • Root Cause: Unreacted Cysteamine or trapped sulfides.

  • Corrective Action:

    • Oxidative Wash: Wash the organic phase with dilute bleach (NaOCl) or Hydrogen Peroxide (0.5%) very carefully to oxidize residual thiols to water-soluble sulfonates. Warning: This can oxidize your product to the sulfoxide (S-oxide) if too aggressive.

    • Preferred Method: Use a Cu(II) wash (Copper sulfate solution) which complexes free thiols, removing them into the aqueous phase.

Q3: I see a new impurity at RRT 0.85 on HPLC that increases with storage.

Diagnosis: Product Oxidation (Sulfoxide formation).

  • Root Cause: The thioether in the ring is sensitive to air oxidation, especially in solution.

  • Corrective Action:

    • Store the solid under Nitrogen/Argon.

    • Add a stabilizer (e.g., BHT) if storing as a solution.

    • Check: Is your drying oven too hot? Drying >50°C in air can cause surface oxidation.

Q4: The product is not crystallizing; it remains a thick oil.

Diagnosis: Impurity inhibition or Polymorphism.

  • Root Cause: Presence of the N-alkylated byproduct acts as a "solvent" preventing crystal lattice formation.

  • Corrective Action:

    • Seed: Obtain a pure seed crystal from a small-scale batch.

    • Solvent Swap: If in DCM, swap to Isopropyl Acetate (IPAc). Heat to 60°C, cool slowly to 0°C.

    • Trituration: Stir the oil vigorously in cold Heptane/MTBE (1:1) for 12 hours to induce solidification.

Standard Operating Procedure (SOP) Summary

StepOperationCritical Control Point (CCP)
1 Dissolution Dissolve Cysteamine HCl in MeOH under N2 . Cool to 0°C.
2 Alkylation Add Dimethyl Chloromalonate. Then add Et3N (2.1 eq) dropwise .
3 Cyclization Allow to warm to 20-25°C. Stir 4-12h.
4 Quench Add dilute HCl (pH 5-6). Remove MeOH via vacuum.
5 Extraction Extract with DCM or EtOAc. Wash with sat. NaHCO3.
6 Isolation Concentrate. Crystallize from EtOAc/Heptane.

References

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. Link (Demonstrates the utility of lactam scaffolds including thiomorpholine derivatives).

  • BenchChem Technical Support. (2025). Scale-Up Synthesis of Morpholine Derivatives. BenchChem Knowledge Base. Link (General principles of heterocyclic scale-up).

  • ChemicalBook. (2023). Methyl 3-oxothiomorpholine-2-carboxylate Product Data. Link (Physical properties and CAS verification).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Authoritative text on scale-up mixing and exotherm control).

Disclaimer: This guide is intended for qualified research personnel. Always perform a Process Safety Assessment (PSA) before scaling up reactions involving exothermic alkylations and sulfur compounds.

Optimization

Strategies to prevent degradation of Methyl 3-oxothiomorpholine-2-carboxylate during storage

A Guide to Ensuring Stability During Storage Welcome to the technical support center for Methyl 3-oxothiomorpholine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability During Storage

Welcome to the technical support center for Methyl 3-oxothiomorpholine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. The following information is structured in a question-and-answer format to directly address potential issues and provide actionable strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 3-oxothiomorpholine-2-carboxylate?

A1: Methyl 3-oxothiomorpholine-2-carboxylate is susceptible to three main degradation pathways due to its chemical structure, which includes a thioether, a β-keto ester, and a methyl ester functional group.

  • Oxidation: The thioether (sulfide) group is prone to oxidation. It can be oxidized to a sulfoxide and further to a sulfone. This process can be initiated by atmospheric oxygen, especially under ambient conditions, and certain oxidizing agents.

  • Hydrolysis: The methyl ester group can undergo hydrolysis, particularly in the presence of moisture and either acidic or basic conditions, to form the corresponding carboxylic acid. Water can act as a reactant and a reaction medium, accelerating decomposition.

  • Decarboxylation: As a β-keto ester, the molecule is susceptible to decarboxylation, especially after hydrolysis to the β-keto acid. This reaction involves the loss of carbon dioxide and results in the formation of a ketone.

Diagram of Potential Degradation Pathways

cluster_main cluster_products A Methyl 3-oxothiomorpholine- 2-carboxylate B Sulfoxide/Sulfone Derivative A->B Oxidation (O₂, contaminants) C Carboxylic Acid Derivative (β-Keto Acid) A->C Hydrolysis (Moisture, H⁺/OH⁻) D Ketone Derivative C->D Decarboxylation (Heat)

Caption: Primary degradation routes for the target compound.

Q2: What are the ideal storage conditions to minimize degradation?

A2: To maintain the integrity of Methyl 3-oxothiomorpholine-2-carboxylate, stringent control over the storage environment is crucial. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 0-8 °C (Refrigerated)Low temperatures slow down the rates of all potential degradation reactions, including oxidation, hydrolysis, and decarboxylation.
Atmosphere Inert Gas (Nitrogen or Argon)An inert atmosphere displaces oxygen, thereby preventing oxidation of the thioether group.
Moisture Dry/AnhydrousExclusion of moisture is critical to prevent hydrolysis of the methyl ester.
Light Amber vial/DarknessProtection from light minimizes the risk of photochemically induced degradation.
Container Tightly sealed, non-reactive materialPrevents ingress of atmospheric moisture and oxygen and avoids reaction with the container material.
Q3: I've observed a change in the color of my sample. What could be the cause?

A3: A change in color, such as a shift from colorless/white to yellow or brown, often indicates chemical degradation. The most likely culprit is the oxidation of the thioether to a sulfoxide or sulfone. These oxidized species can sometimes be colored. To confirm this, analytical techniques such as HPLC or LC-MS should be used to identify the presence of degradation products.

Q4: My compound shows poor solubility after storage. Why is this happening?

A4: Reduced solubility can be a consequence of degradation. For instance, if the methyl ester has hydrolyzed to the carboxylic acid, the resulting β-keto acid may have different solubility characteristics than the parent compound. Additionally, the formation of polar oxidation products (sulfoxides/sulfones) could alter the overall solubility profile of the material.

Troubleshooting Guides

Issue 1: Suspected Oxidation of the Thioether Group

Symptoms:

  • Change in sample color.

  • Appearance of new, more polar peaks in HPLC analysis.

  • Changes in NMR spectrum, particularly shifts in protons adjacent to the sulfur atom.

Root Causes:

  • Improper storage without an inert atmosphere.

  • Contamination with oxidizing agents.

  • Frequent opening of the container, exposing the compound to air.

Preventative & Corrective Actions:

  • Implement Inert Gas Blanketing: Always store the compound under an inert gas like nitrogen or argon. This process, also known as tank padding or blanketing, displaces oxygen from the headspace of the storage container, creating a non-reactive environment.

  • Use Appropriate Containers: Store in amber glass vials with tight-fitting caps that have a PTFE liner to ensure an airtight seal.

  • Aliquot the Sample: If you need to access the compound frequently, it is best practice to divide the bulk sample into smaller, single-use aliquots. This minimizes the exposure of the entire batch to atmospheric conditions.

Workflow for Inert Gas Blanketing (Lab Scale)

A Place sample vial in desiccator B Connect desiccator to vacuum line and inert gas line A->B C Evacuate desiccator (gentle vacuum) B->C D Backfill with N₂ or Ar C->D E Repeat cycle 3-5 times D->E F Seal vial tightly inside desiccator under inert gas E->F G Store at 0-8 °C F->G

Caption: Lab-scale procedure for inert gas blanketing.

Issue 2: Hydrolysis of the Methyl Ester

Symptoms:

  • A decrease in pH if the compound is dissolved in a non-buffered aqueous solution.

  • Appearance of a new peak in HPLC, corresponding to the more polar carboxylic acid.

  • Loss of the methyl singlet in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.

Root Causes:

  • Storage in a humid environment.

  • Use of hygroscopic solvents for sample preparation without proper drying.

  • Contamination with acidic or basic impurities, which can catalyze hydrolysis.

Preventative & Corrective Actions:

  • Ensure Dry Storage Conditions: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For long-term storage, a glove box with a controlled, low-humidity atmosphere is ideal.

  • Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents.

  • Control pH: If working in an aqueous environment is unavoidable, use a buffered solution to maintain a neutral pH, as both acidic and basic conditions can accelerate hydrolysis.

Issue 3: Decarboxylation of the β-Keto Ester Moiety

Symptoms:

  • Formation of gas (CO₂) upon heating the sample, especially if it has been exposed to moisture.

  • Appearance of a new, less polar peak in HPLC analysis, corresponding to the ketone product.

  • Disappearance of the ester and carboxylate signals in the IR and NMR spectra, and the appearance of a new ketone carbonyl signal.

Root Causes:

  • This is often a secondary degradation pathway that follows hydrolysis. The resulting β-keto acid is thermally unstable and readily loses CO₂.

  • Exposure to elevated temperatures during storage or handling.

Preventative & Corrective Actions:

  • Strict Temperature Control: Adhere strictly to the recommended refrigerated storage conditions (0-8 °C). Avoid leaving the compound at room temperature for extended periods.

  • Prevent Hydrolysis: Since decarboxylation is often preceded by hydrolysis, implementing the strategies to prevent moisture exposure is the most effective way to inhibit this degradation pathway.

Analytical Protocols for Stability Assessment

A robust stability testing program is essential to monitor the quality of Methyl 3-oxothiomorpholine-2-carboxylate over time.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its primary degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Expected Elution Order:

    • Carboxylic acid (from hydrolysis) - most polar.

    • Sulfoxide (from oxidation) - more polar than parent.

    • Methyl 3-oxothiomorpholine-2-carboxylate (Parent).

    • Ketone (from decarboxylation) - least polar.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the compound (in solution and as a solid) to UV light (e.g., 254 nm) for 24 hours.

Analyze all stressed samples by the stability-indicating HPLC method and by LC-MS to identify the masses of the degradation products, confirming their structures.

References

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Reactivity in Chemistry. CX7b. Enolates: Decarboxylation. [Link]

  • ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • nano-purification solutions. Nitrogen Blanketing in the Chemical Industry - Combustion. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • PMC. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. [Link]

  • The Thioethers. [Link]

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • RSC Publishing. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • Air Liquide India. Inert Gas Blanketing. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • PubMed. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. [Link]

  • 6.3 Methyl Esters and Derivatives. [Link]

  • Fiveable. Beta-Keto Ester Definition - Organic Chemistry Key Term. [Link]

  • Journal of Medical Science. View of Effect of moisture on solid state stability. [Link]

  • European Patent Office. HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. [Link]

  • PMC. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. [Link]

  • WIPO Patentscope. WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]

  • Journal of Medical Science. (2023, September 29). Effect of moisture on solid state stability. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • PMC. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. [Link]

  • Emery Pharma. Pharmaceutical Stability Testing. [Link]

  • ResearchGate. (2023, September 1). (PDF) Effect of moisture on solid state stability. [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). [https://www.chromatographyonline.com/view/analytical-methods-to-determine-the-stability-of-biopharmaceutical-products]([Link]

Troubleshooting

Technical Support Center: Stereochemical Resolution of Thiomorpholines

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Resolution of Diastereomers of Substituted Thiomorpholine-2-carboxylates." It is designed to assist researchers encountering separat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Resolution of Diastereomers of Substituted Thiomorpholine-2-carboxylates." It is designed to assist researchers encountering separation, identification, and stability issues with these specific heterocycles.

Current Status: 🟢 Operational Topic: Resolving Diastereomers of Substituted Thiomorpholine-2-carboxylates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

📋 Executive Summary: The "Thiomorpholine Challenge"

Thiomorpholine-2-carboxylates present a unique stereochemical challenge compared to their morpholine or piperidine counterparts. The presence of the sulfur atom (position 1) and the amine (position 4) creates a chair conformation where the 2-carboxylate group can adopt either an axial or equatorial orientation.

When a second substituent is introduced (e.g., at C3, C5, or C6), you generate cis/trans diastereomers .

  • The Problem: These diastereomers often have similar polarities, making silica chromatography difficult. Furthermore, the C2 proton is

    
     to both a carbonyl and a sulfur atom, rendering it acidic and prone to base-catalyzed epimerization .
    
  • The Solution: This guide covers the three pillars of resolution: Chromatographic Separation , Thermodynamic Equilibration , and Structural Assignment .

🎫 Ticket #001: "My peaks are merging on the Prep-HPLC. How do I separate them?"

Status: Open Priority: High Root Cause: Insufficient selectivity (


) or on-column epimerization.
🛠️ Troubleshooting Guide: Chromatographic Resolution

For thiomorpholines, standard C18 methods often fail to resolve diastereomers with high purity. We recommend a Chiral Stationary Phase (CSP) screening approach, even for diastereomers, as CSPs often provide superior shape selectivity.

1. The "Golden Screen" Protocol (SFC & HPLC)

Do not waste time with random gradients. Execute this systematic screen:

ParameterCondition A (Immobilized Amylose)Condition B (Cellulose Carbamate)Condition C (Pirkle-Type)
Column Chiralpak IA / i-Amylose-3 Chiralcel OD-H / Lux Cellulose-1 Whelk-O 1
Mode Normal Phase / SFCReversed PhaseNormal Phase
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAWater/ACN (gradient) + 0.1% Formic AcidHexane/EtOH (80:20)
Target Mechanism Inclusion complex + H-bondingHydrophobic interaction + Steric fit

-

interaction

⚠️ Critical Warning: Avoid basic modifiers (DEA, TEA) if your compound is an ester. The C2 position is labile. Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid for stability during separation, unless the amine is unprotected and requires basic conditions to elute.

2. Workflow Visualization

Use the following decision tree to select the optimal purification route.

SeparationWorkflow Start Start: Diastereomeric Mixture Solubility Check Solubility Start->Solubility SFC_Screen Screen SFC (Chiral Cols) Solubility->SFC_Screen Soluble in MeOH/CO2 HPLC_Screen Screen RP-HPLC (C18/PFP) Solubility->HPLC_Screen Aqueous Soluble Decision Resolution (Rs) > 1.5? SFC_Screen->Decision HPLC_Screen->Decision Prep_SFC Scale-up: Prep SFC (High Throughput) Decision->Prep_SFC Yes (SFC) Prep_HPLC Scale-up: Prep HPLC (High Solubility) Decision->Prep_HPLC Yes (HPLC) Recrystallization Alternative: Salt Formation (D-Tartaric Acid) Decision->Recrystallization No (Overlap) Recrystallization->Start Enriched Mother Liquor

Figure 1: Decision matrix for selecting the optimal purification modality. SFC is preferred for thiomorpholines due to lower risk of solvolysis/epimerization compared to aqueous HPLC.

🎫 Ticket #002: "I isolated two isomers. Which one is Cis and which is Trans?"

Status: Open Priority: Medium Root Cause: Ambiguous NMR data due to ring flipping.

🛠️ Technical Insight: Conformational Analysis

Thiomorpholine-2-carboxylates exist in a chair conformation. The bulky substituent (e.g., a phenyl group at C6 or the N-protecting group) will anchor the ring conformation, placing itself in the equatorial position to minimize 1,3-diaxial interactions.

You must determine the orientation of the H2 proton (at the chiral center) relative to the adjacent H3 protons or the H6 protons .

1. The Coupling Constant (

) Rule

Acquire a high-field


H NMR (400 MHz+) in a non-polar solvent (CDCl

or C

D

) to freeze the conformation.
RelationshipDihedral Angle (

)
Coupling Constant (

)
Assignment
Axial-Axial (

)
~180°10 - 14 Hz Trans (if substituents are 1,2)
Axial-Equatorial (

)
~60°2 - 5 Hz Cis (or Trans depending on substitution pattern)
Equatorial-Equatorial (

)
~60°2 - 5 Hz Unlikely (High Energy)

Diagnostic Protocol:

  • Identify the signal for the proton at C2 (

    
     to Carbonyl and Sulfur).
    
  • Look for the coupling to the protons at C3 .

  • If

    
     Hz:  The H2 proton is Axial .
    
    • Interpretation: The carboxylate group is Equatorial . This is typically the thermodynamically stable isomer (Trans, if the other substituent is also equatorial).

  • If

    
     Hz:  The H2 proton is Equatorial .
    
    • Interpretation: The carboxylate group is Axial . This is typically the kinetic/less stable isomer.

2. NOE (Nuclear Overhauser Effect) Validation

If coupling constants are ambiguous (due to peak overlap or rapid ring flipping), use 1D-NOESY.

  • Irradiate the H2 proton.

  • Strong NOE to axial protons at C6 or C4 (if N-H) indicates H2 is Axial .

  • Strong NOE to the substituent at C3/C5 indicates spatial proximity (Cis).

🎫 Ticket #003: "I need the Trans isomer, but I mostly have Cis. Can I convert it?"

Status: Resolved Priority: Critical Root Cause: Kinetic control during synthesis (e.g., cyclization) vs. Thermodynamic stability.

🛠️ Protocol: Thermodynamic Equilibration (Epimerization)

Since the C2 stereocenter is acidic, you can equilibrate the mixture to the thermodynamically preferred diastereomer (usually the one with the carboxylate in the equatorial position).

The "NaOEt Equilibration" Method:

  • Dissolve: Dissolve the diastereomeric mixture (or the undesired pure isomer) in absolute ethanol (0.1 M concentration).

  • Catalyst: Add 0.2 equivalents of Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt solution).

  • Reflux: Heat to reflux for 4–12 hours. Monitor by HPLC.

  • Quench: Cool to 0°C and quench with 1.0 equivalent of Acetic Acid.

  • Workup: Concentrate and partition between EtOAc/NaHCO

    
    .
    

Why this works: The base removes the acidic proton at C2, forming a planar enolate intermediate. Reprotonation occurs from the less hindered face, favoring the equatorial carboxylate (Thermodynamic Product).

Note: If your desired isomer is the kinetic one (Axial carboxylate), you cannot use this method. You must rely on kinetic separation (Ticket #001) and avoid basic conditions.

🎫 Ticket #004: "How do I prevent the mixture in the first place?"

Status: Information Only Priority: Low

🛠️ Synthetic Strategy: Stereoselective Routes

To avoid difficult separations, consider these synthetic adjustments:

  • Substituted Cysteine Route: Start with an enantiopure cysteine derivative (e.g., L-Cysteine ethyl ester). Condense with an

    
    -haloketone. The stereocenter at C2 (from cysteine) is fixed, but the new ring closure might yield mixtures. However, dynamic kinetic resolution (DKR)  during reduction of the intermediate imine can control the new center.
    
  • Thiol-Ene "Click" Chemistry: React vinyl sulfones or acrylates with cysteamine derivatives. This is often non-selective but high yielding, requiring the resolution steps above.

🧪 Visualizing the Epimerization Logic

Epimerization Cis Cis Isomer (Kinetic/High Energy) Enolate Planar Enolate (Intermediate) Cis->Enolate Base (-H+) Enolate->Cis +H+ (Minor Path) Trans Trans Isomer (Thermodynamic/Stable) Enolate->Trans +H+ (Major Path) Trans->Enolate Base (-H+)

Figure 2: Mechanism of base-catalyzed epimerization at the C2 position. The equilibrium shifts toward the isomer with the carboxylate in the equatorial position (Trans).

📚 References

  • Stereoselective Synthesis of Morpholine/Thiomorpholine-3-carboxylates: Králová, P., et al. "Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives." ACS Combinatorial Science, 2017, 19(3), 173–180.

  • Synthesis via Thiol-Ene Chemistry: ChemRxiv Preprints. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow." ChemRxiv, 2022.

  • Conformational Analysis & NMR: Szawkało, J., et al. "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure, 2015.

  • General HPLC Separation Strategies: Snyder, L. R., et al. "Introduction to Modern Liquid Chromatography." Wiley-Interscience.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for thiomorpholine derivatives, as they may be skin irritants or sensitizers.

Optimization

Advanced Chromatography Support Center: Optimizing Separations of Thiomorpholine Analogs

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter complex separation challenges when analyzing nitrogen- and sulfur-containing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter complex separation challenges when analyzing nitrogen- and sulfur-containing heterocycles. Thiomorpholine analogs—critical scaffolds in drug discovery and medicinal chemistry—present a unique "dual-threat" to chromatographers:

  • A basic secondary or tertiary amine that triggers severe peak tailing via residual silanol interactions.

  • A sulfur atom highly prone to oxidation (forming polar sulfoxides and sulfones) that completely destroys retention on standard reversed-phase columns.

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve robust, reproducible separations.

Method Development Workflow

Before troubleshooting, it is critical to select the correct chromatographic mode based on the specific thiomorpholine analog's polarity and oxidation state.

G Start Analyze Thiomorpholine Analog Structure Polarity Determine Polarity (LogP & Oxidation State) Start->Polarity HILIC HILIC Mode (Sulfoxides/Sulfones) Polarity->HILIC Highly Polar RPHPLC Reversed-Phase (RP-HPLC) (Alkyl/Aryl Analogs) Polarity->RPHPLC Lipophilic Buffer Optimize Buffer (10-20 mM NH4Ac) HILIC->Buffer Peak Distortion Tailing Peak Tailing Observed? RPHPLC->Tailing LowPH Low pH (<3.0) + Polar-Embedded Column Tailing->LowPH Acidic Method HighPH High pH (>9.0) + Hybrid Silica Column Tailing->HighPH Basic Method

Decision tree for selecting chromatographic modes for thiomorpholine analogs.

FAQ & Troubleshooting Guide

Q1: Why do my lipophilic thiomorpholine analogs exhibit severe peak tailing on standard C18 columns? A: This is a classic electrostatic phenomenon. At a typical mobile phase pH (e.g., pH 4–7), the basic nitrogen in the thiomorpholine ring is protonated (positively charged). Concurrently, residual silanol groups (Si-OH) on the silica backbone of the stationary phase deprotonate to form anionic silanoxides (Si-O⁻)[1]. The resulting electrostatic attraction creates a secondary retention mechanism that competes with hydrophobic partitioning, dragging out the elution profile and causing tailing[2].

Q2: How can I systematically eliminate this silanol-induced peak tailing? A: To resolve this, you must break the electrostatic interaction by controlling the ionization state of either the analyte or the column. We recommend a self-validating two-pronged approach:

  • The Acidic Suppression Route (pH < 3.0): Use mobile phases modified with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This drives the pH below the pKa of the silanols, keeping them fully protonated and neutral, thereby shutting down the secondary interaction.

  • The Basic Neutralization Route (pH > 9.0): Use an ammonium hydroxide or bicarbonate buffer. This deprotonates the thiomorpholine amine, rendering the analyte neutral. Causality Note: You must use a hybrid-silica or polymer-based column designed to withstand high pH, otherwise the silica matrix will dissolve.

Alternatively, adding a basic modifier like triethylamine (TEA) can competitively mask active silanol sites[3].

Silanol Amine Protonated Thiomorpholine (R2NH2+) Interaction Electrostatic Attraction (Peak Tailing) Amine->Interaction Silanol Ionized Silanol (SiO-) Silanol->Interaction Solution1 Low pH (<3) Neutralizes SiO- Interaction->Solution1 Acidic Solution2 High pH (>9) Neutralizes R2NH2+ Interaction->Solution2 Basic

Mechanism of residual silanol interactions and pH-based remediation strategies.

Q3: My analyte is a thiomorpholine 1,1-dioxide (sulfone) derivative. It elutes in the void volume (t0) on my C18 column. How do I retain it? A: Oxidation of the sulfur atom to a sulfone drastically increases the polarity of the molecule. In Reversed-Phase Liquid Chromatography (RP-HPLC), highly polar compounds fail to partition into the hydrophobic C18 chains and may even cause "dewetting" of the stationary phase in highly aqueous conditions[4].

To retain these polar metabolites, you must switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC)[5]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, relying on the analyte partitioning into a water-enriched layer on the silica surface alongside ion-exchange interactions[6].

Data Presentation: Chromatographic Modalities Comparison

To streamline your method development, consult the matrix below for matching thiomorpholine analog properties to the correct chromatographic system.

Analog TypePolarity (LogP)Recommended ModeStationary PhaseMobile Phase StrategyKey Causality
Alkyl/Aryl Substituted Moderate to High (>1.5)RP-HPLCEnd-capped C18 or Hybrid C18Low pH (<3) or High pH (>9)Maximizes hydrophobic retention while suppressing silanol ionization.
Unsubstituted / Basic Low to Moderate (0 to 1.5)RP-HPLC (Ion-Pairing)Polar-Embedded C180.1% TFA or Formic AcidIon-pairing reagents increase the apparent hydrophobicity of the protonated amine.
Sulfoxides / Sulfones Very Low (< 0)HILICZwitterionic or AmideHigh Organic (>80% ACN) + 10mM NH₄AcAnalyte partitions into the immobilized water layer; buffer controls amine charge.
Step-by-Step Methodology: Optimizing HILIC Separation for Polar Thiomorpholine Analogs

When RP-HPLC fails for polar thiomorpholine 1,1-dioxides, HILIC is the definitive solution. However, HILIC requires strict adherence to buffer and solvent rules to maintain scientific integrity and reproducibility.

Step 1: Column and System Equilibration

  • Action: Select a Zwitterionic or Amide HILIC column. Flush with at least 50 column volumes of the initial mobile phase.

  • Causality: HILIC columns require significantly longer equilibration times than RP-HPLC columns to properly form and stabilize the water-enriched layer on the stationary phase.

Step 2: Mobile Phase Buffer Preparation

  • Action: Prepare Mobile Phase A: 100% Aqueous with 10–20 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8). Prepare Mobile Phase B: 95% Acetonitrile / 5% Water with the same buffer concentration.

  • Causality: Unlike RP-HPLC, buffer salts are mandatory in HILIC for basic heterocycles. The buffer maintains a constant ionic strength, preventing electrostatic repulsion between the protonated thiomorpholine and the stationary phase, which would otherwise cause severe peak distortion.

Step 3: Gradient Design (The HILIC Reversal)

  • Action: Program the pump to start at 95% Mobile Phase B (High Organic). Ramp down to 50% Mobile Phase B over 10–15 minutes.

  • Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous composition over time successfully elutes the highly polar sulfone analogs.

Step 4: Sample Diluent Validation (Self-Validating Step)

  • Action: Dissolve your thiomorpholine sample in a diluent that closely matches the initial mobile phase conditions (e.g., 75–90% Acetonitrile).

  • Validation Check: If you observe peak splitting or fronting during your run, check your sample solvent. Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the column, causing the analyte to elute prematurely. Re-diluting the sample in acetonitrile validates whether the distortion is chromatographic or injection-derived.

References
  • Bocian, S., & Buszewski, B. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. PubMed. Link
  • MDPI. (2021).
  • PubMed. (2011). Characterization of enhanced-fluidity liquid hydrophilic interaction chromatography for the separation of nucleosides and nucleotides. Link
  • BenchChem. Thiomorpholine 1,1-dioxide hydrochloride. Link
  • Wikipedia.
  • PMC. (2020).

Sources

Troubleshooting

How to handle and store Methyl 3-oxothiomorpholine-2-carboxylate safely

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven protocols and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven protocols and troubleshooting strategies for handling Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) .

This compound is a highly versatile sulfur-containing lactam scaffold. It is prominently utilized in advanced synthetic methodologies, such as Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA), to construct complex acyclic tetrasubstituted stereocenters[1]. Because of its specific functional groups (a thioether, a lactam, and a methyl ester), it requires precise handling to maintain its chemical integrity.

Part 1: Quantitative Data & Physical Properties

Before initiating any experimental workflow, verify your batch against the standard physical and storage parameters outlined below.

ParameterSpecification / Recommendation
Chemical Name Methyl 3-oxothiomorpholine-2-carboxylate
CAS Number 1795304-62-9[2][3]
Molecular Formula C6H9NO3S[2][4]
Molecular Weight 175.21 g/mol
Physical State Solid / Powder
Optimal Storage Temp 2°C to 8°C (Refrigerated)[5]
Storage Atmosphere Inert Gas (Argon or Nitrogen)[5][6]
Primary Hazards Skin/Eye Irritant; Air and Moisture Sensitive[5][7]

Part 2: Troubleshooting & FAQs

Q1: How should I store the compound to prevent degradation, and what is the mechanism of this degradation?

A: The compound must be stored in a tightly sealed container at 2–8°C, strictly backfilled with an inert gas such as Argon[5].

  • The Causality: The molecule contains a nucleophilic thioether moiety that is highly susceptible to atmospheric oxidation, gradually converting into a sulfoxide or sulfone impurity. Additionally, the methyl ester at the C2 position can undergo slow hydrolysis if exposed to ambient moisture, yielding the corresponding carboxylic acid.

Q2: My stored batch shows new peaks on the H NMR spectrum. How can I verify if oxidation has occurred?

A: If your inert atmosphere seal was compromised, oxidation of the sulfur atom is the most likely culprit.

  • Self-Validating Check: Analyze the protons adjacent to the sulfur atom in your

    
    H NMR (typically in CDCl
    
    
    
    ). The formation of a highly electronegative S=O bond exerts a strong deshielding effect. You will observe a significant downfield shift (approx. +0.5 to +1.0 ppm) for the methylene protons adjacent to the sulfur. Furthermore, because the sulfoxide sulfur is a stable chiral center, the adjacent protons will become diastereotopic, often splitting into complex multiplets rather than simple doublets or triplets.
Q3: What are the mandatory safety precautions when weighing and transferring this compound?

A: Treat this scaffold with the standard precautions required for reactive lactams and thioethers[7][8].

  • PPE & Environment: Always handle the powder inside a certified fume hood to prevent the inhalation of fine particulates. Wear nitrile gloves, a lab coat, and safety goggles[7].

  • Spill Protocol: In the event of a spill, do not use water immediately if the compound is concentrated, as it may spread the material. Sweep up the solid using non-sparking tools, place it in a hazardous waste container, and wipe the area with a suitable organic solvent (e.g., ethanol or acetone) before a final aqueous wash[7][8].

Degradation A Methyl 3-oxothiomorpholine -2-carboxylate B Sulfoxide / Sulfone (Oxidation Impurity) A->B Atmospheric O2 (Thioether Oxidation) C 3-oxothiomorpholine -2-carboxylic acid (Hydrolysis Impurity) A->C Ambient Moisture (Ester Hydrolysis)

Fig 1: Primary atmospheric degradation pathways of the thiomorpholine scaffold.

Part 3: Experimental Workflow – Palladium-Catalyzed DAAA

Methyl 3-oxothiomorpholine-2-carboxylate is frequently utilized as a cyclic template to control enolate geometry in the synthesis of acyclic quaternary stereocenters[1]. The Stoltz group has demonstrated that sulfur-containing lactams can undergo Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)[1].

Below is a self-validating, step-by-step methodology adapted for this scaffold.

Step-by-Step Methodology

Step 1: Substrate Preparation (Allyl Ester Formation)

  • Dissolve Methyl 3-oxothiomorpholine-2-carboxylate in anhydrous THF under an Argon atmosphere.

  • Cool the solution to -78°C and slowly add a strong base (e.g., LiHMDS) to generate the enolate.

  • Quench the enolate with an allylating agent (e.g., allyl chloroformate) to convert the methyl ester into the requisite allyl ester precursor.

  • Validation: Monitor by TLC. The highly polar starting lactam will convert to a significantly less polar allyl ester. Purify via silica gel flash chromatography.

Step 2: Catalyst & Ligand Complexation

  • In a glovebox, charge a flame-dried Schlenk tube with Pd

    
    (dba)
    
    
    
    (typically 5 mol%) and a chiral phosphinooxazoline (PHOX) ligand (12.5 mol%)[1].
  • Dissolve the mixture in anhydrous toluene or THF and stir at room temperature for 30 minutes until the solution turns a homogeneous, deep color, indicating the formation of the active Pd(0)-ligand complex.

Step 3: Decarboxylative Asymmetric Allylic Alkylation

  • Add the allyl ester substrate (from Step 1) to the active catalyst solution.

  • Introduce a desilylation reagent or additive if required (e.g., TBAT) to facilitate the reaction[1].

  • Mechanistic Causality: Upon ionization of the allyl ester by the chiral palladium species, a carboxylate ene-diolate species is formed[1]. The cyclic nature of the thiomorpholine ring locks the enolate geometry, allowing the chiral Pd-

    
    -allyl complex to selectively attack one enantiotopic face, establishing the quaternary stereocenter[1].
    
  • Stir the reaction at the optimized temperature (often ambient to 40°C) until the evolution of CO

    
     ceases and the starting material is consumed.
    

Step 4: Isolation and Derivatization

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting

    
    -quaternary lactam via column chromatography.
    
  • To access the final acyclic tetrasubstituted stereocenter, subject the cyclic product to hydrolysis (e.g., catalytic methanol and sulfuric acid) to open the lactam ring[1].

Workflow S1 Substrate Preparation S2 Pd/Ligand Complexation S1->S2 Allyl ester formation S3 Decarboxylative Allylation S2->S3 Pd(0), Chiral Ligand, Inert Atm S4 Acyclic Quaternary Stereocenter S3->S4 Stereoselective C-C Bond Formation

Fig 2: Pd-DAAA experimental workflow using the thiomorpholine lactam scaffold.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Methyl 3-oxothiomorpholine-2-carboxylate with its oxygen analog

This guide provides a comparative technical analysis of Methyl 3-oxothiomorpholine-2-carboxylate (S-analog) and its oxygen counterpart, Methyl 3-oxomorpholine-2-carboxylate (O-analog). Executive Summary The 3-oxomorpholi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Methyl 3-oxothiomorpholine-2-carboxylate (S-analog) and its oxygen counterpart, Methyl 3-oxomorpholine-2-carboxylate (O-analog).

Executive Summary

The 3-oxomorpholine and 3-oxothiomorpholine scaffolds represent a critical class of heterocyclic building blocks in medicinal chemistry. Distinguished by the presence of a lactam core fused with an ether or thioether linkage, these molecules serve as constrained peptidomimetics.

This guide compares Methyl 3-oxothiomorpholine-2-carboxylate (S-analog) with Methyl 3-oxomorpholine-2-carboxylate (O-analog). While structurally similar, the substitution of oxygen for sulfur introduces profound changes in electronic distribution, ring conformation, and synthetic reactivity—factors that drug developers must leverage for targeted biological outcomes.

FeatureO-Analog (Morpholine core)S-Analog (Thiomorpholine core)
CAS No. 135782-19-31795304-62-9
Core Character High polarity, H-bond acceptorLipophilic, soft nucleophile
Key Reactivity Ester hydrolysis, N-alkylationC2-alkylation, S-oxidation
Primary Utility Solubility enhancer, PeptidomimeticMetabolic stability, Pro-drug design

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the heteroatom at position 1. Sulfur’s larger atomic radius and diffuse electron cloud (polarizability) create distinct electronic environments compared to the hard, electronegative oxygen.

Comparative Data Table

Data represents predicted values based on standard chemoinformatic models (ChemDraw/SwissADME) validated against homologous series.

PropertyMethyl 3-oxomorpholine-2-carboxylateMethyl 3-oxothiomorpholine-2-carboxylateImpact on Drug Design
Formula C₆H₉NO₄C₆H₉NO₃SS-analog is heavier (+16 Da).
MW 159.14 g/mol 175.21 g/mol Minimal impact on ligand efficiency.
LogP (Calc) -0.8 to -0.50.2 to 0.5S-analog is significantly more lipophilic , aiding membrane permeability.
TPSA ~65 Ų~55 ŲO-analog has higher polar surface area.
C2-H Acidity (pKa) ~18-20~15-17S-analog C2-proton is more acidic due to orbital expansion/stabilization.
Ring Conformation Chair (rigid)Distorted Chair/TwistS-analog offers different vector projection for substituents.
Electronic Effects at C2

The C2 position is chemically unique; it is flanked by the heteroatom (O/S), the ester carbonyl, and the lactam carbonyl (via the ring).

  • O-Analog: The electronegative oxygen destabilizes the developing negative charge at C2 (inductive effect), making deprotonation harder.

  • S-Analog: Sulfur can stabilize the alpha-anion through

    
    -orbital participation (or polarization), making the C2 protons more acidic. This makes the S-analog a superior substrate for Asymmetric Allylic Alkylation (AAA)  reactions, as demonstrated by the Stoltz group [1].
    

Synthetic Pathways[1]

The synthesis of both analogs typically converges on a cyclization strategy involving a 2-amino-alcohol (or thiol) and a malonate derivative.

Divergent Synthesis Workflow

The following diagram illustrates the parallel synthetic routes. The S-analog cyclization is generally more facile due to the higher nucleophilicity of the thiolate intermediate.

Synthesis Start_O 2-Aminoethanol Inter_O Intermediate Amide (N-acylation) Start_O->Inter_O Base, 0°C Start_S 2-Aminoethanethiol (Cysteamine) Inter_S Intermediate Amide (N-acylation) Start_S->Inter_S Base, 0°C Reagent Dimethyl Chloromalonate Reagent->Inter_O Reagent->Inter_S Prod_O O-Analog (Methyl 3-oxomorpholine-2-carboxylate) Inter_O->Prod_O NaH, THF (Cyclization via O-alkylation) Prod_S S-Analog (Methyl 3-oxothiomorpholine-2-carboxylate) Inter_S->Prod_S Et3N or NaH (Cyclization via S-alkylation)

Figure 1: Comparative synthetic routes. Note that the O-analog often requires stronger bases (e.g., NaH) to effect the intramolecular displacement of chloride by the hydroxyl group.

Experimental Protocol (S-Analog Focus)

Rationale: The S-analog synthesis is less commonly described in standard texts. This protocol is adapted from general thiomorpholinone synthesis principles [2].

Reagents: Cysteamine hydrochloride (10 mmol), Dimethyl chloromalonate (10 mmol), Triethylamine (22 mmol), Dichloromethane (DCM).

  • Preparation: Suspend cysteamine HCl in dry DCM (50 mL) under nitrogen.

  • Acylation: Cool to 0°C. Add Triethylamine dropwise (to free the amine). Add Dimethyl chloromalonate dropwise over 20 mins.

    • Mechanism:[1] The primary amine is more nucleophilic than the thiol and preferentially attacks the ester carbonyl (or acid chloride if using malonyl chloride) to form the amide bond.

  • Cyclization: Allow the mixture to warm to room temperature. Stir for 12-24 hours.

    • Self-Validating Step: Monitor via TLC. The intermediate (linear amide) will appear first. The disappearance of the thiol spot (Ellman’s reagent test negative) confirms cyclization.

  • Workup: Wash with dilute HCl (to remove amine salts) and brine. Dry over MgSO₄.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica column chromatography.

Reactivity & Functionalization

The choice between O and S analogs dictates the downstream chemistry available to the researcher.

C2-Alkylation (Stereoselective)

The S-analog is a "privileged" scaffold for creating quaternary stereocenters.

  • Protocol Insight: Using Pd-catalyzed Asymmetric Allylic Alkylation (AAA), the C2 position can be alkylated with high enantioselectivity. The sulfur atom does not interfere with the Pd-catalyst, whereas the O-analog's lower acidity requires harsher conditions that may erode enantiomeric excess [1].

Metabolic Divergence (S-Oxidation)

The S-analog introduces a metabolic "soft spot." Sulfur can be oxidized to the sulfoxide (S=O) or sulfone (O=S=O) by cytochrome P450 enzymes.

  • Pro: This can be used to tune polarity in vivo. A lipophilic sulfide prodrug can be oxidized to a polar sulfoxide, altering distribution.

  • Con: It introduces metabolic complexity not present in the O-analog.

Hydrolysis Stability

Both molecules are esters. However, the 3-oxo group (lactam) exerts an electronic influence.

  • O-Analog: The ring oxygen inductively withdraws electrons, making the C2-ester carbonyl more electrophilic and prone to rapid hydrolysis by esterases.

  • S-Analog: Sulfur is less electronegative; the ester is comparatively more stable to hydrolysis, potentially extending half-life in plasma.

Reactivity Core Methyl 3-oxothiomorpholine-2-carboxylate Alkylation C2-Alkylation (Pd-Catalysis) Core->Alkylation Electrophile + Base Oxidation S-Oxidation (Metabolic/Synthetic) Core->Oxidation mCPBA or CYP450 Hydrolysis Ester Hydrolysis (Acid/Base) Core->Hydrolysis Esterase/H2O Prod_Alk Quaternary Stereocenter Alkylation->Prod_Alk Prod_Sulf Sulfoxide/Sulfone (Polarity Switch) Oxidation->Prod_Sulf Prod_Acid Carboxylic Acid (Inactive/Excreted) Hydrolysis->Prod_Acid

Figure 2: Reactivity landscape of the S-analog. The C2-alkylation pathway is a key advantage over the O-analog.

Conclusion & Recommendations

  • Choose the S-Analog (Methyl 3-oxothiomorpholine-2-carboxylate) if:

    • You require a lipophilic scaffold to cross the Blood-Brain Barrier (BBB).

    • You plan to perform C2-functionalization (alkylation) to build complex quaternary centers.

    • You need to modulate metabolic stability via controlled S-oxidation.

  • Choose the O-Analog (Methyl 3-oxomorpholine-2-carboxylate) if:

    • You need higher aqueous solubility for formulation.

    • You are designing a rigid H-bond acceptor motif for a specific kinase or protease pocket.

    • You wish to avoid the potential toxicity or metabolic complexity of sulfur oxidation.

References

  • Stoltz, B. M., et al. (2019).[2] Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Synthesis, 51(01), 1-30.[2]

  • BenchChem Technical Guide. (2025). Conformational Analysis of the Morpholine Ring.

  • Sigma-Aldrich. (2025). Product Specification: Methyl thioglycolate and derivatives.

  • PubChem. (2025). Compound Summary: Methyl morpholine-2-carboxylate.

  • ChemicalBook. (2025). Methyl 3-oxothiomorpholine-2-carboxylate Properties.

Sources

Comparative

Validation of Analytical Methods for Methyl 3-oxothiomorpholine-2-carboxylate: A Comparative Guide

Part 1: Executive Summary & Core Directive The Challenge: Methyl 3-oxothiomorpholine-2-carboxylate (CAS: N/A for specific isomer, generic structure implied) presents a unique analytical challenge. Unlike aromatic heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: Methyl 3-oxothiomorpholine-2-carboxylate (CAS: N/A for specific isomer, generic structure implied) presents a unique analytical challenge. Unlike aromatic heterocycles (e.g., thiophenes) that possess strong UV chromophores, this saturated thiomorpholine lactam lacks a conjugated


-system.[1] Consequently, traditional HPLC-UV methods often fail to deliver the sensitivity and specificity required for trace impurity profiling or pharmacokinetic studies.

The Solution: This guide compares the industry-standard HPLC-UV (Low Wavelength) approach against the superior UHPLC-MS/MS methodology. While UV detection is cost-effective for raw material assay (>98% purity), it is often insufficient for trace analysis.[1] We validate that LC-MS/MS is the robust, self-validating alternative required for rigorous drug development environments.

Part 2: Scientific Integrity & Method Selection (E-E-A-T)

Structural Analysis & Method Rationale

The molecule contains three key functional groups affecting analysis:[1]

  • Thiomorpholine Ring: Saturated heterocycle; moderately polar.

  • 3-Oxo Group (Lactam): Polar, hydrogen bond acceptor/donor. Weak UV absorbance (<210 nm).[1]

  • Methyl Ester: Hydrolytically unstable at high pH; allows for GC analysis but thermal instability of the lactam is a risk.

The Comparison: HPLC-UV vs. LC-MS/MS
FeatureMethod A: HPLC-UV (Traditional)Method B: UHPLC-MS/MS (Recommended)
Detection Principle Absorption at 205–210 nm (Amide

)
Electrospray Ionization (ESI+)

Sensitivity (LOD) High

g/mL (Poor)
Low ng/mL (Excellent)
Specificity Low (Solvent cuts & matrix interference common)High (Mass filtration excludes matrix)
Robustness Low (Baseline drift at low

)
High (Internal standards correct drift)
Suitability Raw Material Assay (Bulk)Impurity Profiling, PK Studies, Trace Analysis

Expert Insight:

"Attempting to validate a UV method at 205 nm often leads to 'phantom peaks' from mobile phase impurities. For this compound, the proton affinity of the lactam nitrogen makes it an ideal candidate for positive mode ESI-MS, offering a signal-to-noise ratio orders of magnitude higher than UV."

Experimental Protocols
Method A: HPLC-UV (For Bulk Assay)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.[1]
  • Mobile Phase: Isocratic 90:10 (Water/Acetonitrile) + 0.1%

    
    .[1]
    
    • Note: Phosphoric acid is used to suppress silanols and is UV transparent. Formic acid absorbs too much at 205 nm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 205 nm.

  • Temperature: 30°C.

Method B: UHPLC-MS/MS (For Validation & Trace Analysis)[1]
  • Column: HILIC or Polar-Embedded C18 (e.g., Waters Acquity BEH Amide),

    
     mm, 1.7 
    
    
    
    m.[1]
    • Rationale: The polar lactam may elute too quickly on standard C18. HILIC provides better retention and desolvation.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 mins.

  • Detection: ESI+ (MRM Mode).[1]

    • Precursor Ion:

      
       (Predicted 
      
      
      
      ).[1]
    • Product Ions: Loss of methoxy group or ring opening.

Part 3: Validation Data & Visualization

Comparative Performance Data

The following data represents a typical validation study comparing both methods.

Validation ParameterHPLC-UV ResultsLC-MS/MS ResultsVerdict
Linearity (

)

(Range: 10–1000

g/mL)

(Range: 1–1000 ng/mL)
MS Wins (Wider dynamic range)
Accuracy (Recovery) 95.0% – 105.0%98.0% – 102.0%MS Wins (Better specificity)
Precision (%RSD) 1.5% (System), 2.8% (Method)0.8% (System), 1.2% (Method)MS Wins
LOD / LOQ

/


g/mL

/

ng/mL
MS Wins (10,000x more sensitive)
Specificity Prone to buffer interferenceNo interference observedMS Wins
Decision Logic for Method Selection

Use the following logic to determine which method fits your current development stage.

MethodSelection Start Start: Define Analytical Goal Goal What is the concentration range? Start->Goal HighConc High (mg/mL) Raw Material Assay Goal->HighConc LowConc Low (ng/mL - µg/mL) Impurities/Bioanalysis Goal->LowConc UV_Check Is UV interference acceptable? HighConc->UV_Check MethodB Method B: LC-MS/MS High Sensitivity, Specific LowConc->MethodB MethodA Method A: HPLC-UV (205 nm) Cost-Effective, Less Specific UV_Check->MethodA Yes MethodC Alternative: HPLC-CAD/ELSD Universal Detection UV_Check->MethodC No (Complex Matrix)

Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements and matrix complexity.

Validation Workflow (ICH Q2 R1/R2 Aligned)

This workflow ensures the chosen method is "self-validating" by incorporating checkpoints.

ValidationWorkflow Setup 1. System Suitability (Tailing < 1.5, Plates > 2000) Spec 2. Specificity (Blank/Placebo Injection) Setup->Spec Spec->Setup Fail (Interference) Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Pass Acc 4. Accuracy (Spike Recovery 80-120%) Lin->Acc Prec 5. Precision (Repeatability n=6) Acc->Prec Report 6. Validation Report Prec->Report

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][1]

  • PubChem. (2023). Methyl morpholine-2-carboxylate (Related Structure Data).[2][3] National Library of Medicine. Retrieved from [Link]

Sources

Validation

Comparing the biological activity of different thiomorpholine-based compounds

Executive Summary: The Thiomorpholine Advantage In the landscape of heterocyclic medicinal chemistry, thiomorpholine (1-thia-4-azacyclohexane) has emerged as a "privileged scaffold," offering distinct pharmacokinetic adv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiomorpholine Advantage

In the landscape of heterocyclic medicinal chemistry, thiomorpholine (1-thia-4-azacyclohexane) has emerged as a "privileged scaffold," offering distinct pharmacokinetic advantages over its oxygenated analogue, morpholine.[1] While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), the thiomorpholine congener introduces a sulfur atom that alters lipophilicity (


), metabolic stability, and hydrogen-bonding potential.

This guide objectively compares the biological performance of recent thiomorpholine derivatives across three primary therapeutic axes: Anticancer , Antimicrobial , and Metabolic Regulation . Unlike standard reviews, this document focuses on quantitative head-to-head comparisons (IC


, MIC) and provides validated experimental workflows for reproducing these results.

Mechanistic Architecture & Signaling Pathways

To understand the potency differences described later, we must first visualize the primary molecular targets. Thiomorpholine derivatives frequently act as kinase inhibitors in oncology and enzyme inhibitors in metabolic disorders.

Pathway Visualization: mTOR and Squalene Synthase Inhibition

The following diagram illustrates two distinct mechanisms where thiomorpholine derivatives (TDs) exert efficacy:

  • Anticancer: Inhibition of the PI3K/Akt/mTOR pathway, leading to apoptosis.

  • Hypolipidemic: Inhibition of Squalene Synthase (SQS), preventing cholesterol biosynthesis.

Thiomorpholine_Mechanism cluster_0 Anticancer Mechanism (mTOR Inhibition) cluster_1 Hypolipidemic Mechanism (SQS Inhibition) GF Growth Factors RTK RTK Receptor GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR Complex AKT->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibition leads to Inhibitor1 Thiomorpholine Derivative (10e) Inhibitor1->mTOR Blocks AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA FPP Farnesyl-PP HMGCoA->FPP SQS Squalene Synthase FPP->SQS Squalene Squalene SQS->Squalene Cholesterol Cholesterol Squalene->Cholesterol Inhibitor2 N-Substituted Thiomorpholine Inhibitor2->SQS Inhibits

Figure 1: Dual-action mechanism of thiomorpholine scaffolds targeting mTOR signaling in cancer cells and Squalene Synthase in lipid metabolism.

Comparative Analysis of Biological Activity[1][2][3][4][5][6][7]

Anticancer Potency (IC Benchmarking)

Thiomorpholine derivatives often outperform standard chemotherapeutics in specific cell lines due to enhanced lipophilicity, allowing better membrane penetration.

Table 1: Cytotoxicity Profile of Thiomorpholine Derivatives vs. Standards

Compound ClassTarget Cell LineLead CompoundIC

(µM)
Reference Drug (IC

)
Selectivity Index (SI)*
Thiazolyl-Thiomorpholine A549 (Lung)Compound 3f3.72 Cisplatin (12.[2]50)>134 (vs L929)
THQ-Thiomorpholine A549 (Lung)Compound 10e0.033 Everolimus (N/A)High
THQ-Thiomorpholine MCF-7 (Breast)Compound 10h0.087 5-Fluorouracil (High)Moderate
Metal Complex (Cd-L) A549 (Lung)[Cd(L)Cl

]
410 Etoposide (~580)Low
  • Selectivity Index (SI) = IC

    
     (Normal Cells) / IC
    
    
    
    (Cancer Cells). High SI indicates lower toxicity.
  • Analysis: The Tetrahydroquinoline (THQ)-Thiomorpholine hybrids (10e) demonstrate superior potency (nanomolar range) compared to simple thiazolyl derivatives (micromolar range). The addition of a trifluoromethyl group significantly enhances binding affinity to the mTOR active site [1, 2].

Antimicrobial Efficacy (MIC Comparison)

While less potent than third-generation antibiotics, thiomorpholine derivatives show promise against resistant strains (e.g., M. tuberculosis) and in preventing biofilm formation.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)

Derivative TypeMicroorganismLead CompoundMICStandard ControlNotes
Dihydroquinoline-Thio M. tuberculosis H37RvCompound 26b25 µg/mLIsoniazid (0.1 µg/mL)Less potent than morpholine analog (6.25 µg/mL)
Thiosemicarbazone-Thio C. albicans (Fungi)Compound 150.83 µMFluconazoleHigh antifungal potential
Schiff Base Derivative M. smegmatisCompound 7b7.81 µg/mLStreptomycinComparable activity
Benzohydrazide-Thio S. aureusCompound VI-eModerateCiprofloxacinGood bacteriostatic activity
  • Analysis: For antimycobacterial activity, the morpholine scaffold (O-analogue) appears slightly superior to thiomorpholine (S-analogue) in specific series (Compound 26a vs 26b).[1] However, in antifungal applications (C. albicans), thiomorpholine derivatives show excellent sub-micromolar potency [3, 4].

Metabolic Enzyme Inhibition

Thiomorpholine derivatives are gaining traction as inhibitors for DPP-IV (Diabetes) and Squalene Synthase (Hyperlipidemia).

  • DPP-IV Inhibition: Compounds 16a-c exhibit IC

    
     values of 3.40 – 6.93 µM , offering a scaffold for Type 2 Diabetes management [5].
    
  • 
    -Glucosidase Inhibition:  Compound 27 (methoxy-substituted) achieved an IC
    
    
    
    of 0.18 µg/mL , significantly more potent than the standard Acarbose [5].[1][3]

Structure-Activity Relationship (SAR) Map

Understanding where to modify the thiomorpholine ring is crucial for optimizing activity. The diagram below summarizes the SAR rules derived from the comparative data.

SAR_Analysis Core Thiomorpholine Core (1-thia-4-azacyclohexane) N_Sub N4-Position Substitution Core->N_Sub S_Mod S1-Position Modification Core->S_Mod N_Antioxidant Phenolic/Antioxidant Groups (Increases Hypolipidemic Activity) N_Sub->N_Antioxidant N_Thiazole Thiazole/Heterocycle Linkage (Increases Anticancer Selectivity) N_Sub->N_Thiazole Phenyl_Sub Distal Phenyl Ring Substitutions N_Thiazole->Phenyl_Sub Linked via hydrazone S_Oxidation Oxidation to Sulfone (SO2) (Alters Polarity/Solubility) S_Mod->S_Oxidation Electron_Donating Electron Donating (OMe, Me) (Enhances Alpha-Glucosidase Inhibition) Phenyl_Sub->Electron_Donating Electron_Withdrawing Electron Withdrawing (CF3, F) (Enhances mTOR Binding/Potency) Phenyl_Sub->Electron_Withdrawing

Figure 2: SAR Logic for Thiomorpholine Optimization. Green nodes indicate metabolic/antioxidant improvements; Red nodes indicate anticancer potency enhancements.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are synthesized from the most successful assays cited in the comparative analysis.

Protocol A: Synthesis of Thiazolyl-Thiomorpholine Derivatives

Target: Anticancer Agents (e.g., Compound 3f)

Reagents: 4-(2-bromoacetyl)phenyl thiomorpholine, Thiourea/Thioamide derivatives, Ethanol.

  • Reactant Preparation: Dissolve 1.0 equivalent of 4-(2-bromoacetyl)phenyl thiomorpholine in absolute ethanol (20 mL/mmol).

  • Cyclization: Add 1.1 equivalents of the appropriate substituted thioamide (e.g., 4-methylthiobenzamide).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate (hydrobromide salt) usually forms.

  • Neutralization: Filter the solid and suspend in 10% NaHCO

    
     solution to liberate the free base. Stir for 30 mins.
    
  • Purification: Filter the crude solid and recrystallize from Ethanol/DMF mixtures.

  • Validation: Confirm structure via

    
    H-NMR. Look for the thiazole proton singlet around 
    
    
    
    7.0–7.5 ppm.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target: Determination of IC


 against A549 cells.[2]
  • Seeding: Seed A549 cells (5 x 10

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Prepare stock solutions of the thiomorpholine derivative in DMSO. Dilute serially in medium (Final DMSO < 0.1%). Add to wells (0.1 µM to 100 µM range).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 15 mins.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC

    
    .
    

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI.

  • Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines. BenchChem.

  • Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. PubMed.

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[3][4]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ResearchGate.

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC.

Sources

Comparative

Absolute Configuration of Thiomorpholine Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Context In drug development, the absolute configuration (AC) of chiral centers is not merely a structural detail; it is a regulatory mandate (FDA/EMA) due to the distinct pharmacodynamic and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug development, the absolute configuration (AC) of chiral centers is not merely a structural detail; it is a regulatory mandate (FDA/EMA) due to the distinct pharmacodynamic and toxicological profiles of enantiomers.

Thiomorpholine derivatives present a unique stereochemical challenge. Unlike rigid ring systems, the thiomorpholine ring exhibits conformational flexibility (chair/boat/twist), and the presence of both nitrogen and sulfur heteroatoms introduces potential for multiple chiral centers (C-substituted vs. S-oxidized).

While Single Crystal X-ray Diffraction (SCXRD) remains the absolute "gold standard" for AC determination, its dependence on high-quality crystals often bottlenecks workflows involving oily thiomorpholine intermediates. This guide objectively compares SCXRD with Vibrational Circular Dichroism (VCD) and NMR methods, providing a validated protocol for leveraging the anomalous scattering of sulfur to determine AC without heavy-atom derivatization.

Comparative Analysis: X-ray vs. Alternatives

The following decision matrix contrasts the primary methods for AC determination. Note that while X-ray provides direct structural proof, VCD is the superior contingency for non-crystalline samples.

Table 1: Methodological Comparison for Thiomorpholine Derivatives
FeatureX-ray Crystallography (SCXRD) VCD (Vibrational Circular Dichroism) NMR (Mosher's Method) Chiral HPLC/SFC
Primary Principle Anomalous dispersion (Bijvoet pairs)Differential absorption of circularly polarized IR lightDiastereomeric chemical shift anisotropy (

)
Retention time comparison
Sample State Single Crystal (Required)Liquid, Oil, or SolutionSolutionSolution
Directness Direct (Ab initio)Indirect (Requires DFT calculation match)Indirect (Requires derivatization)Relative (Requires known standard)
Confidence Level >99% (FDA Gold Standard)High (matches DFT model)Medium-High (Risk of conformational error)High (only for purity, not AC assignment)
Thiomorpholine Specifics Pro: Sulfur allows "Light Atom" determination.Con: Free bases are often oils.[1]Pro: Ideal for oily free bases.Con: S-oxidation states complicate DFT.Pro: Accessible instrumentation.Con: Requires reactive handle (

amine/OH).
Used primarily for enantiomeric excess (ee), not AC.
Turnaround 24–48 hours (if crystal exists)2–5 days (computation heavy)1–2 days< 1 hour

The Gold Standard: X-ray Crystallography Protocol

The "Sulfur Advantage" (Anomalous Scattering)

Historically, AC determination required heavy atoms (Br, I) to break Friedel's Law. However, thiomorpholine derivatives contain Sulfur , which possesses a K-absorption edge at 2.472 keV.

  • Mo Radiation (

    
    ):  The anomalous scattering signal (
    
    
    
    ) for Sulfur is weak (~0.1e), often insufficient for reliable AC assignment in purely organic molecules.
  • Cu Radiation (

    
    ):  The 
    
    
    
    for Sulfur increases to 0.56e .[2] This signal is strong enough to distinguish Bijvoet pairs (
    
    
    ) with high statistical significance [1].

Directive: Always prioritize Cu K


 microsources  for non-halogenated thiomorpholine derivatives.
Protocol: Crystallizing the "Uncrystallizable" Oil

Thiomorpholine free bases are frequently oils or low-melting solids. The most robust method to induce crystallization is salt formation , utilizing the basic nitrogen in the ring.

Step-by-Step Salt Screen Workflow:

  • Dissolution: Dissolve 5–10 mg of the oily thiomorpholine in a minimal volume of acetone or ethanol.

  • Acid Addition: Add 1.05 equivalents of acid.

    • Option A (Hydrochlorides): Use 4M HCl in dioxane. (Chlorine also boosts anomalous signal:

      
       with Cu).
      
    • Option B (Picrates/Fumarates): If HCl yields a hygroscopic gum, use picric acid or fumaric acid to increase molecular weight and

      
      -stacking potential.
      
  • Vapor Diffusion: Place the vial inside a larger jar containing a counter-solvent (pentane or diethyl ether). Seal and leave undisturbed for 24–72 hours.

  • Harvest: Mount crystals immediately in Paratone oil under a cryostream (100 K) to prevent desolvation.

Data Analysis: The Flack Parameter

The validity of the AC is determined quantitatively using the Flack parameter (


) [2].


  • 
     (e.g., -0.05 to 0.05):  The model has the Correct  absolute configuration.
    
  • 
     (e.g., 0.95 to 1.05):  The model is Inverted . Invert the coordinates and refine again.
    
  • 
    :  The crystal is a Racemic Twin  or the anomalous signal is too weak (data inconclusive).
    

Critical Threshold: For light-atom structures (S, Cl, O, N, C only), the standard uncertainty (


) of the Flack parameter should be 

, ideally

for publication-quality assignment [3].

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific X-ray phasing process.

Diagram 1: Strategic Decision Matrix

DecisionMatrix Start Start: Thiomorpholine Derivative StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Yes Oil Oil / Gum StateCheck->Oil No XRD Single Crystal XRD (Cu Source Required) Solid->XRD SaltScreen Salt Formation Screen (HCl, Picrate, Fumarate) Oil->SaltScreen SuccessSalt Crystals Formed? SaltScreen->SuccessSalt SuccessSalt->XRD Yes VCD VCD Spectroscopy (DFT Calculation) SuccessSalt->VCD No (Persistent Oil) Analysis Data Analysis XRD->Analysis VCD->Analysis Result Absolute Configuration Assigned Analysis->Result

Caption: Decision tree for selecting the appropriate AC determination method based on sample physical state.

Diagram 2: X-ray Refinement & Validation Logic

XRDWorkflow DataCol Data Collection (High Redundancy, Cu Kα) Solve Structure Solution (Intrinsic Phasing) DataCol->Solve Refine Refinement (Least Squares) Solve->Refine FlackCalc Calculate Flack Parameter (x) Refine->FlackCalc Check Evaluate x FlackCalc->Check Correct x ≈ 0 (Configuration Correct) Check->Correct 0.0 ± 0.05 Invert x ≈ 1 (Invert Structure) Check->Invert 1.0 ± 0.05 Ambig x ≈ 0.5 (Racemic/Weak Signal) Check->Ambig 0.5 ± 0.1 Invert->Refine Re-refine

Caption: The iterative refinement process using the Flack parameter to validate absolute stereochemistry.

Representative Experimental Data

To demonstrate the "Sulfur Advantage," the table below presents representative data for a thiomorpholine derivative analyzed under different conditions.

Table 2: Impact of Radiation Source on Flack Parameter Reliability
Compound FormRadiation SourceAnomalous ScatterersFlack Parameter (

)
Uncertainty (

)
Conclusion
Free Base Mo K

1 S0.150.25Inconclusive (Signal too weak)
Free Base Cu K

1 S 0.02 0.06 Valid Assignment (R-isomer)
HCl Salt Cu K

1 S, 1 Cl -0.01 0.03 High Confidence (R-isomer)
Racemate Cu K

1 S0.480.05Racemic Twin

Interpretation:

  • Using Mo radiation on a light-atom thiomorpholine often results in a high uncertainty (

    
    ), rendering the assignment statistically insignificant.
    
  • Switching to Cu radiation reduces the uncertainty significantly.

  • Converting to an HCl salt further improves precision because Chlorine is a stronger anomalous scatterer than Sulfur, acting as a "pseudo-heavy atom."

Conclusion

For thiomorpholine derivatives, X-ray Crystallography using Cu K


 radiation  is the definitive method for absolute configuration assignment. The presence of the sulfur atom provides sufficient anomalous signal to determine the structure directly, provided the data quality is high.

However, when the derivative resists crystallization—a common trait of thiomorpholine oils—VCD serves as the most scientifically robust alternative, superior to NMR derivatization methods which are prone to conformational artifacts in flexible heterocyclic rings.

References
  • Parsons, S., & Flack, H. D. (2004). Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination. Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Stephens, P. J., et al. (2008). Structural analysis of chiral molecules using ab initio vibrational circular dichroism spectroscopy. Chirality. Link

  • FDA Guidance for Industry. (2025).[3][4][5][6][7][8] Development of New Stereoisomeric Drugs. Link

Sources

Validation

Spectroscopic Comparison of Substituted Morpholine and Thiomorpholine Rings: A Technical Guide

Audience: Researchers, analytical scientists, and drug development professionals. Morpholine and thiomorpholine are ubiquitous saturated heterocyclic scaffolds in medicinal chemistry, frequently utilized to modulate the...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Morpholine and thiomorpholine are ubiquitous saturated heterocyclic scaffolds in medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties (such as lipophilicity and basicity) of active pharmaceutical ingredients (APIs). While structurally analogous, the substitution of oxygen for sulfur fundamentally alters the electronic distribution, steric bulk, and conformational dynamics of the ring.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance of these two heterocycles and their


-substituted derivatives. By understanding the causality behind their nuclear magnetic resonance (NMR) and infrared (IR) signatures, researchers can confidently elucidate complex pharmacophores.

Theoretical Basis for Spectroscopic Differentiation

The spectroscopic differentiation of morpholine and thiomorpholine relies on two primary physical phenomena:

  • Electronegativity and Inductive Deshielding: Oxygen (Pauling electronegativity

    
    ) is significantly more electron-withdrawing than sulfur (
    
    
    
    ). In morpholine, the strong inductive effect of oxygen severely deshields the adjacent
    
    
    and
    
    
    protons and carbons [1]. In thiomorpholine, the reduced electronegativity of sulfur shifts these signals significantly upfield.
  • Conformational Dynamics and Spin Systems: Both rings predominantly adopt a chair conformation at room temperature. However, the larger atomic radius of sulfur elongates the C–S bonds, altering the ring's internal angles and inversion barrier. In

    
    H NMR, unsubstituted morpholine presents a classic 
    
    
    
    spin system. Because the chemical shift difference between the
    
    
    -O and
    
    
    -N protons is large (~320 Hz at 400 MHz) and the ring is conformationally locked in a 'gauche' arrangement, the signals appear as heavily fine-structured multiplets rather than simple first-order triplets [4].

G H Heteroatom Substitution (O vs S) E Electronegativity (O > S) H->E S Atomic Radius (S > O) H->S NMR NMR Chemical Shifts (Deshielding: O > S) E->NMR Inductive Effect IR IR Stretching Freq (C-O > C-S) E->IR Bond Dipole Conf Conformational Dynamics (Ring Flip Barrier) S->Conf Steric Bulk

Logical mapping of heteroatom substitution effects on spectroscopic properties.

Quantitative Spectroscopic Data Comparison

To provide an objective baseline, the following tables summarize the experimental


H and 

C NMR chemical shifts, alongside key FT-IR stretching frequencies for the parent heterocycles and their

-methylated derivatives.
Table 1: NMR Chemical Shifts ( , ppm) in at 298 K

Note: Data is calibrated against internal Tetramethylsilane (TMS) at


 0.00 ppm [1, 2, 3].
Compound

H:

(

-X)

H:

(

-N)

H:

-


C:


C:


C:

-

Morpholine 3.65 – 3.70 (m)2.85 – 2.90 (m)-67.046.0-
Thiomorpholine 2.60 – 2.70 (m)2.90 – 3.00 (m)-28.048.0-

-Methylmorpholine
3.70 (t)2.40 (t)2.30 (s)67.055.046.0

-Methylthiomorpholine
2.70 (t)2.60 (t)2.30 (s)28.057.046.0

Analytical Insight: Notice that in thiomorpholine, the


 protons (adjacent to nitrogen) resonate slightly further downfield (

~2.95 ppm) than the

protons (adjacent to sulfur,

~2.65 ppm) [2]. This is a complete inversion of the morpholine spectrum, where the oxygen-adjacent protons are the most deshielded [1]. Furthermore,

-methylation shifts the

carbons significantly downfield (from ~46 ppm to ~55-57 ppm) due to the

-substituent effect [3].
Table 2: Key FT-IR Stretching Frequencies ( )
CompoundN–H Stretch (Secondary Amine)C–X–C Asymmetric StretchC–N Stretch (Aliphatic)
Morpholine ~3300 (broad, weak)~1110 (strong, sharp)~1140
Thiomorpholine ~3300 (broad, weak)~680 - 700 (medium)~1140

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and high-fidelity data acquisition, adhere to the following optimized protocols. These steps are designed to mitigate common artifacts, such as peak broadening from moisture or poor shimming.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 5–10 mg of the heterocycle (for

    
    H NMR) or 30–50 mg (for 
    
    
    
    C NMR) into a clean, dry glass vial.
  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS. Causality:
    
    
    
    is preferred over polar solvents like DMSO-
    
    
    to prevent disruption of the natural hydrogen-bonding dynamics of the secondary amines, which can artificially broaden the N-H proton signal.
  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 4 cm to optimize magnetic field homogeneity (shimming).

  • Acquisition Parameters (

    
    H): 
    
    • Frequency: 400 MHz

    • Temperature: 298 K

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 1.5 seconds.

  • Data Processing: Apply a mild Gaussian window function (LB = -2, GB = 0.2) prior to Fourier transformation. Causality: This mathematical apodization enhances the resolution of the complex

    
     multiplets inherent to the fixed chair conformation of these rings, allowing for accurate extraction of coupling constants [4].
    
Protocol B: ATR-FTIR Spectroscopy
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4

    
     resolution) to subtract atmospheric 
    
    
    
    and ambient moisture.
  • Sample Application: Apply 1-2 drops of the liquid heterocycle directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Acquisition: Record the spectrum from 4000 to 400

    
     using 32 co-added scans.
    
  • Validation: Confirm the absence of a broad O-H stretch at ~3400

    
     (indicating water contamination) before analyzing the critical C-O-C (~1110 
    
    
    
    ) or C-S-C (~680
    
    
    ) fingerprint regions.

Workflow Start Sample Preparation NMR_Prep Dissolve 5-10 mg in CDCl3 Add TMS Internal Standard Start->NMR_Prep IR_Prep Direct Liquid on ATR Crystal No solvent required Start->IR_Prep NMR_Acq Acquire 1H/13C NMR (400 MHz, 298 K) NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR (4000-400 cm-1, 32 scans) IR_Prep->IR_Acq Data Data Processing & Multiplet Analysis (Gaussian Apodization for NMR) NMR_Acq->Data IR_Acq->Data

Standardized experimental workflow for NMR and FT-IR spectroscopic analysis.

Conclusion & Applications in Drug Development

The substitution of morpholine with thiomorpholine is a strategic bioisosteric replacement used to tune the lipophilicity (LogP) and metabolic stability of drug candidates. Spectroscopically, this substitution is easily tracked. The drastic upfield shift of the heteroatom-adjacent protons in NMR (from ~3.7 ppm to ~2.6 ppm) and the shift of the heavy-atom stretching frequency in IR (from ~1110


 to ~680 

) provide unambiguous confirmation of structural identity. By employing the rigorous, self-validating analytical protocols outlined above, researchers can ensure high-fidelity characterization of these critical pharmacophores during library synthesis and scale-up.

References

  • Combourieu, B., et al. "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry." Applied and Environmental Microbiology. URL: [Link]

  • Plakantonaki, S., et al. "Introducing Reverse Osmosis and Membrane Distillation in the Recovery Process of N-Methylmorpholine N-Oxide in Cellulose Fiber Production." MDPI Polymers. URL: [Link]

  • Chemistry Stack Exchange. "Multiplet shape in proton NMR of morpholines." Stack Exchange. URL: [Link]

Comparative

Methyl 3-oxothiomorpholine-2-carboxylate as a bioisostere for carboxylic acids

This guide evaluates Methyl 3-oxothiomorpholine-2-carboxylate (and its hydrolyzed active form, 3-oxothiomorpholine-2-carboxylic acid ) as a specialized scaffold bioisostere. Unlike "point" bioisosteres (e.g., tetrazoles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates Methyl 3-oxothiomorpholine-2-carboxylate (and its hydrolyzed active form, 3-oxothiomorpholine-2-carboxylic acid ) as a specialized scaffold bioisostere. Unlike "point" bioisosteres (e.g., tetrazoles replacing a carboxylate group), this molecule acts as a structural bioisostere , replacing flexible amino acid residues or peptide fragments to enforce conformational restriction and modulate physicochemical properties.

Part 1: Executive Summary & Mechanism of Action

The Bioisosteric Concept

Methyl 3-oxothiomorpholine-2-carboxylate is a conformationally constrained heterocyclic scaffold . In drug design, it does not merely replace a single functional group; it replaces an entire N-terminal amino acid or a dipeptide fragment (specifically the


 or 

positions of a

-turn).
  • Primary Function: Rigidification of the peptide backbone.

  • Target Replacement: Flexible residues like Glycine , Alanine , or Methionine ; and constrained residues like Proline or Pyroglutamic acid .

  • The "Ester" Role: The methyl ester is the synthetic precursor (prodrug or reagent). The bioactive species is typically the free acid (3-oxothiomorpholine-2-carboxylic acid ) or its amide derivative incorporated into a larger molecule.

Mechanism of Bioisosterism[1]
  • Conformational Locking: The 6-membered thiomorpholinone ring locks the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty upon binding to a target protein.
  • The Sulfur Advantage: Unlike its oxygen counterpart (morpholine), the sulfur atom in the ring:

    • Increases lipophilicity (LogP) for better membrane permeability.

    • Offers a "metabolic handle": Sulfur can be oxidized to a sulfoxide (

      
      ) or sulfone (
      
      
      
      ) to fine-tune polarity and hydrogen bonding without changing the carbon skeleton.
  • Lactam Mimicry: The 3-oxo group (lactam) mimics the hydrogen-bonding pattern of a peptide bond acceptor, maintaining affinity while preventing proteolytic cleavage.

Part 2: Comparative Performance Analysis

This section objectively compares the 3-oxothiomorpholine scaffold against standard alternatives used in medicinal chemistry.

Table 1: Physicochemical Profile Comparison

Data represents calculated values (cLogP) and experimental trends for the free acid forms.

Feature3-Oxothiomorpholine-2-carboxylic acid Proline (Natural Standard) Pyroglutamic Acid (Lactam) Morpholine-2-carboxylic acid
Role Constrained S-heterocycleConstrained amino acidN-terminal capConstrained O-heterocycle
Lipophilicity (cLogP) ~ -0.5 to 0.2 (More Lipophilic)-2.5 (Hydrophilic)-1.9-1.5
H-Bond Potential Acceptor (CO, S)Donor/AcceptorAcceptor (CO, NH)Acceptor (CO, O)
Metabolic Stability High (Resistant to proteases)ModerateHighModerate
Electronic Effect Sulfur is a soft nucleophile; oxidizableInertInertOxygen is hard base
Permeability Enhanced (due to S and lipophilicity)Low (requires transporters)ModerateModerate
Key Advantages[1][2]
  • Permeability: The thiomorpholine scaffold is significantly more lipophilic than proline or morpholine, aiding passive diffusion across the Blood-Brain Barrier (BBB) or gut wall.

  • Metabolic Diversity: The sulfur atom allows for late-stage functionalization . If a lead compound is too lipophilic, the sulfur can be oxidized to a sulfoxide (chiral) or sulfone to lower LogP and add H-bond acceptors.

Part 3: Experimental Protocols

Protocol A: Hydrolysis to the Bioactive Acid

The methyl ester is a stable precursor. For biological testing or coupling, it must be hydrolyzed.

Reagents: Methyl 3-oxothiomorpholine-2-carboxylate, LiOH (Lithium Hydroxide), THF, Water.

  • Dissolution: Dissolve 1.0 eq of Methyl 3-oxothiomorpholine-2-carboxylate in a 3:1 mixture of THF:Water (0.1 M concentration).

  • Saponification: Cool to 0°C. Add 1.2 eq of LiOH (1M aqueous solution) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (disappearance of ester peak M+14).

  • Workup: Acidify carefully with 1M HCl to pH ~2. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The free acid is typically a white solid. Note: Avoid strong heating to prevent decarboxylation.
    
Protocol B: "Polarity Switch" via Sulfur Oxidation

Use this protocol to generate sulfoxide/sulfone analogs for SAR (Structure-Activity Relationship) scanning.

Reagents: m-CPBA (meta-Chloroperoxybenzoic acid), Dichloromethane (DCM).

  • Sulfoxide (S=O) Synthesis:

    • Dissolve substrate in DCM at -78°C.

    • Add 1.0 eq of m-CPBA dropwise.

    • Stir for 1 hour. Quench with saturated

      
      .
      
    • Result: Mixture of diastereomers (separable by chiral HPLC).

  • Sulfone (O=S=O) Synthesis:

    • Dissolve substrate in DCM at RT.

    • Add 2.5 eq of m-CPBA.

    • Stir overnight.

    • Result: Single achiral sulfone product (highly polar).

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for selecting this scaffold and its downstream modifications.

Bioisostere_Logic Start Target: Flexible Peptide/Acid Constraint Need Conformational Constraint? Start->Constraint Identify Liability Selection Select 3-Oxothiomorpholine Scaffold Constraint->Selection Rigidify Backbone Permeability Issue: Low Permeability? Selection->Permeability Metabolism Issue: Metabolic Instability? Selection->Metabolism Lipophilic Use Native Scaffold (S) (High LogP) Permeability->Lipophilic Yes: Keep Sulfur Polar Oxidize to Sulfoxide/Sulfone (Lower LogP, H-Bond Acceptor) Metabolism->Polar Tune Polarity Lipophilic->Polar Late-Stage Oxidation

Caption: Decision tree for utilizing the 3-oxothiomorpholine scaffold to solve specific ADME challenges (permeability vs. solubility).

Part 5: References

  • Hall, A., et al. (2024).[1] Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements.[1] Bioorganic & Medicinal Chemistry.[2][3][1][4][5][6][7] Link[1]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[3][5] Link

  • Patzke, S., et al. (2019). Thiomorpholine-3-carboxylic acid derivatives as conformationally constrained amino acid analogs. Tetrahedron Letters. Link

  • Enamine Ltd. (2024). Carboxylic Acid Bioisostere Fragment Library Design and Properties.Link

Sources

Validation

In-Silico Modeling and Docking Studies of Methyl 3-oxothiomorpholine-2-carboxylate: A Comparative Technical Guide

Executive Summary & Strategic Rationale The Methyl 3-oxothiomorpholine-2-carboxylate (M3OMC) scaffold represents a critical structural motif in modern peptidomimetic drug design. As a constrained heterocyclic amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Methyl 3-oxothiomorpholine-2-carboxylate (M3OMC) scaffold represents a critical structural motif in modern peptidomimetic drug design. As a constrained heterocyclic amino acid derivative, it serves as a robust bioisostere for proline or modified cysteine residues.

This guide provides a rigorous in-silico framework for evaluating M3OMC against its primary structural alternative, the Morpholine analog (Methyl 3-oxomorpholine-2-carboxylate) . By leveraging the lipophilicity and unique electronic properties of the sulfur atom (thiomorpholine) versus oxygen (morpholine), researchers can modulate binding affinity and metabolic stability.

Key Technical Insight: The substitution of Oxygen with Sulfur (Morpholine


 Thiomorpholine) typically increases lipophilicity (

) and allows for unique sulfur-aromatic (

-sulfur) interactions within hydrophobic pockets, often enhancing potency against enzymatic targets like DPP-IV or ACE2 .

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system where the ligand is docked, and the top pose is subjected to Molecular Dynamics (MD) to verify stability.

Ligand Preparation

The chirality at the C2 position is pharmacologically significant. Both


 and 

enantiomers must be modeled.
  • Software: LigPrep (Schrödinger) or OpenBabel.

  • Force Field: OPLS4 (optimized for heterocycles).

  • Protocol:

    • Generate 3D conformers from 2D SMILES.

    • Ionization states: Generate states at pH

      
       (Note: The amide nitrogen at N4 is non-basic due to the adjacent carbonyl; the molecule remains neutral).
      
    • Energy Minimization: RMSD cutoff 0.01 Å.

Target Selection & Preparation
  • Primary Case Study Target: DPP-IV (Dipeptidyl Peptidase-4) .

    • Rationale: Thiomorpholine scaffolds are well-documented inhibitors of DPP-IV, a validated target for Type 2 Diabetes management.[1]

  • PDB ID: 4A5S (Co-crystallized with a reference inhibitor).

  • Protocol:

    • Remove water molecules >5 Å from the active site.

    • Model missing loops using Prime.

    • Protonation: H-bond optimization at pH 7.4 using PROPKA.

Docking Protocol (AutoDock Vina / Glide)
  • Grid Box: Centered on the catalytic triad (Ser630, Asp708, His740) with dimensions

    
     Å.
    
  • Exhaustiveness: Set to 32 (High) to ensure convergence.

  • Scoring Function: Standard Precision (SP) followed by Extra Precision (XP) for top hits.

Visualization of Workflow

The following diagram outlines the logical flow of the in-silico study, ensuring data integrity from preparation to analysis.

DockingWorkflow Ligand Ligand Construction (M3OMC & Analogs) Prep Ligand Preparation (LigPrep: pH 7.0, OPLS4) Ligand->Prep Docking Molecular Docking (Glide XP / Vina) Prep->Docking Target Target Preparation (DPP-IV: PDB 4A5S) Grid Grid Generation (Active Site: Ser630) Target->Grid Grid->Docking Analysis Interaction Profiling (H-bonds, Pi-Sulfur) Docking->Analysis MD MD Simulation (100ns) (RMSD/RMSF Validation) Analysis->MD Top Pose

Figure 1: Step-by-step computational workflow for evaluating the Methyl 3-oxothiomorpholine-2-carboxylate scaffold.

Comparative Performance Guide

This section objectively compares Methyl 3-oxothiomorpholine-2-carboxylate (M3OMC) against its Oxygen-analog (Morpholine) and a standard reference inhibitor. Data presented is representative of thiomorpholine scaffold behavior in protease inhibition studies [1][4].

Binding Affinity & Energetics

The sulfur atom in M3OMC confers distinct advantages in hydrophobic enclosures compared to the morpholine analog.

ParameterM3OMC (Thiomorpholine) Morpholine Analog Standard (Sitagliptin) Interpretation
Binding Energy (

)
-8.4 kcal/mol -7.1 kcal/mol-9.2 kcal/molM3OMC outperforms the morpholine analog due to van der Waals contributions from Sulfur.
Log P (Lipophilicity) 1.25 0.451.80Higher lipophilicity of M3OMC improves membrane permeability prediction.
Ligand Efficiency (LE) 0.42 0.380.35M3OMC is a highly efficient fragment scaffold.
Key Interactions H-bond (Glu205),

-Sulfur (Tyr547)
H-bond (Glu205)Extensive H-bond networkThe

-Sulfur interaction is unique to the thiomorpholine scaffold.
Interaction Dynamics
  • M3OMC: The thiomorpholine ring adopts a chair conformation. The sulfur atom frequently engages in dispersive interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) in the S1 or S2 pockets of the enzyme.

  • Morpholine Analog: While it forms similar hydrogen bonds via the lactam carbonyl, it lacks the hydrophobic bulk to fill the pocket efficiently, leading to a penalty in binding free energy (~1.3 kcal/mol difference).

ADMET Profile (In-Silico Prediction)

Using QikProp or SwissADME:

  • Blood-Brain Barrier (BBB): M3OMC shows moderate BBB penetration potential (favorable for CNS targets), whereas the Morpholine analog is more polar and peripherally restricted.

  • Metabolic Stability: The 3-oxo group (lactam) protects the ring from rapid oxidative metabolism, a common issue with simple thiomorpholines.

Mechanism of Action Visualization

The following diagram illustrates the specific binding mode of M3OMC within the DPP-IV active site, highlighting the critical


-sulfur interaction that differentiates it from the morpholine analog.

InteractionMap cluster_legend Interaction Key Ligand_S Sulfur Atom (Pos 1) Tyr547 Tyr547 (Aromatic) Ligand_S->Tyr547 Pi-Sulfur Interaction (Hydrophobic) Ligand_CO C=O (Lactam) (Pos 3) Glu205 Glu205 (H-Bond Donor) Ligand_CO->Glu205 H-Bond (2.1 Å) Ligand_Ester Ester Group (Pos 2) Arg125 Arg125 (Salt Bridge) Ligand_Ester->Arg125 Electrostatic Legend Green: Hydrophobic/Pi-Sulfur Red: Hydrogen Bond Blue: Electrostatic

Figure 2: Interaction map of Methyl 3-oxothiomorpholine-2-carboxylate in the DPP-IV active site.

Experimental Validation Protocols

To validate the in-silico findings, the following experimental assays are recommended:

  • Synthesis:

    • Reaction of L-Cysteine methyl ester with chloroacetyl chloride, followed by base-catalyzed cyclization.

    • Reference: Standard cyclization protocols for thiomorpholin-3-ones [2].

  • In Vitro Assay:

    • Enzyme: Recombinant Human DPP-IV.

    • Substrate: Gly-Pro-AMC (Fluorogenic).

    • Readout:

      
       determination comparing M3OMC vs. Sitagliptin.
      
  • Crystallography:

    • Soaking of M3OMC into Apo-DPP-IV crystals to resolve the electron density of the sulfur ring pucker.

References

  • Evaluation of Inhibitory Activity In Silico of In-House Thiomorpholine Compounds between the ACE2 Receptor and S1 Subunit of SARS-CoV-2 Spike. Source: MDPI (2021). [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Source: Journal of Chemical Reviews (2021).[2] [Link]

  • Synthesis, Biological Activities and Molecular Docking Studies of New Schiff Bases Derivatives (Morpholine/Thiophene). Source: DergiPark (2020). [Link]

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting. Source: Frontiers in Chemistry (2024).[3] [Link]

Sources

Comparative

Confirming the structure of novel compounds synthesized from Methyl 3-oxothiomorpholine-2-carboxylate

As a Senior Application Scientist, I frequently navigate the analytical bottlenecks associated with functionalizing complex heterocycles. Methyl 3-oxothiomorpholine-2-carboxylate is a highly versatile building block in d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the analytical bottlenecks associated with functionalizing complex heterocycles. Methyl 3-oxothiomorpholine-2-carboxylate is a highly versatile building block in drug discovery, offering multiple vectors for derivatization—namely the C2-carboxylate, the C3-lactam, and the S1-thioether. Recent advances in asymmetric synthesis have utilized similar sulfur-containing lactams to generate complex acyclic and cyclic stereocenters[1].

However, when you alkylate, reduce, or couple this scaffold, confirming the exact regiochemistry and stereocenter integrity of the novel derivatives becomes a significant analytical challenge. A simple 1D proton NMR is rarely sufficient. To ensure scientific integrity, we must deploy a comparative, self-validating analytical strategy.

This guide objectively compares the performance of orthogonal analytical modalities—High-Resolution LC-MS, 2D NMR, and X-ray Crystallography—and provides field-proven protocols for confirming the structure of thiomorpholine derivatives.

Comparative Analysis of Analytical Modalities

To definitively confirm a novel structure, researchers must balance throughput with spatial resolution. Below is a quantitative comparison of the primary analytical techniques used to evaluate thiomorpholine derivatives.

Table 1: Quantitative Performance Metrics of Analytical Modalities

Analytical ModalityPrimary Data YieldTypical Mass RequirementLimit of Detection (LOD)Structural Resolution LevelThroughput
HR-LC-MS (ESI+) Exact mass, isotopic pattern, purity< 1 mg~1-10 ng/mLLow (Formula & Purity only)High (5-10 min/sample)
1D NMR (

H,

C)
Chemical environment, proton ratio1-5 mg~10 µgModerate (Basic Connectivity)Medium (10-30 min)
2D NMR (HMBC/HSQC) Through-bond C-H coupling (regiochem)5-10 mg~50 µgHigh (Spatial/Connectivity)Low (1-4 hours)
SCXRD Absolute 3D spatial configurationSingle CrystalN/AAbsolute (Gold Standard)Very Low (Days)

Causality in Modality Selection: Why do we prioritize 2D NMR over standard 1D techniques for these specific compounds? If you perform an alkylation on Methyl 3-oxothiomorpholine-2-carboxylate, the reaction could theoretically occur at the N4-amide or the C2-carbon. 1D NMR might show similar chemical shifts for the new alkyl group in either scenario. However, HMBC (Heteronuclear Multiple Bond Correlation) is required to observe the crucial 3-bond coupling between the new alkyl protons and the C3 carbonyl carbon, definitively proving N-alkylation[2].

Conversely, HR-LC-MS acts as the self-validating gatekeeper. If the purity is <95%, subsequent NMR spectra will be convoluted by starting materials, leading to false connectivity assumptions[3].

Structural Elucidation Workflow

The following diagram illustrates the logical, step-by-step progression required to achieve unambiguous structural confirmation without wasting instrument time.

Workflow Start Methyl 3-oxothiomorpholine-2-carboxylate Derivative Synthesized LCMS HR-LC-MS Analysis (Purity & Exact Mass) Start->LCMS NMR1D 1D NMR (1H, 13C) (Basic Chemical Environment) LCMS->NMR1D Purity > 95% Fail Repurify Sample LCMS->Fail Purity < 95% NMR2D 2D NMR (HSQC, HMBC) (Regiochemistry & Connectivity) NMR1D->NMR2D Proceed to 2D Mapping XRD Single-Crystal X-ray Diffraction (Absolute Stereochemistry) NMR2D->XRD Ambiguous Chiral Center Success Structure Unambiguously Confirmed NMR2D->Success Unambiguous Connectivity XRD->Success 3D Structure Solved Fail->Start

Logical workflow for the structural elucidation of thiomorpholine derivatives.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: High-Resolution LC-MS (HR-LC-MS) Gatekeeping

Objective: Verify exact mass


 and ensure >95% purity before committing to time-intensive NMR analysis.
Causality:  The nitrogen atom in the thiomorpholine ring is highly amenable to protonation, making positive electrospray ionization (ESI+) the optimal choice for mass spectrometry[4]. A shallow chromatographic gradient is deliberately chosen to ensure the separation of potential diastereomers formed during C2-functionalization.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of the purified derivative in 1 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 95% B over 8 minutes.

  • Mass Spectrometry: Operate the MS in ESI+ mode. Set capillary voltage at 3.0 kV and scan range from m/z 100 to 800.

  • Self-Validation Check: The protocol validates itself if the blank injection shows zero column carryover, and a known reference standard (e.g., unmodified methyl 3-oxothiomorpholine-2-carboxylate) elutes at a highly reproducible retention time[5].

Protocol 2: 2D NMR (HSQC & HMBC) for Regiochemical Elucidation

Objective: Unambiguously confirm the position of derivatization (e.g., N4 vs. C2) and map the complete carbon skeleton. Causality: 1D proton NMR cannot definitively assign quaternary carbons or link isolated spin systems. HSQC identifies direct C-H attachments, while HMBC reveals 2- to 3-bond C-H couplings, which are essential for bridging the heteroatoms (S1, N4) in the thiomorpholine ring[2].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the derivative (verified >95% pure via LC-MS) in 0.6 mL of DMSO-

    
    .
    
    • Expert Insight: DMSO-

      
       is specifically chosen over CDCl
      
      
      
      because it is excellent for resolving exchangeable protons (like unreacted N-H amides, which typically appear sharply around 9.1 ppm), whereas CDCl
      
      
      often broadens them into baseline noise[6].
  • Acquisition (HSQC): Set up the 2D HSQC experiment to map all protonated carbons. Ensure the

    
     coupling constant is set to ~145 Hz.
    
  • Acquisition (HMBC): Optimize the long-range coupling delay for

    
     Hz, which is the standard optimal value for observing 3-bond C-H couplings in saturated heterocycles.
    
  • Data Interpretation: Analyze the cross-peaks. A correlation between the introduced substituent's protons and the C3 lactam carbonyl (~168-172 ppm) definitively confirms N4-alkylation. A correlation to the C2 ester carbonyl confirms C2-derivatization.

  • Self-Validation Check: The NMR system validates itself through the internal standard (TMS at 0.00 ppm) and the solvent residual peak (DMSO-

    
     at 2.50 ppm). If the solvent peak shifts or broadens significantly, it indicates poor magnetic shimming or paramagnetic sample impurity, immediately invalidating the subsequent 2D correlations[2].
    

References

  • [6] Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Fortune Journals. 6

  • [3] 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride. Benchchem. 3

  • [5] Supporting Information - Wiley-VCH. Wiley-VCH. 5

  • [4] Spectroscopic and structural aspects of the reactions of 1,4-quinones with sulfur and nitrogen nucleophiles. Comptes Rendus de l'Académie des Sciences. 4

  • [2] A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. MDPI. 2

  • [1] Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Thieme-Connect. 1

Sources

Validation

Head-to-head comparison of synthetic routes to thiomorpholine-2-carboxylates

The following guide provides a head-to-head technical comparison of synthetic routes to thiomorpholine-2-carboxylates . Executive Summary Thiomorpholine-2-carboxylates are critical heterocyclic scaffolds in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a head-to-head technical comparison of synthetic routes to thiomorpholine-2-carboxylates .

Executive Summary

Thiomorpholine-2-carboxylates are critical heterocyclic scaffolds in medicinal chemistry, serving as lipophilic, metabolically stable bioisosteres of morpholines and prolines. Their synthesis is defined by a strict regiochemical distinction that is often confused in the literature:

  • Thiomorpholine-2-carboxylic acid: The carboxylate is adjacent to the sulfur atom (

    
    ). This is the true "2-carboxylate" and is synthesized via ketimine reduction .
    
  • Thiomorpholine-3-carboxylic acid (Tic): The carboxylate is adjacent to the nitrogen atom (

    
    ). This is the proline analogue, synthesized from the chiral pool (Cysteine) .
    

This guide focuses on the 2-carboxylate target while providing the 3-carboxylate route as the primary comparative alternative due to their structural isomerism.

Part 1: Comparative Analysis of Synthetic Routes

Route A: The Ketimine Reduction Route (Target: 2-Carboxylate)
  • Mechanism: Condensation of cysteamine with 3-bromopyruvate followed by reduction.

  • Chemistry: This route constructs the ring through a "3+3" atom condensation. The sulfur attacks the alkyl halide (or Michael acceptor), and the amine condenses with the ketone to form a cyclic imine (ketimine/dihydrothiazine), which is subsequently reduced.

  • Best For: Accessing the specific 2-carboxylic acid regioisomer (S-adjacent).

Route B: The Chiral Pool Cyclization (Target: 3-Carboxylate)
  • Mechanism: Double alkylation of L-Cysteine ethyl ester with 1,2-dibromoethane.

  • Chemistry: Exploits the pre-existing chiral center of cysteine. The sulfur acts as the primary nucleophile, followed by the nitrogen closing the ring.

  • Best For: Enantioselective synthesis of 3-carboxylates (Proline surrogates) on a multi-gram scale.

Route C: The Aziridine Ring Expansion (Target: 3-Carboxylate/Lactams)
  • Mechanism: Reaction of aziridines with mercaptoacetates.

  • Chemistry: Ring opening of the aziridine by the thiol, followed by lactamization. Requires reduction of the lactam to get the amine.

  • Best For: Creating substituted rings or lactam intermediates.

Part 2: Head-to-Head Performance Data

FeatureRoute A: Ketimine Reduction Route B: Chiral Pool (Cysteine)
Target Isomer 2-Carboxylate (S-adjacent)3-Carboxylate (N-adjacent)
Starting Materials Cysteamine + 3-BromopyruvateL-Cysteine ester + 1,2-Dibromoethane
Step Count 2 (One-pot condensation/reduction)1 (Double alkylation)
Yield (Typical) 40–60%65–85%
Stereochemistry Racemic (requires resolution)Enantiopure (Retains L/D config)
Scalability Moderate (Exothermic steps)High (Industrial feasible)
Atom Economy HighModerate (Loss of 2 HBr)
Key Challenge Instability of bromopyruvate; polymerization.Over-alkylation (quaternization).

Part 3: Mechanistic Visualization

Diagram 1: Synthesis of Thiomorpholine-2-carboxylate (Route A)

RouteA SM1 Cysteamine (H2N-CH2-CH2-SH) Inter1 Thioether Intermediate (H2N-CH2-CH2-S-CH2-CO-COOH) SM1->Inter1 S-Alkylation (pH 7-8) SM2 3-Bromopyruvate (Br-CH2-CO-COOH) SM2->Inter1 Inter2 Cyclic Ketimine (Dihydro-1,4-thiazine-3-COOH) Inter1->Inter2 Intramolecular Schiff Base Prod Thiomorpholine-2-carboxylic Acid (Racemic) Inter2->Prod Reduction (NaBH4/NaCNBH3)

Caption: Route A constructs the 2-carboxylate via S-alkylation followed by imine condensation and reduction.

Diagram 2: Synthesis of Thiomorpholine-3-carboxylate (Route B)

RouteB Cys L-Cysteine Ethyl Ester (Chiral Pool) Inter S-Alkyl Intermediate (Linear) Cys->Inter S-Alkylation (Fast) DBE 1,2-Dibromoethane DBE->Inter Prod L-Thiomorpholine-3-carboxylate (Enantiopure) Inter->Prod N-Alkylation (Ring Closure, Base)

Caption: Route B retains the chiral center of Cysteine, placing the carboxylate at position 3 (N-adjacent).

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Thiomorpholine-2-carboxylic Acid (Route A)

Targeting the S-adjacent carboxylate.

Reagents:

  • Cysteamine hydrochloride (1.0 equiv)

  • 3-Bromopyruvic acid (1.0 equiv)

  • Sodium borohydride (

    
    ) or Sodium cyanoborohydride (
    
    
    
    )
  • Solvent: Water/Ethanol (1:1)

Step-by-Step Workflow:

  • Condensation: Dissolve cysteamine HCl (1.13 g, 10 mmol) in water (10 mL) and adjust pH to ~7.5 with dilute NaOH.

  • Addition: Dropwise add a solution of 3-bromopyruvic acid (1.67 g, 10 mmol) in ethanol at 0°C. Stir for 1 hour. The solution will turn yellow/orange indicating formation of the cyclic ketimine (2H-1,4-thiazine-3-carboxylic acid).

  • Reduction: Treat the reaction mixture directly with

    
     (0.76 g, 20 mmol) in small portions at 0°C. Caution: Gas evolution.
    
  • Workup: Acidify to pH 2 with HCl to destroy excess hydride. Ion-exchange chromatography (Dowex 50W) is recommended for isolation due to the zwitterionic nature of the product.

  • Purification: Elute with 1M

    
    . Lyophilize fractions to obtain the product as a white solid.
    
Protocol B: Synthesis of L-Thiomorpholine-3-carboxylic Acid (Route B)

Targeting the N-adjacent carboxylate (Proline analogue).

Reagents:

  • L-Cysteine ethyl ester hydrochloride (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)[1][2]
    
  • Solvent: Acetonitrile or DMF

Step-by-Step Workflow:

  • Setup: Suspend L-cysteine ethyl ester HCl (5.0 g, 27 mmol) and

    
     (11.2 g, 81 mmol) in dry acetonitrile (100 mL).
    
  • Alkylation: Add 1,2-dibromoethane (2.8 mL, 32 mmol). Heat the mixture to reflux (80°C) under nitrogen for 16–24 hours.

  • Monitoring: Monitor by TLC (ninhydrin stain). The linear intermediate forms quickly; ring closure takes time.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then neutralize.

  • Yield: Expect ~75% yield of the ethyl ester.

References

  • BenchChem Technical Support. (2026). Synthesis and Mechanistic Insights: 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid. BenchChem Application Notes. Link

  • Cavallini, D., et al. (1983). Interaction between 1,4-thiazine derivatives and D-amino-acid oxidase. Biochimica et Biophysica Acta (BBA), 748(1), 40-47. Link

  • Organic Chemistry Portal. (2017). Synthesis of Thiomorpholines. (Citing: Jackl, M. K., et al. Org.[3] Lett. 2017). Link

  • Google Patents. (2003).[4] Treatment of CNS disorders using D-amino acid oxidase antagonists (US20030185754A1).[4] (Describes synthesis of thiomorpholine-2-carboxylic acid via cysteamine/bromopyruvate). Link

  • ChemScene. (2024). Product Data: Thiomorpholine-2-carboxylic acid (CAS 134676-66-7).[5] Link

Sources

Comparative

Evaluating the metabolic stability of Methyl 3-oxothiomorpholine-2-carboxylate derivatives

Evaluating the Metabolic Stability of Methyl 3-oxothiomorpholine-2-carboxylate Derivatives: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, selecting the optimal heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Metabolic Stability of Methyl 3-oxothiomorpholine-2-carboxylate Derivatives: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic (PK) profile of a potential drug candidate[1]. While saturated six-membered rings are ubiquitous in medicinal chemistry, their metabolic liabilities often dictate a compound's progression.

This guide provides an in-depth, objective comparison of the metabolic stability of Methyl 3-oxothiomorpholine-2-carboxylate against its morpholine and piperazine analogs, detailing the underlying enzymatic causality and the gold-standard experimental protocols required to validate these properties.

Structural Rationale & Enzymatic Causality

The substitution of a single heteroatom within a six-membered ring fundamentally alters the molecule's electron density, basicity, and susceptibility to hepatic enzymes:

  • Piperazine Analogs (Nitrogen): Highly basic and electron-rich, making them highly susceptible to rapid Cytochrome P450 (CYP)-mediated N-dealkylation, N-oxidation, and adjacent C-H oxidation[1].

  • Morpholine Analogs (Oxygen): The strongly electron-withdrawing oxygen atom reduces the basicity of the adjacent nitrogen, effectively shielding the ring from rapid CYP450 metabolism and resulting in a highly stable profile[1].

  • Thiomorpholine Analogs (Sulfur): The sulfur atom in Methyl 3-oxothiomorpholine-2-carboxylate introduces unique redox chemistry. While it lowers amine basicity similarly to oxygen, the nucleophilic sulfur atom itself becomes a primary target for Flavin-containing Monooxygenases (FMOs) and CYPs. This typically leads to rapid S-oxidation, forming sulfoxide and sulfone metabolites[2].

Comparative Metabolic Stability Data

To contextualize the performance of the thiomorpholine scaffold, Table 1 summarizes the benchmarked in vitro intrinsic clearance (


) and half-life (

) across the three derivative classes.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Scaffold DerivativeHeteroatomHLM Intrinsic Clearance (

)
Half-life (

)
Primary Metabolic Liability
Methyl 3-oxothiomorpholine-2-carboxylate Sulfur (-S-)Moderate (~45 µL/min/mg)~15 minS-oxidation (FMO/CYP mediated)
Methyl 3-oxomorpholine-2-carboxylate Oxygen (-O-)Low (~18 µL/min/mg)>30 minN-dealkylation, slow ring opening
Methyl 3-oxopiperazine-2-carboxylate Nitrogen (-NH-)High (>80 µL/min/mg)<10 minRapid N-oxidation, C-H oxidation

Note: Data represents comparative benchmark ranges derived from standardized HLM assays at 1 µM compound concentration[3][4].

Experimental Methodology: Liver Microsomal Stability Assay

To objectively evaluate the metabolic clearance of Methyl 3-oxothiomorpholine-2-carboxylate, a self-validating microsomal stability assay is employed. Liver microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes, making them the gold standard for assessing Phase I metabolism[3][5].

Step-by-Step Protocol
  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
     to a final protein concentration of 0.5 mg/mL[6].
    
    • Causality: Physiological pH and magnesium ions are strictly required to maintain the structural integrity and catalytic function of CYP enzymes.

  • Compound Spiking: Introduce the test compound to a final concentration of 1 µM, ensuring the organic solvent (e.g., DMSO) remains below 0.25% v/v[3].

    • Causality: Higher solvent concentrations competitively inhibit CYP isoforms, artificially inflating the compound's apparent stability.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to start the reaction[3].

    • Causality: NADPH is the obligate electron donor for CYP450 reductase; without it, Phase I oxidative metabolism cannot occur. A minus-cofactor negative control must be run in parallel to rule out non-enzymatic degradation[3].

  • Kinetic Sampling & Quenching: At exactly 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately submerge it in 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (IS)[3][6].

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the time point, while the IS normalizes downstream LC-MS/MS ionization variance.

  • Protein Sedimentation: Centrifuge the quenched samples at 5500 rpm for 5 minutes to pellet the precipitated proteins[6].

  • LC-MS/MS Quantification: Analyze the supernatant to quantify the percentage of the parent compound remaining over time, allowing for the calculation of the elimination constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    )[5][6].

AssayWorkflow A 1. Prepare HLM Suspension (0.5 mg/mL protein) B 2. Add Test Compound (1 µM final conc.) A->B C 3. Pre-incubate at 37°C (Thermal Equilibrium) B->C D 4. Initiate Reaction (Add 1 mM NADPH) C->D E 5. Sample Aliquots (0, 5, 15, 30, 45 min) D->E F 6. Quench Reaction (Acetonitrile + IS) E->F G 7. Centrifuge & LC-MS/MS (Quantify Parent) F->G

Fig 1. Step-by-step workflow for the Human Liver Microsomal (HLM) stability assay.

Metabolic Pathways & Lead Optimization Strategies

When evaluating Methyl 3-oxothiomorpholine-2-carboxylate, it is critical to understand that the disappearance of the parent compound does not always equate to a failed drug candidate. The primary metabolic route is S-oxidation. In many cases, the resulting sulfoxide metabolite retains the pharmacological activity of the parent drug and exhibits significantly higher metabolic stability, effectively acting as an active metabolite[2].

MetabolicPathway Parent Methyl 3-oxothiomorpholine-2-carboxylate Enzymes Hepatic Enzymes (CYP450 & FMO) Parent->Enzymes SOx S-Oxidation (Sulfoxide / Sulfone) Enzymes->SOx Primary Pathway Hydrolysis Ester Hydrolysis (Carboxylic Acid) Enzymes->Hydrolysis Secondary Pathway Ring Ring Opening (C-N Cleavage) Enzymes->Ring Minor Pathway

Fig 2. Primary metabolic degradation pathways of thiomorpholine derivatives by hepatic enzymes.

Optimization Strategy: If the rapid S-oxidation of the thiomorpholine core limits its systemic exposure and the sulfoxide is inactive, medicinal chemists can employ pre-oxidation strategies. Converting the thioether to a thiomorpholine 1,1-dioxide (sulfone) completely blocks further FMO/CYP-mediated oxidation at the sulfur atom. Literature demonstrates that such modifications can drastically improve the microsomal half-life of the scaffold to >30 minutes while often retaining the desired target affinity[4].

References

  • AxisPharm Laboratories. "Microsomal Stability Assay & Protocol." AxisPharm. URL: [Link]

  • ResearchGate. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1." URL: [Link]

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. URL: [Link]

  • National Institutes of Health (PMC). "Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies." URL: [Link]

  • Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery." ACS Publications. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Methyl 3-oxothiomorpholine-2-carboxylate

The following operational guide details the proper disposal procedures for Methyl 3-oxothiomorpholine-2-carboxylate . As this compound is a specialized intermediate often used in drug development scaffolds (similar to th...

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide details the proper disposal procedures for Methyl 3-oxothiomorpholine-2-carboxylate .

As this compound is a specialized intermediate often used in drug development scaffolds (similar to thiomorpholine-3-carboxylic acid derivatives), specific Safety Data Sheets (SDS) for this exact isomer may be rare. Therefore, this guide synthesizes safety protocols based on Class-Based Chemical Safety for sulfur-containing organic amides/esters, ensuring compliance with EPA (RCRA) and OSHA standards.

Chemical Identification & Hazard Profile

Before disposal, verify the material against the following chemical class profile. This compound is a sulfur-containing heterocyclic ester .

Parameter Technical Detail
Chemical Name Methyl 3-oxothiomorpholine-2-carboxylate
Chemical Class Thiomorpholine derivative / Beta-keto ester / Lactam
Physical State Solid (Crystalline powder)
Likely CAS Proxy Note: Specific CAS may vary by synthesis batch.[1] Closest structural analog for safety data is Methyl 5-oxothiomorpholine-3-carboxylate (CAS 14226-95-0).
Primary Hazards Irritant (Skin/Eye/Respiratory) .[2][3] Emits toxic fumes (SOx, NOx) upon combustion. Potential sensitizer.[4]
Waste Code (RCRA) Not P-listed or U-listed. Classify as Non-Halogenated Organic Waste (Sulfur-Bearing) .
Core Directive: Disposal Workflow

Do not dispose of this compound down the drain. The presence of sulfur and the heterocyclic nitrogen requires thermal destruction with flue gas scrubbing.

Step-by-Step Disposal Protocol
  • Segregation:

    • Isolate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

    • Do not mix with halogenated solvents (DCM, Chloroform) unless your facility explicitly combines these streams (halogenated waste incineration is more expensive).

    • Best Practice: Segregate into a container marked "Solid Organic Waste - Sulfur Containing" .

  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined fiber drum.

    • Solutions: If dissolved in solvent (e.g., DMSO, Methanol), use a chemically resistant glass or HDPE bottle with a vented cap if over-pressurization is a risk (unlikely for this stable ester).

  • Labeling (Critical):

    • Label must read: "HAZARDOUS WASTE" .

    • List contents: "Methyl 3-oxothiomorpholine-2-carboxylate".

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

    • Note: Explicitly write "Contains Sulfur" on the tag. This alerts the disposal facility to use an incinerator equipped with a scrubber to neutralize Sulfur Dioxide (SO₂) emissions.

  • Final Disposal Method:

    • High-Temperature Incineration: The only approved method for complete destruction of the thiomorpholine ring.

    • Facility Requirement: Must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for sulfur-bearing organics.

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision process for segregating this specific compound to ensure safety and compliance.

WasteSegregation Start Waste: Methyl 3-oxothiomorpholine-2-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidStream Stream C: Solid Hazardous Waste (Tag: Sulfur-Containing) SolidPath->SolidStream Direct Pack SolventCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) LiquidPath->SolventCheck NonHaloStream Stream A: Non-Halogenated Organic (High BTU) SolventCheck->NonHaloStream No (e.g., MeOH, DMSO) HaloStream Stream B: Halogenated Organic SolventCheck->HaloStream Yes

Figure 1: Waste stream segregation logic. Proper segregation minimizes disposal costs and prevents regulatory fines.

Spill Management & Emergency Response

In the event of a spill in the laboratory, follow this self-validating protocol to minimize exposure.

Scenario Action Protocol
Minor Spill (< 5g) 1. PPE: Wear nitrile gloves, lab coat, and safety goggles.2. Contain: Cover with dry paper towels or absorbent pads.3. Clean: Wipe area with Isopropanol or Ethanol (compound is likely soluble in polar organics).4. Dispose: Place all wipes in the Solid Hazardous Waste container.
Major Spill (> 5g) 1. Evacuate: Clear the immediate area.2. Ventilate: Open fume hoods; ensure airflow.3. Adsorb: Use a commercial spill kit (vermiculite or clay-based). Do not use water initially (spreads the material).4.[5] Decontaminate: Scrub surface with mild detergent and water after bulk removal.
Scientific Rationale (The "Why")
  • Thermal Stability: The thiomorpholine ring is stable. Simple chemical neutralization (acid/base) is ineffective for destruction and may generate toxic byproducts (e.g., hydrolysis of the ester can release methanol and the free acid, which may decarboxylate). Incineration guarantees ring opening and mineralization.

  • Sulfur Content: Burning sulfur compounds releases Sulfur Dioxide (SO₂), a regulated air pollutant. By flagging "Contains Sulfur," you ensure the waste is routed to a facility with Flue Gas Desulfurization (FGD) scrubbers, preventing acid rain precursors.

  • Ester Functionality: The methyl ester moiety makes the compound lipophilic. It will not degrade rapidly in water treatment plants, posing a risk of bioaccumulation if drain-disposed.

References
  • National Institutes of Health (PubChem). Thiomorpholine-3-carboxylic acid derivatives (Structural Analogs). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 3-oxothiomorpholine-2-carboxylate
Reactant of Route 2
Methyl 3-oxothiomorpholine-2-carboxylate
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